molecular formula C9H9NO2 B034468 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE CAS No. 102065-94-1

8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Cat. No.: B034468
CAS No.: 102065-94-1
M. Wt: 163.17 g/mol
InChI Key: SXJYJSYBBLSIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features the privileged 1,4-benzoxazin-3-one core, a heterocyclic system known for its diverse biological activities and presence in pharmacologically active molecules. Its primary research value lies in its utility as a versatile synthetic intermediate for the development of novel therapeutic agents. Researchers leverage this scaffold to design and synthesize compounds for screening against various biological targets, particularly in the areas of central nervous system (CNS) disorders, oncology, and inflammatory diseases. The structure combines an aromatic ring fused with a six-membered heterocycle containing both oxygen and nitrogen atoms, and a ketone functionality, providing multiple sites for strategic chemical modification.

Properties

IUPAC Name

8-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)12-5-8(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYJSYBBLSIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556951
Record name 8-Methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102065-94-1
Record name 8-Methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. These compounds have garnered significant interest due to their diverse pharmacological activities, including but not limited to antifungal, antidiabetic, antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The strategic substitution on the benzoxazinone ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific derivative, 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, providing a comprehensive overview of its core physicochemical characteristics. A thorough understanding of these properties is paramount for its potential development as a therapeutic agent, as they influence solubility, absorption, distribution, metabolism, and excretion (ADME).

While experimental data for this specific isomer is not extensively available in the public domain, this guide will provide a combination of confirmed identification, predicted properties from computational models, and detailed, field-proven experimental protocols for their determination. This approach offers a robust framework for researchers initiating studies on this compound.

Core Molecular Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

IdentifierValueSource
Chemical Name This compoundIUPAC Nomenclature
CAS Number 102065-94-1Chemical Abstracts Service
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol -
Canonical SMILES CC1=CC=C2NC(=O)COC2=C1-

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, in silico prediction models provide valuable initial estimates of a compound's physicochemical properties. These predictions are crucial for guiding experimental design and hypothesis generation.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) Not availableInfluences formulation and stability.
Boiling Point (°C) Not availableRelevant for purification and stability at high temperatures.
logP (Octanol-Water Partition Coefficient) 1.3 - 1.5A measure of lipophilicity, affecting membrane permeability and solubility.
Water Solubility Not availableCrucial for absorption and formulation of aqueous dosage forms.
pKa (Acid Dissociation Constant) Acidic: ~9.0-10.0; Basic: Not significantDetermines the ionization state at physiological pH, impacting solubility and receptor binding.

Note: The predicted values for logP and pKa are derived from computational models and should be confirmed experimentally.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, self-validating experimental protocols for the precise determination of the key physicochemical properties of this compound. The rationale behind each methodological choice is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Causality of Experimental Choice: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely adopted, reliable, and material-sparing technique.

Detailed Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Micro Boiling Point Determination Workflow.

Aqueous Solubility Determination (Shake-Flask Method)

Causality of Experimental Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid compound and its saturated solution, providing a reliable measure of its intrinsic solubility.

Detailed Step-by-Step Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

Causality of Experimental Choice: Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds. It directly measures the change in pH of a solution as a titrant is added, allowing for the identification of the half-equivalence point where pH equals pKa.

Detailed Step-by-Step Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

logP Determination (HPLC Method)

Causality of Experimental Choice: The HPLC method for logP determination is a rapid and efficient alternative to the traditional shake-flask method. It correlates the retention time of a compound on a reversed-phase HPLC column with its lipophilicity. This method is particularly useful for screening multiple compounds.

Detailed Step-by-Step Methodology:

  • Standard Selection: A series of standard compounds with known logP values that bracket the expected logP of the test compound are chosen.

  • Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration Curve: The retention times of the standard compounds are measured, and a calibration curve of log(retention factor) versus known logP is plotted.

  • Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is determined.

  • logP Calculation: The logP of the test compound is calculated from its retention time using the calibration curve.

Caption: HPLC-based logP Determination Workflow.

Expected Spectral Characteristics

Spectroscopic analysis is indispensable for structural elucidation and confirmation. Based on the structure of this compound and data from similar compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy
  • Aromatic Protons: Three protons on the benzene ring are expected to appear as multiplets or distinct doublets and triplets in the aromatic region (typically δ 6.5-8.0 ppm). The position and coupling patterns will be influenced by the 8-methyl and the benzoxazinone ring.

  • Methylene Protons (-O-CH₂-C=O): A singlet is expected for the two protons of the methylene group adjacent to the oxygen and carbonyl, likely in the range of δ 4.5-5.0 ppm.

  • Amine Proton (-NH-): A broad singlet corresponding to the amide proton is expected, the chemical shift of which can be variable and concentration-dependent.

  • Methyl Protons (-CH₃): A singlet for the three protons of the methyl group at the 8-position will likely appear in the upfield region of the aromatic spectrum (around δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A characteristic peak for the lactam carbonyl carbon is expected in the downfield region, typically around δ 160-170 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated in the range of δ 110-150 ppm. The carbon attached to the methyl group and the carbons of the benzoxazinone ring will have characteristic shifts.

  • Methylene Carbon (-O-CH₂-C=O): The methylene carbon should appear in the range of δ 60-70 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon is expected to resonate in the upfield region, typically around δ 15-25 ppm.

FTIR Spectroscopy
  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (lactam) stretching vibration should be present around 1670-1690 cm⁻¹.

  • C-O-C Stretch: Asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are expected in the fingerprint region, typically around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

  • Aromatic C=C and C-H Stretches: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern will likely involve the characteristic losses from the benzoxazinone ring system, such as the loss of CO, and cleavages of the heterocyclic ring.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical characteristics of this compound. While a notable gap exists in the publicly available experimental data for this specific molecule, the provided predicted values and detailed experimental protocols offer a solid foundation for researchers. The elucidation of these properties is a critical step in the journey of drug discovery and development, enabling a rational, data-driven approach to harnessing the therapeutic potential of the benzoxazinone scaffold. The methodologies outlined herein are robust, widely accepted, and designed to yield high-quality, reproducible data, thereby ensuring scientific integrity in future investigations of this promising compound.

References

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[2]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. [Link]

Sources

An In-depth Technical Guide to 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 102065-94-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 102065-94-1), a heterocyclic compound belonging to the 1,4-benzoxazinone class. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates available information and provides expert-driven predictions based on established chemical principles and data from structurally analogous compounds. The guide covers the compound's identification, predicted physicochemical properties, plausible synthetic routes, expected spectroscopic signatures (NMR, IR, Mass Spectrometry), a discussion of potential biological activities based on the broader benzoxazinone scaffold, and essential safety and handling information. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds in medicinal chemistry and drug discovery.

Compound Identification and Physicochemical Properties

This compound is a substituted benzoxazinone with a methyl group at the 8-position of the aromatic ring. The core structure, a 1,4-benzoxazin-3-one, is a privileged scaffold found in a variety of biologically active molecules.[1][2]

PropertyPredicted Value/InformationSource
CAS Number 102065-94-1[Vendor Information]
Molecular Formula C₉H₉NO₂[Calculated]
Molecular Weight 163.17 g/mol [Calculated]
Appearance Expected to be a solid at room temperature[Analogy to related compounds][3]
Solubility Predicted to be soluble in common organic solvents like methanol, DMSO, and DMF[Analogy to related compounds]

Plausible Synthetic Pathways

A proposed synthetic route would start from 2-amino-3-methylphenol and an appropriate chloro- or bromoacetylating agent.

Diagram 1: Proposed Synthesis of this compound

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_amino_3_methylphenol 2-Amino-3-methylphenol amide_intermediate 2-Chloro-N-(2-hydroxy-6-methylphenyl)acetamide 2_amino_3_methylphenol->amide_intermediate Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->amide_intermediate product This compound amide_intermediate->product Intramolecular Williamson Ether Synthesis (Base-mediated cyclization)

A plausible synthetic pathway to the target compound.

Experimental Protocol (Predictive)
  • Acylation: To a solution of 2-amino-3-methylphenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, an equimolar amount of chloroacetyl chloride is added dropwise. A non-nucleophilic base, such as triethylamine or pyridine, is included to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: The reaction mixture is washed with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxy-6-methylphenyl)-2-chloroacetamide intermediate. Purification can be achieved by recrystallization or column chromatography.

  • Cyclization: The intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium hydride, is added to facilitate the intramolecular Williamson ether synthesis. The reaction is heated to promote cyclization.

  • Final Product Isolation and Purification: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The final product, this compound, can be purified by recrystallization or flash column chromatography.

Predicted Spectroscopic Data

Direct spectroscopic data for this compound is not available in the public domain. However, we can predict the key spectral features based on data from analogous compounds, such as 6-methyl-2H-1,4-benzoxazin-3(4H)-one, and general principles of spectroscopy.[6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, the methyl protons, and the N-H proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic CH (H5, H6, H7)6.8 - 7.2m
-O-CH₂-~4.6s
-CH₃~2.3s
-NH-8.0 - 10.0br s
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
Aromatic C-O140 - 145
Aromatic C-N130 - 135
Aromatic C-CH₃125 - 130
Aromatic CH115 - 125
-O-CH₂-65 - 70
-CH₃15 - 20
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by characteristic absorptions of the amide and aromatic functionalities.[7]

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3300Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=O Stretch (Amide I)1670 - 1690Strong
C=C Stretch (Aromatic)1500 - 1600Medium
C-O Stretch1200 - 1250Strong
Mass Spectrometry (MS) (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z 163. Key fragmentation patterns for benzoxazinones typically involve the loss of CO, followed by further fragmentation of the heterocyclic ring.[8][9]

Diagram 2: Predicted Mass Spectrometry Fragmentation

G M_plus [M]⁺ m/z = 163 M_minus_CO [M-CO]⁺ m/z = 135 M_plus->M_minus_CO - CO further_fragments Further Fragments M_minus_CO->further_fragments Ring Cleavage

Predicted fragmentation pathway for the target compound.

Potential Biological Activity and Applications

The 1,4-benzoxazin-3-one scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] While there are no specific studies on the 8-methyl derivative, research on analogous compounds suggests several potential applications.

  • Antifungal and Herbicidal Activity: Many benzoxazinone derivatives have demonstrated potent antifungal and herbicidal properties.[1][10][11][12] The substitution pattern on the aromatic ring can significantly influence this activity.

  • Central Nervous System (CNS) Activity: Certain 1,4-benzoxazin-3-one derivatives have been investigated for their effects on the central nervous system, including potential as 5-HT1A receptor antagonists.[13]

  • Anti-inflammatory and Antioxidant Properties: The benzoxazinone core has been associated with anti-inflammatory and antioxidant effects in various studies.[14][15]

  • Anticancer Activity: Some derivatives have been explored for their potential as anticancer agents.[14]

The introduction of a methyl group at the 8-position could modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its interaction with biological targets. Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

Specific safety data for CAS No. 102065-94-1 is not available. Therefore, this compound should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 102065-94-1) is a member of the pharmacologically relevant benzoxazinone family. While specific experimental data for this compound is scarce, this guide provides a robust, predictive framework for its synthesis, characterization, and potential biological relevance based on established chemical principles and data from analogous structures. It is our hope that this guide will serve as a valuable starting point for researchers and stimulate further investigation into the properties and applications of this and related compounds.

References

  • Cuyckens, F., & Claeys, M. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-1066. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Kwiecień, H., & Olejniczak, T. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-1066. [Link]

  • González-Gálvez, D., et al. (2021). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 26(21), 6439. [Link]

  • Gawalska, A., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379. [Link]

  • Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1204009. [Link]

  • Kavtaradze, N. N., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 289-297. [Link]

  • Allard, P. M., et al. (2014). Supporting Information for: UHPLC-QTOF-MS/MS based metabolomics and 1H-NMR profiling of maize leaves reveal the importance of benzoxazinoids in plant-insect interactions. Metabolomics, 10, 846-859. [Link]

  • Fray, A. H., & Macías, F. A. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26(4), 478-489. [Link]

  • Reddy, G. J., & Rao, K. S. (2014). 1,4-Benzoxazin-3(4H)-one (1) and its biologically active derivatives. Heterocyclic Communications, 20(6), 387-396. [Link]

  • Al-Tel, T. H. (2007). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 12(4), 846-852. [Link]

  • Venkatapathy, K., et al. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. New Journal of Chemistry, 43(3), 1367-1377. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,4-Benzoxazin-3-ones. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1541818. [Link]

  • El-Malah, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[8][16]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3086. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of benzoxazine monomers. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2013). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Journal of Basrah Researches (Sciences), 39(3), 1-10. [Link]

  • Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55(19), 3179-3185. [Link]

  • Kumar, R., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 666-686. [Link]

  • ResearchGate. (n.d.). IR spectra of benzoxazine monomers. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][8][9]oxazine. [Link]

  • Okoro, U. C., & Ibe, C. O. (2015). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 4(9), 237-241. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2012). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds with 3,4-dihydro-2H-pyran. RSC Advances, 2(2), 529-532. [Link]

  • Kumar, R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4646. [Link]

  • Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 19(6), 387-396. [Link]

  • Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1204009. [Link]

  • Śmist, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-156. [Link]

  • Organic Chemistry Portal. (2017). Benzoxazinone synthesis. [Link]

  • CP Lab Safety. (n.d.). 6-Methyl-2H-1, 4-benzoxazin-3(4H)-one, min 98%, 5 grams. [Link]

  • Games, D. E., et al. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-227. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • CP Lab Safety. (n.d.). 6-Methyl-2H-1, 4-benzoxazin-3(4H)-one, min 98%, 5 grams. [Link]

Sources

An In-depth Technical Guide to 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE: Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential biological significance of the heterocyclic compound, 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the nuanced chemical and biological properties of substituted benzoxazinones.

Introduction and Significance

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds.[1][2] These structures have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include antifungal, antidiabetic, antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] The strategic placement of substituents on the benzoxazinone core can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the 8-methyl derivative, a less-explored member of this family, to provide a theoretical and practical framework for its synthesis and potential applications.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a methyl group substituted at the 8-position of the bicyclic system.

IUPAC Name: this compound

Molecular Formula: C₉H₉NO₂

Molecular Weight: 163.17 g/mol

The introduction of a methyl group at the C8 position is expected to subtly influence the molecule's lipophilicity, steric profile, and metabolic stability compared to the unsubstituted parent compound. These modifications can have significant implications for its pharmacokinetic and pharmacodynamic properties.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Melting Point (°C) 175-185The parent compound, 2H-1,4-benzoxazin-3(4H)-one, has a melting point of 173-175 °C. The addition of a methyl group is expected to slightly increase the melting point due to increased molecular weight and potential for more efficient crystal packing.
LogP ~1.5 - 2.0The parent compound has a calculated XLogP3 of 0.9.[4] The addition of a methyl group generally increases the LogP value, suggesting enhanced lipophilicity.
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, DMSO, and DMF.The parent compound is soluble in methanol. The increased lipophilicity of the 8-methyl derivative would likely decrease its aqueous solubility while maintaining good solubility in organic solvents.
Hydrogen Bond Donors 1 (Amide N-H)Identical to the parent compound.
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Ether oxygen)Identical to the parent compound.

Proposed Synthesis Protocol

The proposed synthesis involves a two-step process: N-alkylation of 2-amino-3-methylphenol with an ethyl haloacetate followed by intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-hydroxy-6-methylphenyl)amino)acetate

  • To a stirred solution of 2-amino-3-methylphenol (1.0 eq) in a suitable solvent such as anhydrous ethanol or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq).

  • To this suspension, add ethyl bromoacetate or ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired N-alkylated intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the purified ethyl 2-((2-hydroxy-6-methylphenyl)amino)acetate (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide, to facilitate the intramolecular cyclization.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization A 2-Amino-3-methylphenol E Ethyl 2-((2-hydroxy-6-methylphenyl)amino)acetate A->E Reflux B Ethyl Bromoacetate B->E Reflux C Base (K₂CO₃ or TEA) C->E Reflux D Solvent (Ethanol or DMF) D->E Reflux H This compound E->H Reflux F Base (NaOEt or t-BuOK) G Solvent (Toluene or Xylene)

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the structure and data from analogous compounds.

¹H NMR (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.2 ppm.

  • Methylene Protons (-O-CH₂-C=O) (2H): A singlet around δ 4.5-4.7 ppm.

  • Amide Proton (-NH-) (1H): A broad singlet around δ 10.0-10.5 ppm (in DMSO-d₆).

  • Methyl Protons (-CH₃) (3H): A singlet around δ 2.2-2.4 ppm.

¹³C NMR (in CDCl₃ or DMSO-d₆):

  • Carbonyl Carbon (-C=O): A signal around δ 165-170 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-150 ppm.

  • Methylene Carbon (-O-CH₂-C=O): A signal around δ 65-70 ppm.

  • Methyl Carbon (-CH₃): A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy (KBr pellet or thin film):

  • N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption band around 1680-1700 cm⁻¹.

  • C-O-C Stretch (Ether): A characteristic peak in the region of 1200-1250 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Mass Spectrometry (Electron Impact - EI):

  • Molecular Ion (M⁺): An intense peak at m/z = 163.

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of CO, CH₃, and other characteristic fragments of the benzoxazinone ring system.

Potential Biological Activities and Mechanism of Action

The biological profile of this compound has not been explicitly reported. However, based on the extensive research on the 1,4-benzoxazin-3-one scaffold, several potential therapeutic applications can be hypothesized.

Structure-Activity Relationship (SAR) Insights

Studies on various substituted benzoxazinones have revealed that the nature and position of the substituent on the benzene ring are critical for biological activity.[5][6] For instance, electron-donating or withdrawing groups can modulate the electronic properties of the aromatic ring, thereby influencing receptor binding or enzyme inhibition. The 8-methyl group, being a weakly electron-donating group, might enhance activities where increased electron density on the aromatic ring is favorable.

Potential Therapeutic Targets
  • Central Nervous System (CNS): Several 1,4-benzoxazin-3-one derivatives have shown affinity for serotonin (5-HT₁ₐ and 5-HT₂ₐ) and dopamine (D₂) receptors, suggesting potential applications as anxiolytics, antidepressants, or antipsychotics.[7][8] The 8-methyl group could modulate the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

  • Anticancer Activity: The benzoxazinone core has been explored for its anticancer properties. The mechanism of action could involve various pathways, including the inhibition of kinases or interaction with DNA.

  • Antimicrobial and Antifungal Activity: The 1,4-benzoxazin-3-one skeleton is present in some known antimicrobial and antifungal agents.[2] The 8-methyl derivative could be investigated for its efficacy against a panel of pathogenic microbes.

Proposed Mechanism of Action (Hypothetical)

Given the structural similarity to known CNS-active agents, a plausible mechanism of action for this compound could involve its interaction with neurotransmitter receptors.

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NT Neurotransmitter (e.g., Serotonin) Receptor Receptor (e.g., 5-HT₁ₐ) Binding Site NT->Receptor:f0 Binds to receptor Signal Downstream Signaling (e.g., cAMP modulation) Receptor:f1->Signal Activation/Inhibition Response Cellular Response (e.g., Altered Neuronal Firing) Signal->Response Molecule This compound Molecule->Receptor:f1 Binds to receptor

Caption: Hypothetical interaction with a G-protein coupled receptor.

Conclusion

This compound represents an intriguing yet under-investigated molecule within the broader class of biologically active benzoxazinones. This guide has provided a comprehensive theoretical framework for its molecular structure, a plausible and detailed synthetic protocol, predicted spectroscopic characteristics, and a discussion of its potential biological activities based on established structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further experimental investigation into the synthesis and pharmacological evaluation of this promising compound.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Varela, R. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Universidad de Cádiz. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2011). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry, 1(1), 6-11. [Link]

  • Kowalski, P., Niedbala, H., & Gumieniczek, A. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379. [Link]

  • Kim, J. H., Lee, J. Y., & Lee, Y. S. (2016). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Mahmoudy, A. M., Abdel-Maksoud, M. S., & Al-Said, M. S. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3097. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Jiang, H. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373305. [Link]

  • Wang, Y., Li, Y., Zhang, Y., & Liu, X. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226924. [Link]

  • Khan, M. A., & Khan, M. T. (2014). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3449-3456. [Link]

  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

Sources

Preliminary Screening of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide outlines a comprehensive, tiered strategy for the preliminary biological screening of a novel derivative, 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The directive of this guide is to furnish researchers, scientists, and drug development professionals with a robust framework for the initial evaluation of this compound. The narrative emphasizes the causal logic behind experimental choices, ensuring each protocol is a self-validating system. This guide is grounded in established scientific principles and methodologies, providing detailed, step-by-step protocols for a cascade of in vitro assays, beginning with foundational cytotoxicity assessments and progressing to targeted screens for anti-inflammatory and antimicrobial activities. Furthermore, the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is discussed to ensure the early identification of compounds with favorable drug-like properties.[2] Data presentation is standardized through structured tables, and complex workflows are elucidated with custom-generated diagrams to enhance clarity and reproducibility.

Introduction: The Rationale for Screening

The benzoxazinone core is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological effects.[3][4] The introduction of a methyl group at the 8-position of the 3,4-dihydro-2H-1,4-benzoxazin-3-one backbone may modulate its physicochemical properties, potentially enhancing its potency, selectivity, or pharmacokinetic profile. A preliminary screening cascade is therefore essential to elucidate the biological potential of this novel chemical entity.

This guide proposes a logical, three-tiered screening approach:

  • Tier 1: Foundational Cytotoxicity Screening. To establish a baseline of the compound's effect on cell viability and to determine appropriate concentration ranges for subsequent assays.[5][6]

  • Tier 2: Targeted Bioactivity Screening. Based on the known pharmacological profile of the benzoxazinone class, this tier will focus on evaluating anti-inflammatory and antimicrobial activities.[1][7]

  • Tier 3: Early ADME Profiling. To provide an initial assessment of the compound's drug-like properties, which is crucial for identifying candidates with a higher probability of success in later developmental stages.[8][9]

This structured approach ensures a cost-effective and scientifically rigorous initial evaluation, generating the critical data necessary to justify further investigation into this promising compound.

Physicochemical Properties

A preliminary understanding of the physicochemical properties of a compound is crucial as they influence its absorption, distribution, metabolism, and excretion.[10] For the related compound, 4-methyl-2H-1,4-benzoxazin-3(4H)-one, the following properties have been predicted:

PropertyPredicted ValueSource
Molecular Weight163.173 g/mol [11]
Normal Boiling Point282.65 °C[11]
Melting Point57.5 °C[11]
Critical Temperature520.951 °C[11]
Critical Pressure40.1084 bar[11]

These values suggest a small molecule with drug-like characteristics. The predicted properties for this compound are expected to be similar.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new compound is to assess its cytotoxicity to establish a therapeutic window and guide dose selection for subsequent bioassays.[12] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

MTT Assay Protocol

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity
Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
A549LungExperimental DataExperimental Data
MCF-7BreastExperimental DataExperimental Data
HCT116ColonExperimental DataExperimental Data

Tier 2: Targeted Bioactivity Screening

Based on the established activities of the benzoxazinone scaffold, the following targeted screens are recommended.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[13][14]

Objective: To evaluate the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • LPS (Lipopolysaccharide)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with non-toxic concentrations of the compound (determined from Tier 1) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[15][16] A preliminary screen against a panel of pathogenic bacteria and fungi is a critical step.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Bioactivity

Anti-inflammatory Activity

AssayIC50 (µM) of this compoundIC50 (µM) of Dexamethasone (Positive Control)
NO InhibitionExperimental DataExperimental Data

Antimicrobial Activity

Microbial StrainGram Stain/TypeMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positiveExperimental DataExperimental Data (Ciprofloxacin)
Escherichia coliGram-negativeExperimental DataExperimental Data (Ciprofloxacin)
Candida albicansFungusExperimental DataExperimental Data (Fluconazole)

Tier 3: Early ADME Profiling

Early assessment of ADME properties helps to identify compounds with a higher likelihood of success in preclinical and clinical development.[17][2]

Key In Vitro ADME Assays
  • Solubility: Determines the maximum concentration of a compound that can dissolve in a given solvent. Poor solubility can lead to poor absorption and bioavailability.

  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes (e.g., using liver microsomes).[18] High metabolic instability can result in rapid clearance and low in vivo exposure.

  • Cell Permeability: Evaluates the ability of a compound to cross cell membranes, often using Caco-2 cell monolayers as a model of the intestinal barrier.[18]

  • Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.

These assays are typically conducted in a high-throughput format by specialized contract research organizations.

Mandatory Visualizations

Workflow for Preliminary Screening

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Targeted Bioactivity cluster_2 Tier 3: Early ADME Cytotoxicity Cytotoxicity Screening (MTT Assay) Decision1 IC50 > 100 µM? Cytotoxicity->Decision1 AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Decision2 Active? AntiInflammatory->Decision2 Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Antimicrobial->Decision2 ADME Early ADME Profiling (Solubility, Stability, Permeability) Decision3 Favorable ADME? ADME->Decision3 Start Compound Synthesis (this compound) Start->Cytotoxicity Decision1->AntiInflammatory No Decision1->Antimicrobial No Stop Low Priority Decision1->Stop Yes Decision2->ADME Yes Decision2->Stop No Decision3->Stop No Lead Lead Candidate Decision3->Lead Yes

Caption: A tiered workflow for the preliminary screening of a novel compound.

Logic for Anti-inflammatory Screening

G LPS LPS TLR4 TLR4 Receptor on Macrophage LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound This compound Compound->NFkB Inhibits? Compound->iNOS Inhibits?

Caption: The signaling pathway for LPS-induced nitric oxide production.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the preliminary screening of this compound. By following this tiered approach, researchers can efficiently and effectively evaluate the cytotoxic, anti-inflammatory, and antimicrobial potential of this novel compound, while also gaining early insights into its drug-like properties. The data generated from this screening cascade will be instrumental in making informed decisions regarding the future development of this promising molecule as a potential therapeutic agent.

References

  • The impact of early ADME profiling on drug discovery and development strategy. (URL: [Link])

  • Early Hit-to-Lead ADME screening bundle. (URL: [Link])

  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (URL: [Link])

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (URL: [Link])

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (URL: [Link])

  • Rapid in vitro early ADME and PK screening followed with lead optimization support. (URL: [Link])

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (URL: [Link])

  • In Vitro ADME Assays. (URL: [Link])

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (URL: [Link])

  • Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials? (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (URL: [Link])

  • Synthesis and Screening of some benzoxazinone derivatives. (URL: [Link])

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (URL: [Link])

  • Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. (URL: [Link])

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (URL: [Link])

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (URL: [Link])

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (URL: [Link])

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (URL: [Link])

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (URL: [Link])

  • 3,4-dihydro-2H-1,4-benzoxazine - Physico-chemical Properties. (URL: [Link])

  • Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. (URL: [Link])

  • methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C10H11NO3 | CID 16244461. (URL: [Link])

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (URL: [Link])

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[17][13]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (URL: [Link])

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. (URL: [Link])

  • Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). (URL: [Link])

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (URL: [Link])

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (URL: [Link])

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (URL: [Link])

  • 8-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][17][13]oxazine. (URL: [Link])

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[17][13]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (URL: [Link])

  • Identification of 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives as potassium channel activators and anti-inflammatory agents. (URL: [Link])

  • Thermophysical Properties of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. (URL: [Link])

Sources

A Senior Scientist's Guide to the Discovery and Isolation of Novel Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Benzoxazinone Scaffold

Benzoxazinones are a class of heterocyclic compounds that have consistently captured the attention of medicinal chemists and natural product researchers.[1][2][3] Naturally occurring in various plants, particularly in the grass family (Poaceae), they serve as crucial defense compounds against insects and microbial pathogens.[4][5][6][7] Beyond their natural roles, the benzoxazinone scaffold has proven to be a versatile framework for the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][8][9][10]

The continuous search for novel bioactive molecules makes the discovery of new benzoxazinone derivatives a high-priority endeavor in drug development. However, the process is fraught with challenges, most notably the frequent rediscovery of known compounds, which consumes valuable time and resources.

This in-depth technical guide provides a modern, field-proven framework for the efficient discovery and isolation of novel benzoxazinone derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. We will explore a strategic workflow from bioprospecting to structural elucidation, emphasizing advanced techniques and self-validating methodologies to ensure scientific integrity and accelerate the path to discovery.

Chapter 1: Natural Occurrence and Biosynthesis

Understanding where to find benzoxazinones and how they are made is the logical starting point for any discovery program.

Key Botanical Sources

Benzoxazinoids are well-characterized secondary metabolites in gramineous plants like maize (Zea mays), wheat (Triticum aestivum), and rye.[4][5] However, they also occur sporadically in several eudicot species, suggesting that the biosynthetic pathway has evolved independently multiple times in the plant kingdom.[6][11] This evolutionary divergence presents a compelling opportunity for discovering structurally unique derivatives from less-explored botanical families such as Acanthaceae, Lamiaceae, and Ranunculaceae.[2][11]

The Benzoxazinoid Biosynthetic Pathway

The biosynthesis of benzoxazinoids is a well-elucidated pathway that branches from primary metabolism.[6] In maize, the pathway begins with indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis.[7][11] A series of enzymes, including cytochrome P450 monooxygenases (encoded by Bx2-Bx5 genes), catalyze consecutive hydroxylations and modifications to form the core benzoxazinone structure, such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one).[4][6][7] This core is often glucosylated to reduce autotoxicity and stored in the plant's vacuoles.[6][7]

Scientist's Note: Knowledge of the biosynthetic pathway is not merely academic. It informs our extraction strategy. The presence of glucosylated derivatives, for example, necessitates the use of polar solvents during extraction and may require an enzymatic hydrolysis step to isolate the aglycone core.


}

Simplified overview of the benzoxazinoid biosynthetic pathway in maize.

Chapter 2: A Modern Framework for Discovery and Isolation

An efficient workflow is critical to maximize the chances of discovering novel compounds while minimizing redundant efforts. Our framework is built on a "fail-fast" principle, integrating early-stage identification of known compounds.


}

The modern workflow for novel benzoxazinone discovery.

Advanced Extraction Techniques

The goal of extraction is to efficiently remove the target compounds from the complex plant matrix. While traditional methods like maceration or Soxhlet extraction are viable, modern techniques offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.[12]

TechniquePrincipleAdvantagesConsiderations
Solvent Extraction Dissolving compounds using solvents of varying polarity.[12][13]Simple, cost-effective, well-established.[13]Time-consuming, large solvent volume, potential for thermal degradation of labile compounds.[12]
Microwave-Assisted (MAE) Uses microwave energy to rapidly heat the solvent and sample, rupturing cell walls.[14]High speed, reduced solvent use, improved yield.[14]Requires specialized equipment; potential for localized overheating.
Ultrasound-Assisted (UAE) High-frequency sound waves create cavitation bubbles that disrupt cell walls, enhancing mass transfer.[14]Efficient at room temperature (good for thermolabile compounds), fast, lower energy consumption.Can generate free radicals; sonotrode placement is critical for reproducibility.
Supercritical Fluid (SFE) Uses a supercritical fluid (e.g., CO₂) as the solvent, which has properties of both a liquid and a gas.[13][14]High selectivity (tunable by pressure/temperature), no solvent residue, environmentally friendly.[13]High initial equipment cost; best suited for non-polar to moderately polar compounds.

Expertise in Action: For benzoxazinone glucosides, a sequential extraction might be optimal. Start with SFE to remove lipids and non-polar compounds, followed by MAE with a methanol/water mixture to efficiently extract the polar glycosides. This multi-step approach yields a cleaner extract, simplifying downstream purification.

Dereplication: The "Fail-Fast" Approach

Dereplication is the process of rapidly identifying known compounds in a crude extract or fraction at an early stage.[15][16] This is arguably the most critical step for saving resources. The primary tool for modern dereplication is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS).[17][18]

Protocol: LC-MS/MS Dereplication

  • Sample Preparation: Dilute the crude extract or fraction in a suitable solvent (e.g., 50% Methanol/Water).

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a water/acetonitrile gradient.

  • Mass Spectrometry:

    • Acquire data in both positive and negative ion modes.

    • Use a data-dependent acquisition (DDA) method: A full MS scan identifies parent ions, which then trigger fragmentation (MS/MS) scans for the most intense ions.

  • Data Analysis:

    • Process the raw data to generate a list of mass features (m/z, retention time).

    • Compare this list against comprehensive natural product databases (e.g., Dictionary of Natural Products, AntiBase).[16] The comparison should match the accurate mass (parent ion) and the MS/MS fragmentation pattern.[15]

  • Trustworthiness Check: A match is considered high-confidence only if the accurate mass is within a 5 ppm error margin and the experimental MS/MS spectrum shows a high similarity score to the database spectrum. Any feature that does not match a known benzoxazinone (or related compound) is flagged as a putative novel derivative worthy of isolation.

Chromatographic Purification

Once a fraction containing a putative novel compound is identified, the focus shifts to purification. This is typically a multi-step process.

  • Initial Fractionation (Flash Chromatography): The crude extract is first separated into simpler fractions using column chromatography with a stationary phase like silica gel.[19] This step removes bulk impurities and groups compounds by polarity.

  • Final Purification (Preparative HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for isolating pure compounds.[19] The fraction of interest from the flash column is injected onto a preparative scale HPLC column.

    • Column Choice: A C18 reverse-phase column is the workhorse for most benzoxazinone derivatives.

    • Method Development: The key is to develop a solvent gradient (typically water and acetonitrile/methanol) that provides good separation between the target compound and any remaining impurities. This is first optimized on an analytical scale before being scaled up to the preparative system.

Chapter 3: Structural Elucidation of Novel Derivatives

With a pure compound in hand (>95% purity by analytical HPLC), the final step is to determine its exact chemical structure. This requires a combination of spectroscopic techniques.[20][21]


}

The logical integration of spectroscopic data for structure elucidation.

Mass Spectrometry (MS)
  • High-Resolution Electrospray Ionization MS (HRES-MS): This is the first step. It provides an extremely accurate mass measurement of the molecule, which is used to calculate its unique molecular formula (e.g., C₁₅H₁₇NO₇). This data must be compatible with any proposed structure.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for determining the precise atomic connectivity and stereochemistry of a molecule.[20][22][23][24] A standard dataset is acquired for any novel compound.

  • ¹H NMR (Proton): Reveals the number and type of hydrogen environments in the molecule.[22] Chemical shifts indicate the electronic environment, and coupling patterns show which protons are adjacent to each other.

  • ¹³C NMR (Carbon): Determines the number and type of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃).[22]

  • 2D NMR - COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to piece together fragments of the molecule (spin systems).[24]

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to.[24]

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular backbone. It shows correlations between protons and carbons that are 2-3 bonds away, allowing the connection of the fragments identified from COSY.[24]

  • 2D NMR - NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, even if they are not connected through bonds. This is crucial for determining the relative stereochemistry of the molecule.

By systematically interpreting these spectra, a scientist can piece together the complete, unambiguous structure of the novel benzoxazinone derivative.

Conclusion

The discovery of novel benzoxazinone derivatives remains a fertile ground for pharmaceutical and agrochemical research.[25][26] Success in this field no longer relies on serendipity but on a systematic and intelligent workflow. By integrating advanced extraction methods, prioritizing early-stage dereplication with LC-MS/MS, and employing a full suite of modern NMR techniques for structural elucidation, research teams can significantly enhance the efficiency and output of their discovery programs. This guide provides a robust, scientifically-grounded framework to navigate the complexities of natural product isolation and confidently identify the next generation of bioactive benzoxazinone compounds.

References

  • Frey, M., Chomet, P., Glawischnig, E., et al. (1997). Analysis of a chemical plant defense mechanism in grasses. Science. Available at: [Link] (Note: Specific article URL may require subscription).

  • Nomura, T., Ishihara, A., Imaishi, H., et al. (2003). Molecular characterization and chromosomal localization of cytochrome P450 genes involved in the biosynthesis of cyclic hydroxamic acids in wheat. Plant Physiology. Available at: [Link]

  • PharmiWeb.com. (2024). Advanced Methods for Natural Product Extraction. Available at: [Link]

  • The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. (n.d.). MDPI. Available at: [Link]

  • Kumar, A., Kumar, A., & Singh, P. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. The Pharma Innovation Journal. Available at: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. Available at: [Link]

  • Dossey, A. T., & Edison, A. S. (2016). Structural Analysis of Natural Products. Analytical Chemistry. Available at: [Link]

  • MDPI. (n.d.). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. Available at: [Link]

  • Edrada-Ebel, R. (2012). Metabolomics and dereplication strategies in the discovery of natural product derived drugs. Revista Brasileira de Farmacognosia. Available at: [Link]

  • Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Pharmacognosy and Natural Products. Available at: [Link]

  • Zhang, R., et al. (2024). A two-stage MS feature dereplication strategy for natural products discovery. ChemRxiv. Available at: [Link]

  • Schmelz, E. A., et al. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. PNAS. Available at: [Link]

  • Frey, M., Schullehner, K., Dick, R., et al. (2009). Benzoxazinoid biosynthesis, a model for evolution of secondary metabolic pathways in plants. Phytochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Metabolomics and Dereplication Strategies in Natural Products. Available at: [Link]

  • IntechOpen. (2021). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Available at: [Link]

  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Available at: [Link]

  • Mongolian Journal of Chemistry. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Available at: [Link]

  • KEGG. (n.d.). Benzoxazinoid biosynthesis - Reference pathway. Available at: [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available at: [Link]

  • Pure and Applied Chemistry. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available at: [Link]

  • PubMed. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available at: [Link]

  • Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • PubMed. (2025). De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. Available at: [Link]

Sources

Spectroscopic Characterization of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds. The 1,4-benzoxazin-3-one core is a significant pharmacophore found in a variety of biologically active molecules, making a thorough understanding of its structural characterization essential.[1][2][3]

This guide will delve into the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we will explore the underlying principles, present a detailed experimental protocol, provide predicted data based on analogous structures, and offer a comprehensive interpretation.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Below is a diagram of this compound, which will serve as our reference throughout this guide.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

A standard approach for the analysis of small organic molecules like this compound is Electron Ionization (EI).

G cluster_workflow Fig. 2: EI-MS Workflow start Sample Introduction (Direct Inlet/GC) ionization Ionization (70 eV Electron Beam) start->ionization acceleration Acceleration in Electric Field ionization->acceleration mass_analyzer Mass Analyzer (Quadrupole) acceleration->mass_analyzer detection Detection (Electron Multiplier) mass_analyzer->detection output Mass Spectrum (m/z vs. Intensity) detection->output

Caption: A typical workflow for Electron Ionization Mass Spectrometry.

Methodology:

  • Sample Introduction: A small quantity of the analyte is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M+•).

  • Fragmentation: The molecular ion, being a radical cation, is energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum Data

The expected molecular weight of this compound (C9H9NO2) is approximately 163.18 g/mol . The EI mass spectrum is expected to show a molecular ion peak and several key fragment ions.

m/z Proposed Fragment Interpretation
163[M]+•Molecular Ion
135[M - CO]+•Loss of a carbonyl group
134[M - CHO]+Loss of a formyl radical
120[M - C2H3O]+Further fragmentation
106[C7H6O]+•Fragment from the aromatic portion
91[C7H7]+Tropylium ion, common in toluene-like structures
77[C6H5]+Phenyl cation
Interpretation of Fragmentation

The fragmentation of the molecular ion is a key diagnostic tool. The initial fragmentation is likely to involve the loss of stable neutral molecules or radicals.

Fig. 3: Proposed Fragmentation Pathway M [C9H9NO2]+• m/z = 163 F1 [C8H9NO]+• m/z = 135 M->F1 - CO F2 [C7H6O]+• m/z = 106 F1->F2 - HCN F3 [C7H7]+ m/z = 91 F2->F3 - CH3

Caption: A simplified proposed fragmentation pathway for this compound.

The molecular ion at m/z 163 confirms the molecular weight. A common fragmentation pathway for lactams is the loss of a carbonyl group (CO), which would lead to a fragment at m/z 135. Subsequent fragmentation could involve the loss of other small molecules, leading to the other observed ions, which is a characteristic fragmentation pattern for similar compounds.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR spectroscopy often utilizes an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample.

  • Absorption: The sample absorbs specific frequencies of the evanescent wave that correspond to its vibrational modes.

  • Spectrum Generation: The attenuated IR beam is returned to a detector, and the resulting interferogram is Fourier-transformed to generate the IR spectrum.

Predicted IR Absorption Data

The IR spectrum will be dominated by absorptions corresponding to the various functional groups in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3400N-H StretchAmide
3000-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic (CH3, CH2)
~1680C=O StretchLactam (Amide)
1580-1620C=C StretchAromatic Ring
1450-1500C=C StretchAromatic Ring
~1250C-O StretchAryl Ether
~1200C-N StretchAmine
Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum of this compound are the N-H and C=O stretching vibrations. The N-H stretch is expected to be a relatively sharp peak in the region of 3200-3400 cm⁻¹.[6] The most prominent peak will be the strong absorption around 1680 cm⁻¹, which is characteristic of the carbonyl group in a six-membered lactam ring.[7] The presence of both aromatic and aliphatic C-H stretches will also be evident. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[8][9] The various C=C, C-O, and C-N stretching and bending vibrations will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

  • Sample Preparation: The compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample tube is placed in a strong, uniform magnetic field within the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals (free induction decay, FID) are detected.

  • Spectrum Generation: The FID is Fourier-transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm).

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5broad singlet1HN-H
~7.0d1HAr-H
~6.9t1HAr-H
~6.8d1HAr-H
~4.6s2HO-CH₂-C=O
~2.3s3HAr-CH₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information. The broad singlet at a downfield chemical shift (~8.5 ppm) is characteristic of an amide N-H proton. The aromatic region is expected to show three distinct signals for the three protons on the benzene ring, with their multiplicities (doublet, triplet, doublet) reflecting their coupling to adjacent protons. The singlet at ~4.6 ppm integrating to 2H is assigned to the methylene protons (CH₂) of the oxazine ring. These protons are adjacent to an oxygen atom and a carbonyl group, which deshields them, shifting their signal downfield. The singlet at ~2.3 ppm integrating to 3H is characteristic of the methyl group attached to the aromatic ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Carbon Type Assignment
~165CC=O (Lactam)
~145CAr-C (quaternary)
~130CAr-C (quaternary)
~125CHAr-CH
~122CHAr-CH
~117CHAr-CH
~115CAr-C (quaternary)
~67CH₂O-CH₂
~16CH₃Ar-CH₃
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the presence of nine distinct carbon atoms in the molecule. The lactam carbonyl carbon will appear at a significantly downfield chemical shift, around 165 ppm.[7] The aromatic carbons will resonate in the typical range of 115-145 ppm, with the quaternary carbons generally having lower intensity. The methylene carbon of the oxazine ring is expected around 67 ppm due to the influence of the adjacent oxygen atom. The methyl carbon will give a signal at a high-field chemical shift of approximately 16 ppm.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The predicted data presented in this guide, based on the analysis of structurally related compounds and fundamental spectroscopic principles, offers a reliable framework for researchers working on the synthesis and characterization of this and similar heterocyclic systems. The methodologies and interpretations detailed herein are designed to be a practical resource for ensuring the scientific integrity of research in medicinal chemistry and drug development.

References

  • Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. (2015). ResearchGate. [Link]

  • 1,4-Benzoxazin-3(4H)-one (1) and its biologically active derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. (2016). The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2018). ProQuest. [Link]

  • Supporting Information. (n.d.). MPG.PuRe. [Link]

  • Journal of Material Sciences & Manufacturing Research. (2021). Semantic Scholar. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0194201). (n.d.). NP-MRD. [Link]

  • 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2018). ResearchGate. [Link]

  • Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. (2008). PubMed. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). MDPI. [Link]

  • The Pherobase NMR: 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one|mellein. (n.d.). Pherobase. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Modern Scientific Press. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (1986). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

  • 4h-3, i-benzoxazines. (n.d.). ElectronicsAndBooks. [Link]

Sources

Unlocking the Therapeutic Potential of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. This technical guide delves into the strategic exploration of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one , a specific derivative, to identify and validate its potential therapeutic targets. While direct research on this precise molecule is nascent, this document synthesizes existing knowledge on the broader benzoxazinone class to propose a robust, multi-pronged approach for its characterization. We will traverse from hypothesized targets, informed by structure-activity relationships of analogous compounds, to detailed experimental workflows for target deconvolution and validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering novel therapeutics.

Introduction: The Benzoxazinone Core - A Reservoir of Therapeutic Promise

The 1,4-benzoxazin-3-one nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable diversity of biological effects. These include anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The versatility of this scaffold lies in its ability to present substituents in a defined three-dimensional space, allowing for fine-tuned interactions with a variety of biological macromolecules.

The subject of this guide, This compound , introduces a methyl group on the benzene ring, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance binding affinity, alter metabolic stability, or modulate cell permeability, thereby opening new avenues for therapeutic intervention. This document outlines a systematic approach to unraveling the therapeutic potential of this specific molecule.

Hypothesized Therapeutic Target Classes

Based on the established activities of structurally related benzoxazinones, we can postulate several high-probability target classes for this compound. The methyl group at the 8-position may confer selectivity or potency towards one or more of these target families.

Kinases

Numerous benzoxazinone derivatives have been reported to inhibit protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[1]

  • Tyrosine Kinases: Compounds with the 1,4-benzoxazin-3-one core have demonstrated inhibitory activity against tyrosine kinases such as KDR (VEGFR2) and ABL.[1] These are critical targets in oncology and angiogenesis. The 8-methyl substitution could potentially enhance binding to the hydrophobic pocket of the ATP-binding site of these or other related kinases.

  • Serine/Threonine Kinases: Given the prevalence of kinase inhibitors within the benzoxazinone family, exploring a broad panel of serine/threonine kinases involved in inflammatory and proliferative signaling pathways (e.g., MAP kinases, CDKs) is a logical starting point.

Nuclear Targets

The planar nature of the benzoxazinone ring system makes it a candidate for interaction with nucleic acid structures and associated proteins.

  • Topoisomerases: Substituted 3,4-dihydro-2H-1,4-benzoxazin-3-ones have been identified as human topoisomerase I inhibitors, acting as potential poisons that stabilize the enzyme-DNA cleavage complex.[5] This mechanism is a validated strategy in cancer chemotherapy.

  • G-Quadruplexes: Certain benzoxazinone derivatives have been shown to stabilize G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc, leading to the downregulation of their expression.[6] This represents a promising anti-cancer strategy.

Enzymes Modulating Metabolic and Cellular Processes

The benzoxazinone scaffold has also been implicated in the modulation of various enzymes crucial for cellular homeostasis.

  • Fatty Acid Elongases: A series of benzoxazinones were discovered as potent inhibitors of long-chain fatty acid elongase 6 (ELOVL6), an enzyme implicated in metabolic disorders.[7] The 8-methyl derivative should be evaluated for similar activity.

  • Serine Proteases: Inhibition of serine proteases like α-chymotrypsin and matriptase-2 has been reported for benzoxazinone derivatives.[8][9] These enzymes are involved in digestion, blood coagulation, and cancer progression.

  • Acetylcholinesterase (AChE): Given the interest in benzoxazinones for neurodegenerative diseases, AChE, a key target in Alzheimer's disease, is a plausible target.[4]

A Strategic Workflow for Target Identification and Validation

A multi-tiered approach is essential to efficiently identify and validate the therapeutic targets of this compound.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement & Initial Validation cluster_2 Phase 3: Mechanism of Action & In Vivo Validation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identifies biological context Biochemical_Assays Biochemical Assays (Enzyme Kinetics, Binding Assays) Affinity_Chromatography->Biochemical_Assays Provides purified target Expression_Cloning Expression Cloning Expression_Cloning->Biochemical_Assays Provides recombinant target Computational_Docking In Silico Target Prediction (Reverse Docking) Computational_Docking->Affinity_Chromatography Prioritizes candidate proteins Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Biochemical_Assays->Cellular_Thermal_Shift Confirms direct binding Target_Knockdown Target Knockdown/Knockout (siRNA, CRISPR) Cellular_Thermal_Shift->Target_Knockdown Validates target in cellular context Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Target_Knockdown->Pathway_Analysis Links target to phenotype Animal_Models Disease-Relevant Animal Models Pathway_Analysis->Animal_Models Elucidates mechanism

Figure 1: A multi-phase workflow for target identification and validation.

Phase 1: Unbiased and Focused Target Identification

The initial phase aims to generate a list of potential protein interactors.

This technique is a powerful tool for isolating binding partners from complex biological mixtures.

Step-by-step Methodology:

  • Synthesis of an Affinity Probe: Synthesize an analogue of this compound with a linker arm suitable for immobilization (e.g., a short polyethylene glycol chain terminating in a primary amine or carboxylic acid).

  • Immobilization: Covalently attach the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed in phenotypic screens).

  • Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specific binders.

  • Elution: Elute the bound proteins using a competitive binder (the original, unmodified compound) or by denaturing conditions.

  • Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins with those from a control experiment using beads without the immobilized compound to identify specific binders.

Phase 2: Confirmation of Direct Target Engagement

Once potential targets are identified, it is crucial to confirm direct binding and its relevance in a cellular context.

CETSA is a biophysical assay that assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Step-by-step Methodology:

  • Cell Culture and Treatment: Culture the chosen cell line and treat with either vehicle or varying concentrations of this compound.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Western Blot Analysis: Detect the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, direct binding.

CETSA_Workflow cluster_0 Experimental Steps cluster_1 Data Analysis Cell_Treatment Treat cells with compound or vehicle Heating Heat cells across a temperature gradient Cell_Treatment->Heating Lysis Lyse cells and separate soluble/aggregated proteins Heating->Lysis Western_Blot Quantify soluble target protein by Western Blot Lysis->Western_Blot Melting_Curve Plot soluble protein vs. temperature Western_Blot->Melting_Curve Shift_Analysis Analyze shift in melting curve for target engagement Melting_Curve->Shift_Analysis

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Elucidation of Mechanism of Action

Validating that the interaction between the compound and the target is responsible for the observed biological effect is the final and most critical phase.

Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein can establish a causal link between the target and the compound's activity. If the cellular phenotype induced by the compound is diminished in the knockdown/knockout cells, it strongly implicates the target in the compound's mechanism of action.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data that should be generated during the target validation process.

ParameterThis compoundControl Compound
Biochemical Assays
IC₅₀/Kᵢ (Target X)[Value] µM[Value] µM
K₋ (Target X)[Value] M[Value] M
Cellular Assays
EC₅₀ (Cell Viability)[Value] µM[Value] µM
CETSA ΔTₘ (Target X)[Value] °C[Value] °C
Phenotypic Assays (Post-Target Validation)
Effect in Target Knockdown Cells[e.g., Reduced Potency][e.g., No Change]

Conclusion and Future Directions

The exploration of this compound holds significant promise for the discovery of novel therapeutic agents. The strategies outlined in this guide provide a comprehensive framework for identifying and validating its molecular targets. By systematically progressing from broad, unbiased screening to focused, mechanism-based studies, the scientific community can efficiently unlock the full therapeutic potential of this intriguing molecule. Future work should focus on lead optimization based on the identified targets to enhance potency, selectivity, and drug-like properties, ultimately paving the way for preclinical and clinical development.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics, 9(4-s), 629-633. [Link]

  • Al-Ostath, A. I. A., et al. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceuticals, 16(11), 1530. [Link]

  • El-Sayed, W. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Gür, M., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Scientific Reports, 9(1), 18919. [Link]

  • Finta, Z., et al. (2021). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molbank, 2021(4), M1291. [Link]

  • Reddy, C. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(17), 5710. [Link]

  • Campos-Madueno, E. I., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 27(8), 1375-1392. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Mizutani, T., et al. (2009). Discovery of novel benzoxazinones as potent and orally active long chain fatty acid elongase 6 inhibitors. Journal of Medicinal Chemistry, 52(22), 7345-7348. [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 102-109. [Link]

  • El-Fakharany, E. M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3042. [Link]

  • Ghorab, M. M., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Arkivoc, 2021(5), 213-255. [Link]

  • Reddy, C. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(17), 5710. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1555097. [Link]

  • Ben-Ammar, A., et al. (2021). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules, 26(11), 3329. [Link]

Sources

Whitepaper: A Predictive In Silico Workflow for Characterizing the Bioactivity of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1] This guide presents a comprehensive in silico workflow to investigate and predict the bioactivity of a novel, under-characterized derivative: 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. By simulating a drug discovery pipeline, we provide a robust, multi-phase computational protocol for target identification, binding mode analysis, drug-likeness profiling, and validation of complex stability. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing not only the requisite steps but also the scientific rationale underpinning each methodological choice. The workflow is designed to be self-validating, culminating in a data-driven hypothesis for subsequent in vitro and in vivo evaluation.

Introduction to the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one moiety is a heterocyclic system that has garnered significant attention from the scientific community.[2] Its derivatives are known to possess a wide array of biological properties, including antimicrobial, anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects.[3][4][5][6] The versatility and relative accessibility of this chemical skeleton make it an exceptionally promising starting point for the development of novel therapeutic agents.[1]

This guide focuses on a specific, understudied analog, This compound . In the absence of established biological data for this compound, a predictive computational approach is the most efficient and ethical first step to unlock its therapeutic potential. The following sections will delineate a rigorous in silico methodology to hypothesize its bioactivity, assess its drug-like properties, and provide a detailed molecular basis for its potential mechanism of action.

Phase 1: Target Prioritization and Selection

The initial and most critical phase of a computational drug discovery project is the identification of plausible biological targets. For a novel compound, this is achieved by leveraging data from its structural class. The broad bioactivity profile of 1,4-benzoxazin-3-one derivatives suggests multiple potential targets.[2][3][7] Based on published in silico and in vitro studies on this scaffold, we will prioritize two well-established therapeutic areas for our investigation:

  • Antimicrobial (Antibacterial): Several benzoxazinone derivatives have been synthesized and evaluated for their antimicrobial efficacy.[7][8] A common and validated target in this area is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[9]

  • Antidiabetic: Recent studies have successfully used in silico methods to identify benzoxazinone derivatives as potent inhibitors of pancreatic α-amylase and intestinal α-glucosidase , key enzymes involved in carbohydrate metabolism.[3]

For the purpose of this detailed guide, we will proceed with E. coli DNA gyrase subunit B as our primary target for a deep-dive analysis, as it represents a validated target for which computational protocols have been successfully applied to this class of compounds.[9]

Phase 2: Molecular Docking and Binding Mode Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific molecular interactions that stabilize the complex. This forms the basis of structure-based drug design.

Detailed Protocol for Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound with the ATP-binding site of E. coli DNA gyrase B.

Step 1: Ligand Preparation

  • Action: Generate the 3D structure of this compound. This can be done using software like Avogadro, ChemDraw, or online tools.

  • Causality: A geometrically correct, low-energy 3D conformation is essential for accurate docking.

  • Execution:

    • Draw the 2D structure and convert it to 3D.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a .pdb or .mol2 file format.

Step 2: Receptor Preparation

  • Action: Obtain the crystal structure of the target protein and prepare it for docking.

  • Causality: Raw PDB files contain non-essential molecules (water, co-crystallized ligands) and lack hydrogen atoms, which must be corrected to ensure an accurate representation of the binding pocket.

  • Execution:

    • Download the crystal structure of E. coli DNA gyrase B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5L3J .[9]

    • Using software like AutoDock Tools, UCSF Chimera, or PyMOL, remove all water molecules and any co-crystallized ligands/ions from the structure.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor as a .pdbqt file for use with AutoDock Vina.

Step 3: Grid Box Definition

  • Action: Define the search space for the docking algorithm on the receptor.

  • Causality: The grid box must be large enough to encompass the entire binding site, allowing the ligand to rotate and translate freely, yet small enough to focus the computational search, saving time and increasing accuracy.

  • Execution:

    • Identify the ATP-binding site of DNA gyrase B. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.

    • Center the grid box on this active site. For PDB ID 5L3J, the site is well-defined.

    • Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to cover all key interacting residues.

Step 4: Docking Simulation

  • Action: Run the molecular docking calculation using a validated algorithm.

  • Causality: AutoDock Vina is a widely used and reliable open-source program that uses a Lamarckian genetic algorithm to explore possible binding conformations.

  • Execution:

    • Use the prepared ligand and receptor files as input for AutoDock Vina.

    • Specify the coordinates and dimensions of the grid box.

    • Execute the docking run. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.

Step 5: Analysis of Results

  • Action: Analyze the output poses and binding energies.

  • Causality: The primary outputs are the binding affinity (in kcal/mol), which estimates the strength of the interaction, and the 3D coordinates of the predicted binding poses. Lower binding energy values indicate more favorable binding.

  • Execution:

    • Examine the binding energy of the top-ranked pose. Docking scores for similar benzoxazinone derivatives against DNA gyrase B have been reported in the range of -6.0 to -7.0 kcal/mol.[9]

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio Visualizer).

    • Identify and analyze the key molecular interactions:

      • Hydrogen Bonds: Look for H-bonds between the ligand and key residues like Asp73, which is critical for the activity of many DNA gyrase inhibitors.[8]

      • Hydrophobic Interactions: Identify contacts with non-polar residues.

      • Pi-Stacking: Check for interactions involving the aromatic ring of the benzoxazinone core.

Diagram: Molecular Docking Workflow

cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 Draw 2D Structure L2 Generate 3D Conformation L1->L2 L3 Energy Minimization (MMFF94) L2->L3 L4 Save as .mol2 L3->L4 Dock Molecular Docking (AutoDock Vina) L4->Dock R1 Download PDB (e.g., 5L3J) R2 Remove Water & Heteroatoms R1->R2 R3 Add Polar Hydrogens R2->R3 R4 Save as .pdbqt R3->R4 Grid Define Grid Box (Binding Site) R4->Grid Analysis Analyze Results Dock->Analysis Grid->Dock Interactions Visualize Interactions (H-Bonds, Hydrophobic) Analysis->Interactions Energy Evaluate Binding Energy Analysis->Energy

Caption: A step-by-step workflow for performing molecular docking analysis.

Phase 3: ADMET (Drug-Likeness) Profiling

An excellent binding affinity is meaningless if a compound has poor pharmacokinetic properties. ADMET analysis predicts a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity, which are critical determinants of its potential as a drug.

Protocol for In Silico ADMET Prediction

Objective: To evaluate the drug-likeness and pharmacokinetic profile of this compound using a predictive model.

Step 1: Tool Selection

  • Action: Choose a reliable, publicly available web-based tool.

  • Causality: Web servers like SwissADME and pkCSM aggregate multiple predictive models, offering a comprehensive and accessible platform for ADMET profiling without requiring local computational resources.

Step 2: Input and Execution

  • Action: Submit the molecular structure of the compound.

  • Execution:

    • Navigate to the SwissADME web server.

    • Provide the structure of this compound, typically as a SMILES string (CC1=CC2=C(NC(=O)CO2)C=C1).

    • Execute the analysis.

Step 3: Data Interpretation

  • Action: Analyze the output, focusing on key physicochemical properties, pharmacokinetics, and drug-likeness rules.

  • Causality: This analysis helps to identify potential liabilities early in the discovery process. For example, poor solubility can hinder absorption, while inhibition of CYP enzymes can lead to adverse drug-drug interactions.

Predicted ADMET Properties (Illustrative Data)

The following table summarizes the kind of data expected from an ADMET prediction for our target compound.

Property CategoryParameterPredicted ValueGuideline/Interpretation
Physicochemical Molecular Weight ( g/mol )~177.19< 500 (Lipinski's Rule)
LogP (Lipophilicity)~1.5 - 2.0< 5 (Lipinski's Rule)
H-Bond Donors1< 5 (Lipinski's Rule)
H-Bond Acceptors2< 10 (Lipinski's Rule)
Water SolubilityGood-ModerateHigh solubility is generally preferred.
Pharmacokinetics GI AbsorptionHighIndicates good potential for oral administration.
Blood-Brain Barrier Perm.NoImportant for CNS vs. peripherally-acting drugs.
CYP450 InhibitorNo (for major isoforms)Low potential for drug-drug interactions.
Drug-Likeness Lipinski's Rule of 50 ViolationsHigh probability of being an orally active drug.
Bioavailability Score~0.55Indicates good absorption and metabolic stability.

Phase 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.

High-Level Workflow for MD Simulation

Objective: To validate the stability of the top-ranked docking pose of the ligand-DNA gyrase B complex.

Step 1: System Preparation

  • Action: Prepare the docked complex for simulation using a tool like GROMACS.

  • Execution:

    • Merge the coordinates of the prepared receptor and the docked ligand pose.

    • Choose a suitable force field (e.g., AMBER, CHARMM) to describe the physics of the atoms.

    • Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

Step 2: Simulation and Production Run

  • Action: Minimize the system's energy and then run the simulation for a defined period.

  • Execution:

    • Energy Minimization: Remove any steric clashes or unfavorable geometries.

    • Equilibration (NVT & NPT): Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure, allowing the water molecules and ions to settle around the complex.

    • Production MD: Run the simulation for a significant duration (e.g., 50-100 nanoseconds) to collect trajectory data.

Step 3: Trajectory Analysis

  • Action: Analyze the trajectory to assess the stability of the complex.

  • Execution:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in the pocket.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

Diagram: Overall In Silico Discovery Workflow

cluster_main Predictive Bioactivity Workflow Start Novel Compound (8-Methyl-1,4-benzoxazin-3-one) TID Phase 1: Target ID (Literature & Similarity) Start->TID Dock Phase 2: Molecular Docking (Binding Mode & Affinity) TID->Dock Select Target (e.g., DNA Gyrase) ADMET Phase 3: ADMET Profiling (Drug-Likeness) Dock->ADMET MD Phase 4: MD Simulation (Complex Stability) Dock->MD Validate Pose Hypo Data-Driven Hypothesis (Predicted Bioactivity) ADMET->Hypo MD->Hypo End Prioritized In Vitro Testing Hypo->End

Caption: A high-level overview of the multi-phase in silico drug discovery process.

Data Synthesis and Concluding Remarks

This technical guide outlines a comprehensive and scientifically rigorous in silico workflow for the initial characterization of this compound. By integrating target identification, molecular docking, ADMET profiling, and molecular dynamics, this process moves beyond simple prediction to build a robust, multi-faceted hypothesis of bioactivity.

If the results from this workflow are promising—for instance, demonstrating a strong and stable binding to DNA gyrase B and exhibiting a favorable drug-like profile—the logical next step is to proceed with experimental validation. The computational findings would strongly justify the chemical synthesis of the compound and its evaluation in in vitro assays, such as an E. coli growth inhibition assay and a DNA gyrase activity assay. This synergy between computational prediction and experimental validation lies at the heart of modern, efficient drug discovery.

References

  • Ellouz, M., Ihammi, A., Baraich, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3086. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]

  • Manhas, M. (2022). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. Available at: [Link]

  • El Ouggouti, S., et al. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. RSC Advances. Available at: [Link]

  • Ellouz, M., Ihammi, A., Baraich, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. ResearchGate. Available at: [Link]

  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • An-cian, J., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(24), 5037-5041. Available at: [Link]

  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Preprint. Available at: [Link]

  • Shinde, M. V. (2025). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Macias, F. A., et al. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26(4), 478-489. Available at: [Link]

  • Sumi, P., et al. (2021). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. ResearchGate. Available at: [Link]

  • Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available at: [Link]

  • Macias, F. A., et al. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26(4), 478-89. Available at: [Link]

Sources

Methodological & Application

Synthesis of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of substituents on the benzoxazinone ring system allows for the fine-tuning of its pharmacological profile. This guide provides a detailed exploration of the synthesis of a specific analogue, 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a valuable building block for the development of novel therapeutic agents.

This document outlines two robust and scientifically vetted synthetic pathways commencing from the commercially available starting material, 2-amino-3-methylphenol. The presented protocols are designed to be self-validating, with a focus on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Strategic Overview: Synthetic Pathways to the Target Molecule

The synthesis of this compound is most efficiently achieved through the construction of the oxazinone ring onto the pre-functionalized aromatic core of 2-amino-3-methylphenol. Two primary strategies are presented, each employing a different electrophilic partner to achieve the desired cyclization:

  • Route A: The Chloroacetyl Chloride Approach. This is a two-step, one-pot procedure involving the initial N-acylation of 2-amino-3-methylphenol with chloroacetyl chloride to form an intermediate chloroacetamide, followed by an intramolecular Williamson ether synthesis to yield the target benzoxazinone.

  • Route B: The Ethyl Bromoacetate Method. This pathway also proceeds in two steps, starting with the N-alkylation of 2-amino-3-methylphenol with ethyl bromoacetate, followed by a base-mediated intramolecular cyclization via nucleophilic attack of the phenoxide on the ester carbonyl, leading to the formation of the lactam ring.

The choice between these routes may depend on factors such as reagent availability, desired reaction conditions, and scalability. Both methods are well-established for the synthesis of related benzoxazinone structures.

Visualizing the Synthesis: Reaction Mechanisms and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the chemical transformations and the general experimental workflow.

Reaction Mechanisms

Reaction_Mechanisms cluster_A Route A: Chloroacetyl Chloride Pathway cluster_B Route B: Ethyl Bromoacetate Pathway A_start 2-Amino-3-methylphenol A_reagent + Chloroacetyl Chloride A_start->A_reagent A_intermediate N-(2-hydroxy-6-methylphenyl)-2-chloroacetamide A_reagent->A_intermediate A_cyclization Intramolecular Williamson Ether Synthesis A_intermediate->A_cyclization A_product This compound A_cyclization->A_product B_start 2-Amino-3-methylphenol B_reagent + Ethyl Bromoacetate B_start->B_reagent B_intermediate Ethyl 2-((2-hydroxy-6-methylphenyl)amino)acetate B_reagent->B_intermediate B_cyclization Intramolecular Lactamization B_intermediate->B_cyclization B_product This compound B_cyclization->B_product

Figure 1: Reaction mechanisms for the synthesis of this compound.

General Experimental Workflow

Experimental_Workflow start Start: 2-Amino-3-methylphenol reaction Reaction with Electrophile (Route A or B) start->reaction workup Aqueous Work-up reaction->workup extraction Organic Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification characterization Product Characterization (NMR, MS, IR) purification->characterization final_product Final Product: This compound characterization->final_product

Figure 2: A generalized workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound via both Route A and Route B.

Protocol 1: Synthesis via the Chloroacetyl Chloride Route (Route A)

This method is often favored for its relatively short reaction times. The choice of a suitable base is critical to facilitate both the initial acylation and the subsequent intramolecular cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-methylphenol123.151.23 g10.0
Chloroacetyl chloride112.940.88 mL (1.24 g)11.0
Potassium Carbonate (K₂CO₃)138.214.15 g30.0
Acetone-50 mL-
Water-As needed-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylphenol (1.23 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add 50 mL of acetone to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (0.88 mL, 11.0 mmol) dropwise to the stirred suspension at room temperature. The addition should be performed over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Protocol 2: Synthesis via the Ethyl Bromoacetate Route (Route B)

This route offers an alternative to the use of the more reactive chloroacetyl chloride and may provide better control over the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-methylphenol123.151.23 g10.0
Ethyl bromoacetate167.001.22 mL (1.84 g)11.0
Sodium Bicarbonate (NaHCO₃)84.011.68 g20.0
N,N-Dimethylformamide (DMF)-30 mL-
Sodium Ethoxide (21% in EtOH)-As needed-
Water-As needed-
Diethyl Ether-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • N-Alkylation: In a 100 mL round-bottom flask, dissolve 2-amino-3-methylphenol (1.23 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol) in 30 mL of N,N-dimethylformamide (DMF).

  • Addition of Ethyl Bromoacetate: Add ethyl bromoacetate (1.22 mL, 11.0 mmol) to the mixture and stir at 80 °C for 8-12 hours. Monitor the reaction by TLC until the starting aminophenol is consumed.

  • Work-up of Intermediate: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying of Intermediate: Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation of Intermediate: Filter and concentrate the solution under reduced pressure to obtain the crude intermediate, ethyl 2-((2-hydroxy-6-methylphenyl)amino)acetate.

  • Cyclization: Dissolve the crude intermediate in 30 mL of absolute ethanol. Add a catalytic amount of sodium ethoxide (approximately 0.5 mL of a 21% solution in ethanol) and heat the mixture to reflux for 2-4 hours.

  • Final Work-up and Purification: Cool the reaction mixture and neutralize it with a few drops of acetic acid. Remove the solvent under reduced pressure. Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the final product.

Conclusion and Scientific Trustworthiness

The protocols detailed herein provide reliable and reproducible methods for the synthesis of this compound. The causality behind the experimental choices, such as the selection of bases and solvents, is rooted in established principles of organic synthesis for this class of heterocyclic compounds. The self-validating nature of these protocols is ensured by the inclusion of in-process monitoring via TLC and standard purification techniques, allowing researchers to confirm the progression of the reaction and the purity of the final product. By adhering to these detailed procedures, researchers in drug development and medicinal chemistry can confidently synthesize this valuable intermediate for further elaboration and biological evaluation.

References

  • Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 564-576. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Bouyahya, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3041. [Link]

  • Patel, H. V., et al. (2015). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). Journal of Heterocyclic Chemistry, 52(5), 1369-1376. [Link]

  • Sun, W., Lin, H., Zhou, W., & Li, Z. (2017). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. Chemical Communications, 53(86), 11821-11824. [Link]

  • Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-α-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]

  • Dow Chemical Company. (1992). Improved process for preparing phenyl chloroacetate. (Patent No. WO1992016491A1).
  • Mamedov, F. A., et al. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O. Reactions, 4(4), 629-640. [Link]

  • Varela, R. M., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1,4-Benzothiazinones and 1,4-Benzoxathianones for Weed Control. Agronomy, 12(3), 578. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1036577. [Link]

  • Sharma, S., & Peddinti, R. K. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12762. [Link]

  • Sharma, S., & Singh, B. (2012). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 17(6), 6640-6649. [Link]

  • Kelly, T. R., & Montury, M. (1983). Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate. The Journal of Organic Chemistry, 48(13), 2173-2177. [Link]

  • Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 19(6), 387-400. [Link]

  • El-Gendy, A. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ARKIVOC, 2021(5), 212-258. [Link]

  • Kumar, A., & Kumar, S. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(21), 5035. [Link]

  • Mathew, A., & Panda, J. K. (2012). Kinetics of Oxidation of Substituted Phenols by Potassium Bromate. International Research Journal of Pure and Applied Chemistry, 2(4), 289-301. [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2H-1,4-Benzoxazin-3-(4H)-one Scaffold in Modern Drug Discovery

The 2H-1,4-benzoxazin-3-(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and versatile substitution patterns make it an ideal framework for designing molecules with a wide array of biological activities.[1] This moiety is a key structural component in numerous compounds exhibiting potent pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The therapeutic potential of this scaffold is underscored by its presence in various drug candidates and natural products. For instance, derivatives of 2H-1,4-benzoxazin-3-(4H)-one have been investigated as potent inhibitors of EGFR in breast cancer cell lines and as selective mineralocorticoid receptor antagonists.[1]

The development of efficient and scalable synthetic routes to access this valuable scaffold is paramount for accelerating drug discovery programs. Traditional multi-step syntheses are often plagued by drawbacks such as harsh reaction conditions, low overall yields, and the need for tedious purification of intermediates. One-pot synthetic strategies, which combine multiple reaction steps into a single, streamlined process, offer an elegant solution to these challenges. They not only enhance operational simplicity and reduce waste but also provide a more cost-effective and environmentally benign approach to constructing molecular complexity.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of robust and field-proven one-pot methodologies for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present data to guide your synthetic endeavors.

Synthetic Strategies: A Comparative Overview

The one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones can be broadly categorized based on the starting materials and the catalytic system employed. The most prevalent and versatile methods involve the reaction of either ortho-aminophenols with α-haloacetyl halides or ortho-halophenols with α-haloacetamides, often facilitated by transition metal catalysts.

Method A: From ortho-Aminophenols and α-Haloacetyl Halides

This classical approach involves the initial acylation of the amino group of an o-aminophenol with an α-haloacetyl halide, followed by an intramolecular Williamson ether synthesis to form the oxazine ring.

Caption: Workflow for Method A.

Method B: From ortho-Halophenols and α-Haloacetamides

A more contemporary and widely adopted strategy involves the coupling of an o-halophenol with a 2-haloacetamide. This method typically proceeds via an initial O-arylation followed by an intramolecular N-arylation, often catalyzed by copper or palladium complexes.

Caption: Workflow for Method B.

Detailed Protocols and Mechanistic Insights

Protocol 1: Copper-Catalyzed One-Pot Synthesis from o-Halophenols and 2-Chloroacetamides

This protocol is a highly efficient and versatile method for the synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones. The use of a copper(I) catalyst allows for a tandem nucleophilic substitution and intramolecular C-N coupling cyclization in a single pot.[3][4]

Reaction Mechanism:

The reaction is believed to proceed through an initial base-mediated O-arylation of the o-halophenol with the 2-chloroacetamide to form an intermediate. This is followed by a copper-catalyzed intramolecular Ullmann-type N-arylation to afford the final product.

Caption: Proposed mechanism for the copper-catalyzed synthesis.

Experimental Protocol:

  • To a sealable reaction vessel, add the o-halophenol (1.0 equiv.), 2-chloroacetamide (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a high-boiling point solvent such as dimethylformamide (DMF) or toluene.

  • Seal the vessel and heat the reaction mixture to 110-130 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary:

CatalystBaseSolventTemperature (°C)Time (h)Yield Range (%)
CuIK₂CO₃DMF1202465-90
CuICs₂CO₃Toluene1101870-95
Cu₂OK₃PO₄Dioxane1301260-85

Substrate Scope Insights:

This method demonstrates a broad substrate scope, tolerating a variety of functional groups on both the o-halophenol and the 2-chloroacetamide. Electron-donating and electron-withdrawing groups on the aromatic rings are generally well-tolerated, providing good to excellent yields.

Protocol 2: Palladium-Catalyzed One-Pot Synthesis from o-Halophenols and 2-Chloroacetamides

Palladium catalysis offers an alternative and equally effective route for this transformation. The choice of ligand is crucial for achieving high catalytic activity and product yields.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the o-halophenol (1.0 equiv.), 2-chloroacetamide (1.1 equiv.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., Xantphos, 10 mol%), and a base like cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary:

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield Range (%)
Pd(OAc)₂XantphosCs₂CO₃Toluene1102475-92
Pd₂(dba)₃BINAPK₃PO₄Dioxane1001870-88
Protocol 3: One-Pot Synthesis from o-Aminophenols and Chloroacetyl Chloride

This method provides a straightforward approach to the synthesis of the parent 2H-1,4-benzoxazin-3-(4H)-one and its derivatives that are unsubstituted on the nitrogen atom.[5]

Experimental Protocol:

  • Dissolve the o-aminophenol (1.0 equiv.) and a mild base such as sodium bicarbonate (2.0 equiv.) in a suitable solvent like chloroform or dichloromethane.

  • Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The intermediate chloroacetamide derivative may precipitate from the reaction mixture. Filter this solid.

  • Add the filtered intermediate to an aqueous solution of a strong base, such as sodium hydroxide, and stir vigorously until the cyclization is complete (monitor by TLC).

  • Filter the resulting solid product, wash with water, and dry to obtain the 2H-1,4-benzoxazin-3-(4H)-one.

Causality Behind Experimental Choices:

  • Choice of Base: In the copper and palladium-catalyzed reactions, a strong inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for both the deprotonation of the phenol and to neutralize the acid generated during the reaction. In the synthesis from o-aminophenol, a milder base like NaHCO₃ is initially used to avoid unwanted side reactions with the highly reactive chloroacetyl chloride, while a stronger base is required for the final intramolecular cyclization.

  • Solvent Selection: High-boiling point, polar aprotic solvents like DMF, dioxane, and toluene are preferred for the transition metal-catalyzed reactions to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. Therefore, conducting these reactions under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation and ensure reproducibility.

Conclusion and Future Perspectives

The one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones represents a significant advancement in synthetic organic chemistry, providing efficient and atom-economical routes to this medicinally important scaffold. The copper and palladium-catalyzed methods, in particular, offer broad substrate scope and high yields, making them highly attractive for the construction of compound libraries for drug discovery screening.

Future research in this area will likely focus on the development of even more sustainable and environmentally friendly protocols. This may include the use of more abundant and less toxic metal catalysts, catalyst-free methodologies, and the application of enabling technologies such as flow chemistry and microwave-assisted synthesis to further enhance reaction efficiency and scalability.[6][7] The continued exploration of novel synthetic strategies will undoubtedly facilitate the discovery of new 2H-1,4-benzoxazin-3-(4H)-one derivatives with improved therapeutic profiles.

References

  • Ge, Z.-Y., Xu, Q.-M., Fei, X.-D., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2013). Copper-Catalyzed C-N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524–4529. [Link]

  • Feng, E., Huang, H., Zhou, Y., Ye, D., Jiang, H., & Liu, H. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. The Journal of Organic Chemistry, 74(7), 2846–2849. [Link]

  • Sathiyanarayanan, K., et al. (2019). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 24(23), 4296. [Link]

  • PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. [Link]

  • Feng, E., Huang, H., Zhou, Y., Ye, D., Jiang, H., & Liu, H. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. ACS Publications. [Link]

  • Feng, E., Huang, H., Zhou, Y., Ye, D., Jiang, H., & Liu, H. (2009). Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. PubMed. [Link]

  • Ge, Z. Y., Xu, Q. M., Fei, X. D., Tang, T., Zhu, Y. M., & Ji, S. J. (2013). Copper-catalyzed CN bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones. PubMed. [Link]

  • Ilaš, J., & Kikelj, D. (2005). Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines. Tetrahedron, 61(31), 7325-7348. [Link]

  • Ge, Z.-Y., Xu, Q.-M., Fei, X.-D., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2013). Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524-4529. [Link]

  • Latyshev, G. V., et al. (2018). Cu-catalyzed one-pot synthesis of thiolated benzoxazinones. ResearchGate. [Link]

  • Various Authors. (2020). Substrate scope for Cu‐catalyzed D‐R reactions. ResearchGate. [Link]

  • Ilaš, J., & Kikelj, D. (2005). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. ResearchGate. [Link]

  • Reddy, J. S., et al. (2005). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. ResearchGate. [Link]

  • Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55(19), 3179-3185. [Link]

  • Li, Y., et al. (2010). CuI-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones using 2-(o-iodophenoxy)acyl chlorides with different substituents. ResearchGate. [Link]

  • Panja, S., et al. (2020). Substrate scope with variation of benzoxazinone derivatives. ResearchGate. [Link]

  • Various Authors. (2005). Recent Advances in the Synthesis of 2H‐1,4‐Benzoxazin‐3‐(4H)‐ones and 3,4‐Dihydro‐2H‐1,4‐benzoxazines. ResearchGate. [Link]

  • Kündig, E. P., et al. (2011). The preparation of 2H-1,4-benzoxazin-3-(4H)-ones viapalladium-catalyzed intramolecular C–O bond formation. Chemical Communications. [Link]

  • Olivos, H. J., et al. (2021). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. National Institutes of Health. [Link]

  • Chakravorty, R., et al. (2008). MICROWAVE ASSISTED ONE POT DRY MEDIA SYNTHESIS OF 4H-BENZO[8][9] OXAZIN-4-ONES FROM ISATOIC ANHYDRIDE. TSI Journals. [Link]

  • Various Authors. (2022). Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana. Journal of Pharmaceutical Negative Results. [Link]

  • Kappe, C. O., et al. (2005). Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones. Tetrahedron Letters, 46(21), 3679-3682. [Link]

  • Dai, W. M., Wang, X., & Ma, C. (2005). Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. Tetrahedron, 61(28), 6879-6885. [Link]

  • Dai, W. M., Wang, X., & Ma, C. (2005). Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro- 3-oxo-2H-1,4-benzoxazines. Fingerprint. [Link]

  • Reddy, T. J., et al. (2018). Palladium-Catalyzed Acylations: A One-pot Diversified Synthesis of Phthalazines, Phthalazinones and Benzoxazinones. ResearchGate. [Link]

  • Davoodnia, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58. [Link]

  • Kumar, A., et al. (2010). Fluconazole analogues containing 2H-1,4-benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, a novel class of anti-Candida agents. Bioorganic & Medicinal Chemistry Letters, 20(2), 722-725. [Link]

  • Bakal, R. L., et al. (2016). One‐pot synthesis of 2H‐1,4‐benzoxazin‐2‐one derivatives. ResearchGate. [Link]

  • Akamatsu, K., et al. (2018). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 14, 2596-2603. [Link]

  • Liu, X.-L., et al. (2014). One-pot synthesis of 3-substituted-4 H -[8][9] triazolo[5,1- c ][5][8]oxazin-6(7 H )-ones from propargyl alcohols, chloroacetyl chloride, and sodium azide. ResearchGate. [Link]

  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 15. [Link]

  • Kwiecień, H., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393-401. [Link]

  • Roy, S., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances, 7(70), 44366-44370. [Link]

  • Shimizu, Y., et al. (2018). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][8][9]oxazines by intramolecular Hiyama coupling. Organic Letters, 20(15), 4585-4588. [Link]

  • Wang, C., et al. (2016). Copper-catalyzed oxidative dehydrogenative N–N bond formation for the synthesis of N,N′-diarylindazol-3-ones. Organic Chemistry Frontiers, 3(11), 1483-1486. [Link]

  • Wujec, M., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8565. [Link]

  • Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(2), 356. [Link]

  • Various Authors. (2023). Clinically approved drugs containing the benzofuran scaffold. ResearchGate. [Link]

Sources

Application Note: Comprehensive Characterization of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazinone class. Molecules within this class are recognized for their wide range of biological activities and are often investigated as scaffolds in drug discovery and development.[1][2][3][4][5] The precise characterization of this molecule is paramount to understanding its physicochemical properties, confirming its identity and purity, and establishing a foundation for further research into its potential applications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols described herein are designed to be self-validating and are grounded in established scientific principles.

Molecular Structure and Key Features

A thorough analytical workflow is essential to confirm the structural integrity of synthesized this compound. The key features to be confirmed include the benzoxazinone core, the lactam ring, the position of the methyl group, and the overall molecular formula and mass.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization.

Expertise & Experience: The chemical shifts, coupling constants, and integration of proton signals in ¹H NMR will confirm the connectivity of protons in the molecule. ¹³C NMR will identify all unique carbon environments, including the carbonyl carbon of the lactam ring. 2D NMR techniques like COSY and HMQC can further confirm proton-proton and proton-carbon correlations, respectively.[6][7]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze chemical shifts and coupling patterns to assign signals to specific protons and carbons in the molecule.

Expected ¹H and ¹³C NMR Data:

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H6.8 - 7.2m3HProtons on the benzene ring
NH~8.0 - 9.0br s1HAmide proton
O-CH₂~4.5s2HMethylene protons adjacent to oxygen
Ar-CH₃~2.3s3HMethyl group on the benzene ring
¹³C NMR Expected Chemical Shift (ppm) Assignment
C=O~165Lactam carbonyl carbon
Aromatic C-O~140-145Aromatic carbon attached to oxygen
Aromatic C-N~130-135Aromatic carbon attached to nitrogen
Aromatic C-H~115-130Aromatic carbons with attached protons
Aromatic C-CH₃~125-130Aromatic carbon attached to the methyl group
O-CH₂~65-70Methylene carbon adjacent to oxygen
Ar-CH₃~20Methyl carbon
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, which further confirms its identity.

Expertise & Experience: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the exact mass to calculate the elemental composition and confirm the molecular formula (C₁₀H₁₁NO₂).

    • Analyze any significant fragment ions to corroborate the proposed structure.

Expected HRMS Data:

Parameter Value
Molecular FormulaC₁₀H₁₁NO₂
Exact Mass177.0790
Observed m/z ([M+H]⁺)~178.0863
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Experience: For this compound, the key vibrational bands to identify are the N-H stretch, the C=O stretch of the lactam, the C-O-C stretch of the ether linkage, and the aromatic C-H and C=C stretches. The position of the lactam C=O stretch is particularly informative about the ring strain and electronic environment.[8][9]

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 32) and co-add them to improve the signal-to-noise ratio.

    • Perform a background scan prior to sample analysis.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Data:

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3300
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (Lactam)1680 - 1700
Aromatic C=C Stretch1450 - 1600
C-O-C Asymmetric Stretch1200 - 1250

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile and thermally labile compounds.

Expertise & Experience: A reversed-phase HPLC method is typically suitable for benzoxazinone derivatives. The choice of column, mobile phase, and detector is critical for achieving good separation and sensitivity. A photodiode array (PDA) detector is highly recommended as it provides spectral information that can aid in peak identification and purity assessment.

Protocol: Purity Determination by HPLC

  • Instrumentation: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a PDA detector.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

    • Example Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample.

    • Monitor the chromatogram at a wavelength where the compound has maximum absorbance (determined from a UV-Vis spectrum).

    • Assess the purity by calculating the peak area percentage of the main component.

Structural Confirmation and Solid-State Properties

For an unequivocal confirmation of the three-dimensional structure and to understand the solid-state properties, X-ray crystallography and thermal analysis are invaluable.

Single-Crystal X-ray Diffraction

This technique provides the absolute structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.

Expertise & Experience: Growing a single crystal of suitable quality is the most critical and often challenging step. The resulting crystallographic data provides definitive proof of the proposed structure.[10][11][12]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX).

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, decomposition temperature, and thermal stability.[13][14][15][16]

Expertise & Experience: DSC can be used to determine a sharp melting point, which is an indicator of purity. TGA will show the temperature at which the compound begins to decompose, providing a measure of its thermal stability.

Protocol: Thermal Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Place a small amount of the sample (3-5 mg) in an aluminum pan.

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to determine the melting point (endothermic peak).

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature.

Workflow and Data Integration

A logical workflow ensures a comprehensive and efficient characterization process.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR (Functional Groups) Purification->FTIR HPLC HPLC (Purity) Purification->HPLC NMR NMR (¹H, ¹³C) (Connectivity) Purification->NMR MS HRMS (Molecular Formula) NMR->MS XRay Single-Crystal X-ray (Absolute Structure) MS->XRay Thermal DSC/TGA (Thermal Properties) MS->Thermal

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically applying these spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently confirm the structure, purity, and key physicochemical properties of this compound, enabling further investigation into its potential applications.

References

  • Acta Crystallographica Section E: Structure Reports Online. (2013). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. [Link]

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • ResearchGate. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives. Retrieved from [Link]

  • Adhikari, K., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Differential scanning calorimeter DSC (a) and TGA (b) thermograms of RES-al. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) thermograms (A) and their derivative. Retrieved from [Link]

  • Bohrium. (n.d.). synthesis-and-characterization-of-benzoxazinone-derivatives. Retrieved from [Link]

  • Woodward, M. D., et al. (1979).
  • ResearchGate. (n.d.). Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC and TGA Characterization of the Benzoxazine Monomers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • ResearchGate. (n.d.). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA vs. DSC plots of benzoxazine monomers. Retrieved from [Link]

  • MDPI. (n.d.).
  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers.
  • Royal Society of Chemistry. (2016).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0194201). Retrieved from [Link]

  • PubMed. (2013). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine.
  • ResearchGate. (n.d.). (a) Fourier transform infrared (FTIR) spectra of the benzoxazine resin. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) FTIR spectra of uncured benzoxazine (a), GO-COOH/BOZ-1 (b), and. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). p-Phenylene)bis(3,4-dihydro-2H-1,3-benzoxazine). Retrieved from [Link]

  • Bendorf, H. D., & Levin, J. R. (2016). Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment.
  • ResearchGate. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • Asif, M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
  • PubMed. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans.
  • Google Patents. (n.d.). US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
  • PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase.

  • IUCr Journals. (1996).
  • ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Retrieved from [Link]

  • SciSpace. (2016).
  • Semantic Scholar. (2021). Journal of Material Sciences & Manufacturing Research.
  • Royal Society of Chemistry. (2022).

Sources

Application Notes and Protocols for Antifungal Assays Using 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents and the Potential of Benzoxazinone Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, underscoring the urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action. The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists.[1][2] Derivatives of this structure have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one , a representative member of this promising class of compounds, in a suite of standardized antifungal assays. While the broader class of benzoxazinones has shown antifungal potential, the specific activity of this 8-methyl derivative is an area of active investigation.[4][6][7] These protocols are designed to provide a robust framework for determining its efficacy, potency, and spectrum of activity against clinically relevant fungal pathogens.

The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is reproducible, reliable, and comparable across different laboratories.[8][9][10][11][12][13][14]

Physicochemical Properties of the Test Article

A foundational aspect of any in vitro assay is the accurate preparation of the test compound. The following information pertains to this compound:

PropertyValueSource/Note
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol Calculated
Appearance Assumed to be a solidBased on related compounds[15]
Recommended Solvent Dimethyl sulfoxide (DMSO)DMSO is a polar aprotic solvent widely used for dissolving diverse organic compounds for biological screening.[12][16]

Note on Solubility: It is imperative to first determine the solubility of the compound in the chosen solvent. A stock solution, typically at a high concentration (e.g., 10-50 mg/mL), should be prepared in 100% DMSO. Subsequent dilutions for the assays should be made in the appropriate culture medium. The final concentration of DMSO in the assay wells must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells. A solvent toxicity control is a mandatory component of all assays.

Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][8] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period. This protocol is adapted from the CLSI M27 guidelines for yeasts and M38-A2 for filamentous fungi.

Causality and Experimental Rationale

This assay quantitatively measures the inhibitory activity of the test compound. By exposing a standardized inoculum of fungal cells to a serial dilution of the compound, we can pinpoint the concentration at which fungal growth is arrested. This is a critical first step in evaluating the potency of a potential new antifungal drug. The use of RPMI-1640 medium buffered with MOPS provides a consistent and nutrient-defined environment for fungal growth, ensuring reproducibility.[1][2]

Experimental Workflow Diagram

BrothMicrodilutionWorkflow prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of Compound in RPMI prep_compound->serial_dilution Step 1 prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) to 0.5-2.5 x 10^3 CFU/mL add_inoculum Add Fungal Inoculum to Each Well prep_inoculum->add_inoculum Step 2 serial_dilution->add_inoculum controls Include Controls: - Growth Control (Inoculum + Medium) - Sterility Control (Medium Only) - Solvent Control (Inoculum + Max DMSO Conc.) add_inoculum->controls Setup alongside incubate Incubate Plate at 35°C for 24-48 hours add_inoculum->incubate controls->incubate read_mic Read MIC Visually or Spectrophotometrically (OD600) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology
  • Preparation of Fungal Inoculum:

    • From a fresh culture (e.g., on Sabouraud Dextrose Agar), pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]

  • Preparation of the Test Compound Dilutions:

    • In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Prepare a 2X working solution of the highest concentration of this compound to be tested in RPMI-1640. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (and solvent control, if applicable) and well 12 as the sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Add 100 µL of sterile RPMI-1640 medium to well 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀). The MIC endpoint is often defined as the concentration that causes a ≥50% reduction in turbidity compared to the growth control.

Example Data Presentation
Compound Concentration (µg/mL)OD₆₀₀% Growth Inhibition
1280.0595%
640.0694%
32 0.08 92% (MIC)
160.5545%
80.928%
41.010%
21.030%
11.020%
Growth Control1.010%
Sterility Control0.04-

Protocol 2: Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to assess the antifungal activity of a compound.[15] It is a simpler and less expensive alternative to broth microdilution for initial screening.

Causality and Experimental Rationale

This method relies on the diffusion of the test compound from a saturated paper disk into an agar medium seeded with the fungus. If the compound is active, it will inhibit fungal growth, creating a clear zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound. Mueller-Hinton agar supplemented with glucose and methylene blue is often recommended for yeast susceptibility testing to ensure reproducibility and clear zone definition.

Experimental Workflow Diagram

DiskDiffusionWorkflow prep_agar Prepare Mueller-Hinton Agar Plates inoculate_plate Inoculate Agar Surface Evenly with a Sterile Swab prep_agar->inoculate_plate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate Step 1 prep_disks Impregnate Sterile Paper Disks with Test Compound Solution apply_disks Apply Impregnated Disks to the Agar Surface prep_disks->apply_disks Step 2 inoculate_plate->apply_disks controls Include Controls: - Positive Control (e.g., Fluconazole disk) - Negative Control (Solvent-only disk) apply_disks->controls Apply alongside incubate Incubate Plate (inverted) at 30-35°C for 24-48 hours apply_disks->incubate controls->incubate measure_zones Measure the Diameter of the Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Agar Disk Diffusion Assay.

Step-by-Step Methodology
  • Inoculum and Plate Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Preparation and Application:

    • Prepare a solution of this compound in a suitable volatile solvent (if DMSO is used, ensure it evaporates completely before placing the disk on the agar).

    • Aseptically apply a known volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

    • Place a positive control disk (e.g., fluconazole) and a negative control disk (solvent only) on the same plate.

  • Incubation and Measurement:

    • Invert the plates and incubate at 30-35°C for 24-48 hours, or until sufficient growth is observed.

    • Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

Example Data Presentation
Compound (Amount per disk)Zone of Inhibition (mm)
This compound (50 µg)18
Fluconazole (25 µg)25
Negative Control (DMSO)0

Protocol 3: Time-Kill Kinetic Assay

Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of a compound over time.

Causality and Experimental Rationale

Unlike the static endpoint of an MIC assay, a time-kill study reveals the rate at which a compound kills a fungal population. By exposing a standardized inoculum to fixed concentrations of the compound (typically multiples of the MIC) and quantifying the viable cells at various time points, we can distinguish between a fungicidal effect (a ≥3-log₁₀ or 99.9% reduction in CFU/mL from the initial inoculum) and a fungistatic effect (inhibition of growth without significant killing).

Step-by-Step Methodology
  • Assay Setup:

    • Prepare a standardized fungal inoculum (e.g., 5 x 10⁵ CFU/mL) in RPMI-1640 medium.

    • In sterile flasks or tubes, add the test compound at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC.

    • Include a no-drug growth control.

    • Inoculate each flask with the fungal suspension.

  • Time-Point Sampling:

    • Incubate the flasks at 35°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Cells:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours, until colonies are visible.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A fungicidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the starting inoculum.

Example Data Presentation

A time-kill curve would be generated, plotting Log₁₀ CFU/mL on the y-axis against Time (hours) on the x-axis for each concentration tested.

Protocol 4: Fungal Biofilm Disruption Assay

Fungal biofilms are a major clinical concern due to their high resistance to conventional antifungal agents.[16] This assay evaluates the ability of a compound to disrupt a pre-formed, mature biofilm.

Causality and Experimental Rationale

This assay models a clinically relevant scenario where a therapeutic agent must act on an established biofilm. By first allowing the fungus to form a mature biofilm and then exposing it to the test compound, we can assess its disruptive capabilities. The metabolic activity of the remaining biofilm is quantified using a colorimetric assay, such as the XTT reduction assay, which measures the activity of mitochondrial dehydrogenases in viable cells.

Step-by-Step Methodology
  • Biofilm Formation:

    • Add 100 µL of a standardized fungal suspension (e.g., Candida albicans at 1 x 10⁶ cells/mL in RPMI) to the wells of a 96-well flat-bottom plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with Test Compound:

    • After the biofilm formation period, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

    • Add 200 µL of fresh RPMI containing serial dilutions of this compound to the wells. Include a no-drug control.

    • Incubate for another 24 hours.

  • Quantification of Biofilm Viability (XTT Assay):

    • Wash the wells again with PBS to remove the compound and any disrupted biofilm.

    • Prepare an XTT solution (e.g., 0.5 mg/mL in PBS) with a coenzyme (e.g., menadione).

    • Add the XTT solution to each well and incubate in the dark at 37°C for 2-4 hours.

    • The metabolic activity of viable cells reduces the XTT tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the supernatant at 490 nm. A decrease in absorbance indicates a reduction in biofilm viability.

Example Data Presentation
Compound Concentration (µg/mL)Absorbance at 490 nm% Biofilm Disruption
2560.1588%
1280.2877%
640.5555%
320.8927%
161.154%
No-drug Control1.200%

Scientific Integrity and Self-Validating Systems

To ensure the trustworthiness and reliability of the data generated, each protocol must be a self-validating system. This is achieved through the rigorous use of controls:

  • Positive Control: An antifungal drug with a known mechanism of action and established MIC values against the test strains (e.g., fluconazole, amphotericin B) must be included in every assay. This validates the assay setup and the susceptibility of the fungal strain.

  • Negative (Growth) Control: This consists of the fungal inoculum in media without any test compound. It establishes the baseline for 100% growth and ensures the viability of the organism under the assay conditions.

  • Solvent Control: The highest concentration of the solvent (e.g., DMSO) used in the assay is tested to ensure it does not inhibit fungal growth on its own.

  • Sterility Control: Media without inoculum is incubated to check for contamination.

  • Quality Control (QC) Strains: The use of reference strains with known MIC ranges (e.g., Candida parapsilosis ATCC 22019) is crucial for verifying the accuracy and reproducibility of the testing method.[3]

By incorporating these controls, any anomalous results can be identified and the experiment repeated, thereby ensuring the integrity of the findings.

References

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology. Available at: [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. American Society for Microbiology. Available at: [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. Available at: [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. Available at: [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. ASM Journals. Available at: [Link]

  • Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. JoVE. Available at: [Link]

  • EUCAST Antifungal Resistance Testing. EUCAST. Available at: [Link]

  • Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • EUCAST breakpoints for antifungals. PubMed. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING. Bio-Rad. Available at: [Link]

  • EUCAST breakpoints for antifungals. EUCAST. Available at: [Link]

  • In Vitro Culturing and Screening of Candida albicans Biofilms. Current Protocols in Microbiology. Available at: [Link]

  • EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • Time-Kill Evaluations. Nelson Labs. Available at: [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Medical Mycology. Available at: [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics. Available at: [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. ResearchGate. Available at: [Link]

  • Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay. Journal of Clinical Microbiology. Available at: [Link]

  • Time-killing fungal kinetic assay of the methanolic leaf extract... ResearchGate. Available at: [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of benzoxazinone derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Available at: [Link]

  • Microbial biofilm. Bio-protocol. Available at: [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences. Available at: [Link]

  • Disruption of Established Bacterial and Fungal Biofilms by a Blend of Enzymes and Botanical Extracts. Journal of Applied Microbiology. Available at: [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry. Available at: [Link]

  • Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers. Available at: [Link]

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. Available at: [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • Bulky 1,4-benzoxazine Derivatives With Antifungal Activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. Archiv der Pharmazie. Available at: [Link]

Sources

Application Notes and Protocols for Determining the Antimicrobial Activity of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzoxazinones in an Era of Antimicrobial Resistance

The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Benzoxazinones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including potent antimicrobial effects.[1][2][3][4] Synthetic derivatives of the 1,4-benzoxazin-3-one backbone, in particular, have demonstrated significant inhibitory and bactericidal activity against a range of pathogenic bacteria and fungi.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial activity of novel benzoxazinone derivatives. Adherence to these robust and validated methodologies is paramount for generating reproducible and reliable data, a cornerstone for any successful drug discovery program. We will delve into the gold-standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), underpinned by the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8] Furthermore, we will explore the critical subsequent step of assessing cytotoxicity to ensure the development of safe and effective therapeutic agents.[9][10][11][12]

Foundational Principles: Understanding MIC and MBC

A thorough assessment of a compound's antimicrobial prowess hinges on two key parameters:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. It is the primary measure of a compound's potency and is a critical determinant of its potential clinical utility.

  • Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, the MBC provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).[13][14][15][16] Generally, an MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.[13][16]

Experimental Workflow for Antimicrobial Activity Assessment

The systematic evaluation of benzoxazinone derivatives follows a logical progression from initial screening to a more in-depth characterization of their antimicrobial and safety profiles.

Antimicrobial Testing Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis & Further Steps A Compound Solubilization & Stock Solution Preparation D Serial Dilution of Benzoxazinone Derivative in 96-Well Plate A->D B Selection & Culture of Quality Control (QC) Bacterial Strains C Preparation of Standardized Bacterial Inoculum (0.5 McFarland) B->C E Inoculation of Plate with Standardized Bacterial Suspension C->E D->E F Incubation (35 ± 2°C for 18-24 hours) E->F G Visual or Spectrophotometric Determination of MIC F->G H Subculturing from Clear Wells (MIC and higher concentrations) onto Agar Plates G->H L Data Tabulation & Calculation of MBC/MIC Ratio G->L I Incubation of Agar Plates H->I J Colony Counting & Determination of 99.9% Kill I->J K Calculation of MBC J->K K->L M Cytotoxicity Testing (e.g., MTT Assay on Mammalian Cells) L->M N Decision: Advance, Optimize, or Discontinue Compound M->N

Caption: A comprehensive workflow for the antimicrobial evaluation of benzoxazinone derivatives.

Detailed Protocol: Broth Microdilution for MIC & MBC Determination

This protocol is harmonized with the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[5]

I. Materials and Reagents
  • Benzoxazinone Derivatives: Synthesized and purified compounds.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Culture Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Mueller-Hinton Agar (MHA).

    • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation.

  • Bacterial Strains:

    • Quality Control (QC) Strains: Obtain from a reputable source like the American Type Culture Collection (ATCC).[17][18] Essential for validating the accuracy and reproducibility of the assay.[17][19]

      • Escherichia coli ATCC 25922

      • Staphylococcus aureus ATCC 29213

      • Pseudomonas aeruginosa ATCC 27853

    • Test Strains: Clinically relevant or target pathogenic strains.

  • Reagents & Consumables:

    • Sterile 96-well, round-bottom microtiter plates.

    • Sterile reagent reservoirs.

    • Multichannel and single-channel micropipettes and sterile tips.

    • Sterile 1.5 mL microcentrifuge tubes.

    • Sterile saline (0.85% NaCl).

    • 0.5 McFarland turbidity standard.

    • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin).

  • Equipment:

    • Biosafety cabinet (Class II).

    • Incubator (35 ± 2°C).

    • Vortex mixer.

    • Spectrophotometer or turbidimeter.

    • Microplate reader (optional, for automated reading).

II. Step-by-Step Experimental Procedure

A. Preparation of Benzoxazinone Stock Solutions

The accurate preparation of stock solutions is a critical first step.

  • Weighing the Compound: Accurately weigh the benzoxazinone derivative powder.[20][21]

  • Solubilization: Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).[22] Ensure complete dissolution. Note: DMSO is the most common solvent for initial solubilization of hydrophobic compounds. However, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Sterilization: While DMSO itself is generally sterile, if a different solvent is used, the stock solution may need to be filter-sterilized using a 0.22 µm syringe filter.[23]

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to maintain stability.[21][23] Avoid repeated freeze-thaw cycles.

B. Preparation of Bacterial Inoculum

Standardization of the bacterial inoculum is paramount for inter-assay reproducibility.[24]

  • Subculture: From a stock culture, streak the QC and test bacterial strains onto MHA plates and incubate for 18-24 hours at 35 ± 2°C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the fresh agar plate.

  • Suspension: Suspend the selected colonies in a tube containing 4-5 mL of sterile saline or TSB.

  • Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline.[21] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:150 dilution followed by a 1:2 dilution during inoculation.[24]

C. Broth Microdilution for MIC Determination

  • Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[25]

  • Compound Addition: Add 200 µL of the working solution of the benzoxazinone derivative (e.g., 256 µg/mL, prepared from the stock in CAMHB) to well 1.[13]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.[25] Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[25] This will create a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Well 11 (Growth Control): 100 µL of CAMHB (no compound).

    • Well 12 (Sterility Control): 100 µL of CAMHB (no compound, no inoculum).[26]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step B5) to wells 1 through 11.[13] Do not inoculate well 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 18-24 hours in ambient air.[13]

D. Determination of MIC

  • Visual Inspection: After incubation, place the microtiter plate on a dark, non-reflective surface. The MIC is the lowest concentration of the benzoxazinone derivative at which there is no visible growth (i.e., the first clear well).[26][13] A button of growth at the bottom of the well indicates bacterial proliferation. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

E. Determination of MBC

  • Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[13]

  • Plating: Spot-plate each aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies (CFU) on each spot.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (typically ≤ 0.1% of the original inoculum surviving).[13][14]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and analysis.

Benzoxazinone DerivativeBacterial Strain (ATCC Number)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound XS. aureus (29213)8162Bactericidal
Compound YE. coli (25922)161288Bacteriostatic
Compound ZP. aeruginosa (27853)>128>128-Inactive
CiprofloxacinS. aureus (29213)0.512Bactericidal

Crucial Next Step: Cytotoxicity Assessment

Potent antimicrobial activity is only one facet of a viable drug candidate. A compound that effectively kills pathogens but is also toxic to human cells has limited therapeutic potential.[9][10][12] Therefore, it is imperative to perform cytotoxicity assays on mammalian cell lines.

Cytotoxicity Assay Principle cluster_workflow MTT Assay Workflow A Seed Mammalian Cells in 96-Well Plate B Expose Cells to Serial Dilutions of Benzoxazinone Derivative A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Living Cells with Active Mitochondria Reduce Yellow MTT to Purple Formazan D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at ~570 nm F->G H Calculate Cell Viability (%) & Determine IC50 G->H

Caption: Principle of the MTT cytotoxicity assay for assessing cell viability.

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[27] It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[27] From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined, providing a quantitative measure of the compound's toxicity. A high IC₅₀ value is desirable, indicating low toxicity to mammalian cells.

Conclusion: A Pathway to Novel Antimicrobials

The protocols detailed in this guide provide a robust framework for the systematic evaluation of benzoxazinone derivatives as potential antimicrobial agents. By adhering to standardized methodologies for determining MIC and MBC, and integrating essential cytotoxicity assessments, researchers can generate high-quality, reproducible data. This rigorous approach is fundamental to identifying lead compounds with both potent antimicrobial activity and a favorable safety profile, paving the way for the development of the next generation of therapeutics to combat the global threat of antimicrobial resistance.

References

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL: [Link]

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: National Center for Biotechnology Information URL: [Link]

  • Title: STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM Source: Microbiology Class URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL: [Link]

  • Title: Quality Control Strains (standard strains) and their Uses Source: Microbe Online URL: [Link]

  • Title: Quality Control of Antimicrobial Susceptibility Testing Source: UK Health Security Agency URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | Area of Focus Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: ResearchGate URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab, University of British Columbia URL: [Link]

  • Title: Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories Source: National Center for Biotechnology Information URL: [Link]

  • Title: Preparation of Antibiotic Stock Solutions and Discs Source: Microbe Online URL: [Link]

  • Title: Broth Dilution Method for MIC Determination Source: Microbe Online URL: [Link]

  • Title: Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials Source: UK Health Security Agency Research Portal URL: [Link]

  • Title: Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests Source: National Center for Biotechnology Information URL: [Link]

  • Title: Broth Microdilution Source: MI - Microbiology URL: [Link]

  • Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances Source: National Center for Biotechnology Information URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Source: APEC URL: [Link]

  • Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: National Center for Biotechnology Information URL: [Link]

  • Title: Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing Source: American Society for Microbiology URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microbe Investigations URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microchem Laboratory URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]

  • Title: CLSI 2024 M100Ed34(1) Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Assay Source: Creative Diagnostics URL: [Link]

  • Title: Antibacterial Stock Preparation Source: iGEM URL: [Link]

  • Title: ProtocolsAntibioticStockSolutions Source: Barrick Lab, The University of Texas at Austin URL: [Link]

  • Title: QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives Source: ScienceDirect URL: [Link]

  • Title: QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review Source: Preprints.org URL: [Link]

  • Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives Source: ResearchGate URL: [Link]

  • Title: Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative Source: Bentham Science URL: [Link]

  • Title: Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: Evaluating 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information regarding the specific biological activity of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is limited in currently available scientific literature. The following application notes and protocols are a synthesis based on the established anti-cancer activities of the broader 3,4-dihydro-2H-1,4-benzoxazin-3-one chemical scaffold. Researchers must adapt and validate these methodologies for the specific compound of interest.

Introduction: The Therapeutic Potential of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is recognized as a "privileged scaffold" in medicinal chemistry, characterized by the fusion of a benzene ring with an oxazine ring.[1] This structural motif is present in a wide range of therapeutically promising drug candidates demonstrating activities including anti-cancer, anti-microbial, and anti-inflammatory properties.[2][3] Specifically, derivatives of the 3,4-dihydro-2H-1,4-benzoxazin-3-one core have shown significant promise as anti-proliferative agents against a variety of human cancer cell lines, including lung, breast, colon, and prostate cancers.[4][5]

The evaluation of novel derivatives, such as this compound (hereafter referred to as Compound M8 ), is a critical first step in the drug discovery pipeline.[6] This document provides a comprehensive guide for researchers, outlining the postulated mechanisms of action for this class of compounds and providing detailed, field-proven protocols for the initial in vitro assessment of its anti-cancer efficacy.

Postulated Mechanisms of Action

While the precise targets of Compound M8 require experimental validation, research on structurally similar 1,4-benzoxazin-3-one derivatives points toward several key anti-cancer mechanisms. These compounds often function as multi-target agents, disrupting critical pathways that drive tumor growth and survival.

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers. Several 1,4-benzoxazin-3-one derivatives have been identified as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[4][7] By blocking this pathway, these compounds can effectively halt the cell cycle and suppress tumor growth.

  • Induction of DNA Damage and Apoptosis: A distinct mechanism observed for this scaffold involves the induction of DNA damage, which triggers programmed cell death (apoptosis).[8] Studies have shown that some derivatives can act as DNA intercalating agents, leading to the upregulation of DNA damage markers like γ-H2AX and the subsequent activation of executioner caspases, such as caspase-7, to dismantle the cell.[9][10]

  • Induction of Autophagy: Autophagy, or cellular self-eating, is a complex process that can either promote cell survival or cell death depending on the context. Certain 1,4-benzoxazin-3-one derivatives have been shown to induce autophagy in cancer cells, identified by an increase in the key marker protein LC3.[4] This autophagic response can contribute to the compound's overall cytotoxic effect.

Below is a diagram illustrating the potential inhibitory action on the PI3K/Akt/mTOR pathway.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation promotes Compound 1,4-Benzoxazin-3-one Derivatives (e.g., Compound M8) Compound->PI3K inhibits Compound->mTORC1 inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by 1,4-benzoxazin-3-one derivatives.

Experimental Workflows and Protocols

The initial evaluation of Compound M8 should follow a logical progression from broad cytotoxicity screening to more detailed mechanistic assays. This workflow ensures an efficient use of resources, with positive results in foundational assays justifying deeper investigation.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation A 1. Cell Culture (Select Panel of Cancer Cell Lines) B 2. Compound Preparation (Stock Solution & Serial Dilutions) A->B C 3. Cell Viability Assay (MTT/CCK-8) (24h, 48h, 72h incubation) B->C D 4. Data Analysis (Calculate IC50 Values) C->D E 5. Apoptosis Assay (Annexin V/PI Staining) D->E If IC50 is potent F 6. Cell Cycle Analysis (Propidium Iodide Staining) D->F G 7. Western Blot (Probe key pathway proteins e.g., p-Akt, Caspase-3) D->G

Caption: A generalized workflow for the in vitro evaluation of a novel anti-cancer compound.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is a foundational colorimetric assay to determine the concentration at which Compound M8 inhibits cell metabolic activity by 50% (IC50), a proxy for cell viability.[11]

A. Materials

  • Selected cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • Compound M8

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS, sterile)

  • Trypsin-EDTA (0.25%)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

B. Step-by-Step Methodology

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound M8 in DMSO. Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" well containing only the highest concentration of DMSO used (typically ≤0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Compound M8 .

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[14]

Protocol 2: Analysis of Apoptosis by Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

A. Materials

  • 6-well plates

  • Compound M8

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

B. Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed cells (e.g., 2.5 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with Compound M8 at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest all cells, including the floating cells in the medium (which may be apoptotic), by trypsinization. Centrifuge and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's efficacy across different cancer types.

Table 1: Hypothetical Cytotoxicity (IC50) of Compound M8 in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Hypothetical]
A549Lung Carcinoma4815.2
MCF-7Breast Adenocarcinoma4811.8
HCT116Colorectal Carcinoma489.5
PC-3Prostate Adenocarcinoma4828.4
Huh-7Hepatocellular Carcinoma4819.1

Interpretation: The IC50 value represents the concentration of a drug required for 50% inhibition of cell viability in vitro.[11] A lower IC50 value indicates higher potency. In this hypothetical example, Compound M8 shows the highest potency against colorectal cancer (HCT116) and breast cancer (MCF-7) cell lines. Such data helps prioritize which cancer types may be most susceptible and guides further mechanistic studies.

Conclusion

The 1,4-benzoxazin-3-one scaffold represents a promising framework for the development of novel anti-cancer therapeutics. While the specific activity of This compound requires empirical validation, the general protocols and mechanistic insights provided here offer a robust starting point for its investigation. A systematic approach, beginning with broad cytotoxicity screening followed by targeted mechanistic assays, will be crucial in elucidating its potential as a clinical candidate.

References

  • Benchchem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Benchchem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
  • Benchchem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
  • Bentham Science Publisher. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review.
  • ResearchGate. (n.d.). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. Available from: [Link]

  • ResearchGate. (n.d.). Characteristic 1,4-benzoxazepine compounds with anticancer activity.
  • National Institutes of Health (NIH). (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (n.d.). Publons.
  • ResearchGate. (2025). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines.
  • Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][1][11]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 667-686. Available from: [Link]

  • Frontiers. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • National Center for Biotechnology Information. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • National Institutes of Health (NIH). (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][11]oxazin-3(4H). Available from:

  • Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. (n.d.). PubMed.
  • Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1][6][11]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. (n.d.). PubMed. Available from:

  • National Center for Biotechnology Information. (n.d.). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol.
  • N'-[(E)-Arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-acetohydrazides: Synthesis and Evaluation of Caspase Activation Activity and Cytotoxicity. (n.d.). PubMed.
  • National Institutes of Health (NIH). (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.

Sources

Application Notes & Protocols: Development of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one as a Novel 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and pharmacologists on the systematic evaluation of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one as a potential antagonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor, a ligand-gated ion channel, is a validated therapeutic target for managing chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).[1][2] This guide outlines detailed protocols, from chemical synthesis and in vitro characterization to preclinical assessment, providing the scientific framework necessary to advance a novel chemical entity through the early stages of drug discovery.

Introduction: The Rationale for Targeting the 5-HT3 Receptor

The 5-HT3 receptor is unique among serotonin receptors as it is a member of the Cys-loop superfamily of ligand-gated ion channels, rather than a G-protein coupled receptor.[3] Primarily located on peripheral and central neurons, its activation by serotonin leads to a rapid influx of cations (Na+, K+, Ca2+), causing membrane depolarization and neuronal excitation.[3] This mechanism is critically involved in the emetic reflex. Chemotherapeutic agents often cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin. This serotonin surge activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the brain's vomiting center.[4][5]

Antagonists of the 5-HT3 receptor, known as "setrons," effectively block this signaling pathway and are the gold standard for antiemetic therapy.[2][5] While first-generation antagonists like ondansetron and granisetron are highly effective, there is ongoing research to develop new chemical entities with improved pharmacokinetic profiles, higher binding affinity, and potentially broader therapeutic applications.[2][6] The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity at various CNS targets, including other serotonin receptor subtypes.[7][8] This provides a strong rationale for synthesizing and screening novel derivatives, such as this compound, for potent and selective 5-HT3 receptor antagonism.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Assessment Compound Synthesis of 8-Methyl-1,4-Benzoxazin-3-one Purify Purification & Characterization (NMR, MS) Compound->Purify Binding Receptor Binding Assay (Determine Affinity, Ki) Purify->Binding Screen for Target Affinity Functional Functional Assay (Determine Efficacy, IC50) Binding->Functional Confirm Target Interaction ADME Early ADME/Tox (Metabolic Stability, etc.) Functional->ADME Advance Lead Candidate InVivo In Vivo Efficacy Model (e.g., CINV Model) ADME->InVivo Assess Drug-like Properties

Caption: High-level workflow for the development of a novel 5-HT3 antagonist.

Chemical Synthesis and Characterization

The foundational step is the reliable synthesis of the target compound. The following protocol is adapted from established methods for synthesizing 1,4-benzoxazin-3-one derivatives.[9] The key starting material is 2-amino-3-methylphenol, which dictates the "8-methyl" substitution on the final benzoxazine ring.

Protocol: Synthesis of this compound

Rationale: This procedure utilizes a standard N-acylation followed by an intramolecular Williamson ether synthesis (cyclization). Sodium hydride is used as a strong base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the carbon bearing the chlorine, thus forming the oxazine ring.

Materials:

  • 2-amino-3-methylphenol

  • Chloroacetyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: N-Acylation.

    • Dissolve 2-amino-3-methylphenol (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC.

  • Step 2: Cyclization.

    • Cool the reaction mixture back to 0°C.

    • Carefully add sodium hydride (2.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, allow the mixture to stir at room temperature overnight (12-16 hours).

  • Step 3: Work-up and Purification.

    • Quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure product.

  • Step 4: Characterization.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral shifts should be verified against theoretical values.[10]

In Vitro Characterization: Receptor Binding

To determine if the synthesized compound interacts directly with the 5-HT3 receptor, a competitive radioligand binding assay is essential. This assay quantifies the affinity of the test compound (the "competitor") for the receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[3][11]

Protocol: 5-HT3 Receptor Competitive Binding Assay

Rationale: This protocol uses cell membranes containing recombinantly expressed human 5-HT3A receptors and a specific radioligand, [³H]Granisetron or a similar agent.[12] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. The data are used to calculate the inhibitor constant (Ki), a measure of binding affinity.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT3A receptor.

  • Radioligand: [³H]Granisetron or [³H]GR65630 (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radioactive 5-HT3 antagonist like Ondansetron.

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, then serially diluted.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be ≤ 0.1% to avoid interference.

  • Assay Setup (per well):

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of non-specific binding control (for Non-Specific Binding) OR 50 µL of test compound dilution.

    • 50 µL of radioligand diluted in assay buffer to a final concentration at or below its Kd (e.g., 1-2 nM).[12]

    • 100 µL of receptor membranes diluted in assay buffer (typically 5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).

  • Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Expected Data Presentation
CompoundIC50 (nM)Ki (nM)
8-Methyl-1,4-Benzoxazin-3-one Experimental ValueCalculated Value
Ondansetron (Control) 1.5 - 3.00.8 - 1.6

In Vitro Characterization: Functional Activity

High binding affinity does not reveal whether a compound is an antagonist, agonist, or inverse agonist. A functional assay is required to determine the compound's effect on receptor activation.[14][15]

5HT3_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Serotonin Serotonin (5-HT) (Agonist) Receptor 5-HT3 Receptor Ligand-Gated Ion Channel Serotonin->Receptor:f0 Binds & Activates Antagonist 8-Methyl-1,4-Benzoxazin-3-one (Antagonist) Antagonist->Receptor:f0 Binds & Blocks Ions Na+, Ca2+ Influx Receptor:f1->Ions Channel Opens Depolarization Membrane Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Ions->Depolarization

Caption: Signaling pathway of the 5-HT3 receptor and the mechanism of antagonism.
Protocol: Cell-Based Calcium Flux Assay

Rationale: Since the 5-HT3 receptor is a cation channel permeable to Ca2+, its activation leads to a measurable increase in intracellular calcium concentration.[16] This protocol uses a cell line expressing the 5-HT3 receptor and a calcium-sensitive fluorescent dye. An antagonist will block the calcium influx induced by an agonist (serotonin).

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT3A receptor.[14][17]

  • Agonist: Serotonin (5-HT).

  • Fluorescent Dye: Fluo-4 AM or a similar calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Black, clear-bottom 96-well or 384-well microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of the test compound (or control antagonist) to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate into the fluorescence reader and measure the baseline fluorescence.

    • Program the instrument to inject a challenge concentration of serotonin (the EC80 concentration, predetermined from an agonist dose-response curve).

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds). The agonist-induced channel opening will cause a rapid spike in fluorescence as calcium enters the cell.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • To determine the IC50 for the antagonist, plot the percentage of inhibition of the agonist response versus the log concentration of the test compound.

    • Fit the data using a four-parameter logistic equation to calculate the IC50 value.

Expected Data Presentation
CompoundFunctional ModeIC50 (nM)
8-Methyl-1,4-Benzoxazin-3-one AntagonistExperimental Value
Serotonin (Control) AgonistEC50: 500-1000 nM
Ondansetron (Control) Antagonist1.0 - 2.5

Preclinical Evaluation: In Vivo Efficacy

A positive in vitro profile must be translated to in vivo efficacy. The cisplatin-induced emesis model in ferrets or rats is a gold-standard preclinical model for assessing anti-nausea and anti-vomiting drugs.[4][18]

Protocol: Cisplatin-Induced Emesis Model in Rats

Rationale: High-dose cisplatin is a chemotherapeutic agent that reliably induces emetic-like behaviors (retching and vomiting) in animal models, closely mimicking the clinical scenario in humans. The efficacy of the test compound is measured by its ability to reduce the number of emetic episodes.

Materials:

  • Male Sprague-Dawley rats (200-250g).

  • Cisplatin.

  • Test Compound: this compound, formulated in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Positive Control: Ondansetron.

  • Observation chambers with video recording capabilities.

Procedure:

  • Acclimation: Acclimate animals to the observation chambers for at least 2 days prior to the study.

  • Dosing:

    • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)) 30-60 minutes before the cisplatin challenge.

    • A typical dose range for a novel compound might be 0.1, 1, and 10 mg/kg.

  • Emetic Challenge: Administer a high dose of cisplatin (e.g., 10 mg/kg, i.p.).

  • Observation: Place the animals in the observation chambers immediately after cisplatin administration and record their behavior for a period of 4-6 hours.

  • Data Analysis:

    • Review the video recordings and count the number of retching and vomiting episodes for each animal.

    • Compare the mean number of emetic episodes in the test compound groups to the vehicle control group.

    • Calculate the percentage of inhibition of emesis.

    • Statistical significance can be determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test.

Early ADME & Pharmacokinetic Profiling

Concurrent with efficacy studies, it is crucial to evaluate the "drug-like" properties of the compound. Early ADME (Absorption, Distribution, Metabolism, Excretion) studies help predict a compound's pharmacokinetic behavior in humans and identify potential liabilities.[19][20][21]

Key In Vitro ADME Assays
  • Metabolic Stability Assay:

    • Rationale: To assess the compound's susceptibility to metabolism by liver enzymes (cytochrome P450s). A compound that is too rapidly metabolized will have poor bioavailability and a short duration of action.[21]

    • Protocol Outline: Incubate the test compound with liver microsomes (human and rat) and NADPH (a necessary cofactor). Measure the concentration of the parent compound remaining over time using LC-MS/MS. The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Plasma Protein Binding (PPB) Assay:

    • Rationale: Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[19] High plasma protein binding can limit efficacy.

    • Protocol Outline: Use rapid equilibrium dialysis (RED) devices. Add the test compound to plasma on one side of a semi-permeable membrane and buffer on the other. After incubation, measure the compound concentration in both chambers by LC-MS/MS to determine the percentage bound.

  • Permeability Assay (PAMPA):

    • Rationale: To predict passive absorption across the intestinal wall, a key factor for oral bioavailability.[19]

    • Protocol Outline: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a lipid-infused artificial membrane between a donor and acceptor compartment. The rate of compound passage from the donor to the acceptor well is measured by LC-MS/MS.

Conclusion and Future Directions

This document provides a structured, multi-faceted approach to characterize this compound as a potential 5-HT3 receptor antagonist. A successful outcome from these studies—demonstrating high binding affinity (low nM Ki), potent functional antagonism (low nM IC50), in vivo efficacy in a relevant disease model, and favorable ADME properties—would provide a strong foundation for advancing the compound into further preclinical development, including formal toxicology studies and lead optimization.

References

  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 2). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. Retrieved from [Link]

  • Labtoo. (n.d.). In vivo & ADME Services for Drug Development. Labtoo. Retrieved from [Link]

  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. Retrieved from [Link]

  • Sharma, T., & Gariya, P. (2021). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current drug targets, 22(1), 53–71. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT3a Human Serotonin Ion Channel Functional Cell Based Antagonist Calcium Flux LeadHunter Assay. Eurofins Discovery. Retrieved from [Link]

  • Harrington, A. M., Brierley, S. M., Isaacs, N. J., Hughes, P. A., Castro, J., & Blackshaw, L. A. (2012). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American journal of physiology. Gastrointestinal and liver physiology, 303(4), G438–G447. Retrieved from [Link]

  • Ghasemzadeh, Z., Rezayof, A., Ghasemzadeh, M. R., & Zarrindast, M. R. (2018). In vivo blockade of 5HT3 receptors in the infralimbic medial prefrontal cortex enhances fear extinction in a rat model of PTSD. Iranian journal of basic medical sciences, 21(11), 1147–1154. Retrieved from [Link]

  • University of North Carolina. (n.d.). Assay buffers. Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • van der Mey, M., et al. (2005). 3,4-Dihydro-2H-benzoxazinones are 5-HT(1A) receptor antagonists with potent 5-HT reuptake inhibitory activity. Bioorganic & medicinal chemistry letters, 15(3), 737–741. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Retrieved from [Link]

  • An, Y., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Faerber, L., Drewe, J., & Thurneysen, A. E. (2007). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. CNS drugs, 21(8), 637–646. Retrieved from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. Retrieved from [Link]

  • Kroeze, W. K., et al. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 19(6), 387-400. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 25). 5-HT3 antagonist. Wikipedia. Retrieved from [Link]

  • Bouziane, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][21]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045. Retrieved from [Link]

  • Dhiman, S., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific reports, 12(1), 12726. Retrieved from [Link]

  • Wikipedia contributors. (2024, July 22). List of miscellaneous 5-HT2A receptor agonists. Wikipedia. Retrieved from [Link]

  • Sangeetha, N., & Sekar, G. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3144. Retrieved from [Link]

  • Mohamed, M. A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–242. Retrieved from [Link]

  • Smith, H. S., & Smith, E. J. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of palliative medicine, 1(2), 115–120. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial and antifungal to anticancer and anti-inflammatory.[1][2][3][4][5][6] This application note provides a comprehensive, in-depth guide to establishing a high-throughput screening (HTS) campaign for novel analogs of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. We will move beyond a simple recitation of steps to explain the underlying scientific principles and strategic decisions that inform a robust and successful screening cascade. This document is designed to empower researchers to not only execute the described protocols but also to adapt and troubleshoot them for their specific biological targets and institutional capabilities.

Introduction: The Rationale for Screening this compound Analogs

The core structure of this compound presents a versatile template for chemical elaboration. The strategic placement of the methyl group at the 8-position, coupled with the lactam functionality, provides a unique electronic and steric profile that can be systematically modified to explore a vast chemical space. The synthesis of analogs of this scaffold is an active area of research, with various methodologies being developed to introduce diverse functionalities.[1][7][8] A high-throughput screening approach allows for the rapid and efficient evaluation of a large library of these analogs against a specific biological target, accelerating the identification of promising lead compounds for further drug development.[9][10][11]

The success of any HTS campaign hinges on the careful selection and development of a suitable assay.[12] This guide will focus on a cell-based assay strategy, which offers the advantage of evaluating compound activity in a more physiologically relevant context compared to purely biochemical assays.[13][14]

Pre-Screening Considerations: Laying the Foundation for Success

Before embarking on a full-scale HTS, several critical preparatory steps must be undertaken to ensure the quality and reliability of the data generated.

Compound Library Management

A well-curated and characterized compound library is the cornerstone of any screening effort.

  • Synthesis and Purification: Analogs of this compound should be synthesized with a high degree of purity, typically >95% as determined by HPLC and characterized by NMR and mass spectrometry.

  • Solubility and Stability: The solubility of each compound in the assay buffer (and DMSO for stock solutions) must be determined. Compounds that precipitate in the assay will lead to false negatives or positives. Stability studies should also be conducted to ensure that the compounds do not degrade under storage or assay conditions.

  • Plating and Storage: Compounds are typically stored as high-concentration stock solutions in DMSO in 96- or 384-well plates.[13] Proper storage conditions (e.g., -20°C or -80°C) are crucial to maintain compound integrity.

Target Selection and Assay Development

The choice of the biological target will dictate the design of the screening assay. For the purposes of this guide, we will consider a hypothetical target: a novel kinase implicated in a cancer signaling pathway.

  • Cell Line Selection: The chosen cell line should endogenously express the target of interest at a sufficient level for a robust assay window. The cell line should also be amenable to HTS, meaning it is robust, has a consistent growth rate, and can be easily cultured in multi-well plates.[10]

  • Assay Principle: A variety of cell-based assays can be adapted for HTS.[13][15] For a kinase target, a common approach is to measure the phosphorylation of a downstream substrate. This can be achieved using various technologies, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology uses two antibodies, one labeled with a donor fluorophore and the other with an acceptor. When the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor into proximity and generating a FRET signal.

    • AlphaLISA®: This bead-based technology uses donor and acceptor beads that, when brought into proximity by a biological interaction (e.g., antibody binding to a phosphorylated substrate), generate a chemiluminescent signal.

    • Reporter Gene Assays: A reporter gene (e.g., luciferase) is placed under the control of a promoter that is activated by the signaling pathway of interest. Inhibition of the kinase would lead to a decrease in reporter gene expression and, consequently, a decrease in the luminescent or fluorescent signal.[13]

The High-Throughput Screening Workflow: From Plates to Hits

The HTS workflow is a highly automated and miniaturized process that allows for the rapid testing of thousands of compounds.[16][17]

Assay Miniaturization and Automation

To increase throughput and reduce costs, assays are typically miniaturized into 384- or 1536-well plate formats.[16] This requires the use of automated liquid handling systems for precise dispensing of cells, reagents, and compounds.

Step-by-Step HTS Protocol: A Cell-Based Kinase Inhibition Assay

This protocol outlines a generic workflow for a cell-based kinase inhibition assay using a 384-well format.

Materials:

  • Assay-ready plates containing pre-diluted this compound analogs

  • Selected cancer cell line

  • Cell culture medium and supplements

  • Assay reagents (e.g., HTRF® or AlphaLISA® kits)

  • Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)

  • Automated liquid handling system

Protocol:

  • Cell Seeding: Using an automated dispenser, seed the cells into the 384-well assay plates at a pre-determined optimal density. Incubate the plates for the required time to allow for cell attachment and growth.

  • Compound Addition: Transfer a small volume of the compound solutions from the source plates to the assay plates using a pintool or acoustic dispenser. Include appropriate controls on each plate:

    • Negative Control: Wells containing cells and vehicle (e.g., DMSO) only.

    • Positive Control: Wells containing cells and a known inhibitor of the target kinase.

  • Incubation: Incubate the plates for a pre-determined time to allow the compounds to interact with the cells and modulate the activity of the target kinase.

  • Reagent Addition: Add the detection reagents according to the manufacturer's protocol.

  • Signal Detection: Read the plates on a plate reader to measure the assay signal.

Data Analysis and Hit Identification

The raw data from the plate reader must be processed and analyzed to identify "hits" – compounds that exhibit significant activity in the assay.[18][19]

  • Data Normalization: Raw data is typically normalized to the plate controls to account for plate-to-plate variability. The percentage of inhibition is a common metric:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control: The quality of the assay is assessed using statistical parameters such as the Z'-factor, which measures the separation between the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.[20]

  • Hit Selection: A "hit" is typically defined as a compound that produces a response greater than a certain threshold, often three standard deviations from the mean of the negative controls.[21]

Hit Confirmation and Follow-Up Studies: From Hits to Leads

The initial hits identified in the primary screen are not guaranteed to be true positives. A rigorous hit confirmation and follow-up process is essential to eliminate false positives and prioritize the most promising compounds for lead optimization.[9]

Hit Confirmation
  • Re-testing: Confirmed hits are re-tested in the primary assay to ensure that their activity is reproducible.

  • Dose-Response Curves: Active compounds are tested at multiple concentrations to generate a dose-response curve and determine their potency (IC50 value).

Orthogonal and Counter-Screens
  • Orthogonal Assays: To confirm that the observed activity is not an artifact of the primary assay technology, hits should be tested in an orthogonal assay that uses a different detection method.[9]

  • Counter-Screens: Counter-screens are used to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds) or exhibit non-specific cytotoxicity. A general cell viability assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®), is a common counter-screen.[13][15]

Preliminary Structure-Activity Relationship (SAR) Analysis

The data from the confirmed hits can be used to generate a preliminary SAR, which describes the relationship between the chemical structure of the analogs and their biological activity. This information is crucial for guiding the next phase of drug discovery: lead optimization.[19]

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting the results of an HTS campaign.

Table 1: Representative Data from a Primary Screen
Compound ID% InhibitionHit?
Analog-0015.2No
Analog-00289.7Yes
Analog-00312.3No
.........
Analog-100095.1Yes
Table 2: Hit Confirmation and Potency Determination
Compound IDIC50 (µM)
Analog-0021.5
Analog-10000.8

Visualizing the Workflow

Diagrams can be powerful tools for illustrating complex workflows.

HTS_Workflow cluster_prep Pre-Screening cluster_hts High-Throughput Screening cluster_followup Hit Follow-Up Compound_Library Compound Library Management Assay_Dev Assay Development & Validation Compound_Library->Assay_Dev Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Orthogonal_Screens Orthogonal & Counter-Screens Hit_Confirmation->Orthogonal_Screens SAR Preliminary SAR Orthogonal_Screens->SAR

Caption: High-Throughput Screening Workflow.

Conclusion

High-throughput screening is a powerful engine for modern drug discovery.[10] By applying the principles and protocols outlined in this guide, researchers can effectively screen libraries of this compound analogs to identify novel bioactive compounds. The key to a successful HTS campaign lies not only in the execution of the technical steps but also in the thoughtful design of the entire screening cascade, from initial assay development to rigorous hit validation.

References

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1573, 57-67. [Link]

  • Assay Genie. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Ebel, P., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104. [Link]

  • Noah, J. (2017). New developments and emerging trends in high-throughput screening methods for lead compound identification. Expert Opinion on Drug Discovery, 12(3), 267-277. [Link]

  • Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Retrieved from [Link]

  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

  • MacLachlan, T. K. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Zhang, X. D., et al. (2012). Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistical Applications in Genetics and Molecular Biology, 11(4), 1-23. [Link]

  • Technology Networks. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

  • Genetic Engineering & Biotechnology News. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Retrieved from [Link]

  • Gribbon, P., et al. (2005). Evaluating Real-Life High-Throughput Screening Data. Journal of Biomolecular Screening, 10(2), 99-107. [Link]

  • Vasilev, D., et al. (2023). Visualization, Data Extraction, and Multiparametric Analysis of 3D Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening. International Journal of Molecular Sciences, 24(13), 10983. [Link]

  • Gotor-Fernández, V., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12760. [Link]

  • Sumi, P., et al. (2025). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. ChemistrySelect. [Link]

  • Al-Amiery, A. A., et al. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(1), 2134-2138. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1216447. [Link]

  • Rose, N. R., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. [Link]

  • Bouyahya, A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. CHIMIA International Journal for Chemistry, 75(3), 213-221. [Link]

  • Gualdron, J. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[14][15]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3042. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15, 1373595. [Link]

  • Stirn, A., et al. (2015). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules, 20(11), 20566-20586. [Link]

  • Kumar, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4945. [Link]

Sources

Application Notes and Protocols: A Framework for Assessing the Neuroprotective Efficacy of 1,4-Benzoxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,4-Benzoxazines in Neurodegenerative Disease

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the progressive loss of neuronal structure and function. The 1,4-benzoxazine scaffold has emerged as a promising chemical starting point for the development of novel neuroprotective agents. Certain derivatives have demonstrated the ability to mitigate neuronal death in various preclinical models.[1][2] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in neuronal apoptosis and survival.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective potential of novel 1,4-benzoxazine compounds. The protocols outlined herein are designed to be self-validating, progressing from high-throughput in vitro screening to more complex in vivo models, while elucidating the underlying mechanisms of action.

A Phased Approach to Neuroprotective Drug Discovery

A logical and phased experimental design is critical for the successful development of any therapeutic agent.[3][4] This framework advocates for a tiered screening approach, beginning with broad in vitro assessments and culminating in targeted in vivo efficacy studies. This strategy ensures that only the most promising compounds advance, saving valuable time and resources.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation A Primary Screening: Cell Viability Assays B Secondary Screening: Mechanistic Assays A->B Hit Compounds C Disease Model Selection B->C Lead Candidates D Behavioral and Histological Analysis C->D G cluster_0 Pro-Survival cluster_1 Pro-Apoptotic Akt Akt GSK3b GSK3β Akt->GSK3b Inhibition Apoptosis Apoptosis GSK3b->Apoptosis Tau Tau Hyperphosphorylation GSK3b->Tau p38 p38 MAPK p38->Apoptosis CDK5 CDK5 CDK5->Tau Benzoxazine 1,4-Benzoxazine Compounds Benzoxazine->GSK3b Inhibition Benzoxazine->p38 Inhibition Benzoxazine->CDK5 Inhibition

Caption: Potential signaling pathways modulated by 1,4-benzoxazine compounds.

  • Glycogen Synthase Kinase 3β (GSK3β): This kinase is a key regulator of apoptosis and is implicated in the pathology of Alzheimer's disease through its role in tau hyperphosphorylation. [3][5][6][7][8][9]Inhibition of GSK3β is a promising therapeutic strategy.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is activated by cellular stress and can promote apoptosis in neurons. [10][11][12][13][14]* Cyclin-Dependent Kinase 5 (CDK5): While important for normal neuronal function, deregulated CDK5 activity contributes to neurodegeneration in Alzheimer's disease by phosphorylating both tau and the amyloid precursor protein (APP). [2][15][16][7][17]

Phase 2: In Vivo Validation of Neuroprotective Efficacy

Promising lead compounds identified through in vitro screening must be validated in animal models of neurodegenerative diseases. These models aim to recapitulate key aspects of the human disease pathology. [18]

Selection of In Vivo Models
  • 3-Nitropropionic Acid (3-NP) Model of Huntington's Disease: Systemic administration of 3-NP, a mitochondrial toxin, causes selective striatal degeneration, mimicking the pathology of Huntington's disease. [18][19][20][21][22]* 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease: Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle leads to the progressive loss of dopaminergic neurons, a hallmark of Parkinson's disease. [1][23][24][25][26]* Middle Cerebral Artery Occlusion (MCAO) Model of Stroke: This model involves the temporary or permanent occlusion of the middle cerebral artery, leading to ischemic brain injury. [4][27][28][29][30]

Experimental Design and Conduct

All in vivo experiments should be conducted in a randomized and blinded manner to minimize bias. [17]

  • Animal Acclimatization: Acclimate male Wistar rats or C57BL/6 mice for at least one week before the experiment.

  • Compound Administration: Administer the 1,4-benzoxazine compound or vehicle via the appropriate route (e.g., intraperitoneal injection, oral gavage) for a pre-determined period before and during 3-NP treatment.

  • 3-NP Administration: Administer 3-NP (e.g., 10-20 mg/kg, i.p.) daily for up to 21 days. [22]4. Behavioral Testing: Conduct behavioral tests such as the rotarod test (for motor coordination) and open field test (for locomotor activity) at regular intervals.

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brains for histological analysis. Perform Nissl staining to assess neuronal loss in the striatum.

Outcome Measures
  • Behavioral Assessments: Quantify motor function, cognitive performance, and other relevant behavioral parameters.

  • Histopathology: Measure the extent of neuronal loss or infarct volume in the relevant brain regions.

  • Biochemical Markers: Analyze brain tissue for markers of oxidative stress, apoptosis, and inflammation.

Treatment GroupRotarod Latency (s)Striatal Lesion Volume (mm³)
Sham180 ± 150
3-NP + Vehicle65 ± 1015.2 ± 2.5
3-NP + Compound A145 ± 124.8 ± 1.1

Table 3: Example Data from an In Vivo Neuroprotection Study.

Conclusion

The experimental framework presented here provides a robust and comprehensive approach to evaluating the neuroprotective potential of 1,4-benzoxazine compounds. By progressing from high-throughput in vitro screening to rigorous in vivo validation, researchers can effectively identify and characterize promising new therapeutic candidates for the treatment of neurodegenerative diseases. A thorough understanding of the underlying mechanisms of action, achieved through targeted mechanistic assays, will be crucial for the successful clinical translation of these compounds.

References

  • 6-OHDA mouse model of Parkinson's disease. (2023-10-30). Protocols.io. [Link]

  • The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Aging Neuroscience. [Link]

  • Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • 6-OHDA mouse model of Parkinson's disease. (2023-10-30). Protocols.io. [Link]

  • The GSK3 beta signaling cascade and neurodegenerative disease. PubMed. [Link]

  • The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression. Frontiers in Molecular Neuroscience. [Link]

  • The Role of Cdk5 in Alzheimer's Disease. PubMed. [Link]

  • Deregulated Cdk5 Activity Is Involved in Inducing Alzheimer's Disease. PubMed Central. [Link]

  • 3-Nitropreopionic acid Huntington's disease model. (2019-11-07). Conduct Science. [Link]

  • 6-OHDA Parkinson's Model. Charles River. [Link]

  • Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis. ProQuest. [Link]

  • Lipid peroxidation assay protocol. (2021-12-04). BioRag. [Link]

  • Pro-apoptotic gene expression mediated by the p38 mitogen-activated protein kinase signal transduction pathway. PubMed Central. [Link]

  • Role of cdk5 in the Pathogenesis of Alzheimer's Disease. Karger Publishers. [Link]

  • Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease. Frontiers in Molecular Neuroscience. [Link]

  • Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. (2016-01-26). JoVE. [Link]

  • The role of Cdk5 in neurological disorders. Frontiers in Cellular Neuroscience. [Link]

  • Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. (2011-01-06). PubMed Central. [Link]

  • Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease. (2012-02-14). JoVE. [Link]

  • Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. JoVE. [Link]

  • Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. (2018-06-05). PubMed Central. [Link]

  • GSK-3 in Neurodegenerative Diseases. PubMed Central. [Link]

  • Middle Cerebral Artery Occlusion in Mice. (2024-01-18). JoVE. [Link]

  • Lipid peroxidation assay. Bio-protocol. [Link]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025-11-24). Bocascientific. [Link]

  • Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. PubMed. [Link]

  • The p38(MAPK) signaling pathway regulates neuronal apoptosis through the phosphorylation of the retinoblastoma protein. PubMed. [Link]

  • [Model of Huntington's disease induced with 3-nitropropionic acid]. PubMed. [Link]

  • TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (2025-11-20). Elabscience. [Link]

  • Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. (2025-11-09). ResearchGate. [Link]

  • Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021-10-13). JoVE. [Link]

  • Functions of p38 MAP Kinases in the Central Nervous System. PubMed Central. [Link]

  • GSK3 Function in the Brain during Development, Neuronal Plasticity, and Neurodegeneration. (2011-05-04). PubMed Central. [Link]

  • Monitoring Mitochondrial Respiration in Mouse Cerebellar Granule Neurons. Springer Link. [Link]

  • Apoptosis (TUNEL assay). Bio-protocol. [Link]

  • Seahorse XF Cell Mito Stress Test. Protocols.io. [Link]

  • Agilent Seahorse XF Applications in Neuronal Metabolism. Agilent. [Link]

  • 3-Nitropropionic acid animal model and Huntington's disease. PubMed. [Link]

  • 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum. PubMed. [Link]

  • TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray. [Link]

  • TUNEL Apoptosis Assay (TUNEL). ScienCell. [Link]

  • Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways. (2021-10-02). MDPI. [Link]

  • Neuroprotective activity of tetramethylpyrazine against 3-nitropropionic acid induced Huntington's disease-like symptoms in rats. PubMed. [Link]

  • Use of the Dichlorofluorescein Assay to Measure “Reactive Oxygen Species”. (2025-08-05). MDPI. [Link]

  • What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. (2012-10-25). ResearchGate. [Link]

  • Homemade MDA-Assay protocol?. (2023-08-30). ResearchGate. [Link]

  • Lipid peroxidation reduction and hippocampal and cortical neurons protection against ischemic damage in animal model using Stellaria media. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the synthesis of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Synthesis Overview: The Two-Step Pathway

The most common and reliable method for synthesizing this compound involves a two-step process. This pathway is favored for its generally good yields and manageable reaction conditions.

Step 1: N-Acylation of 2-Amino-3-methylphenol

The synthesis begins with the N-acylation of 2-amino-3-methylphenol with chloroacetyl chloride. This reaction forms the intermediate, N-(2-hydroxy-3-methylphenyl)-2-chloroacetamide. The nucleophilic amino group of the aminophenol attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.[1][2] A base, such as triethylamine or potassium carbonate, is typically used to neutralize the HCl generated during the reaction.[3][4]

Step 2: Intramolecular Cyclization

The second step is an intramolecular Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile. It attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the heterocyclic ring of the benzoxazinone. This cyclization is typically promoted by a base in a suitable solvent.[5]

Reaction Scheme

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Amino-3-methylphenol 2-Amino-3-methylphenol Intermediate N-(2-hydroxy-3-methylphenyl) -2-chloroacetamide 2-Amino-3-methylphenol->Intermediate + ClCOCH2Cl (Base, Solvent) Chloroacetyl_chloride Chloroacetyl Chloride Final_Product 8-Methyl-3,4-dihydro-2H- 1,4-benzoxazin-3-one Intermediate_ref->Final_Product Base, Heat

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My yield of the intermediate, N-(2-hydroxy-3-methylphenyl)-2-chloroacetamide, is very low in the first step. What could be the cause?

Possible Causes & Solutions:

  • Inadequate Base: The reaction generates HCl, which can protonate the amino group of the starting material, rendering it non-nucleophilic.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate) is used to neutralize the HCl. For less reactive aminophenols, using a slight excess of the base can be beneficial.[3][4]

  • Competitive O-Acylation: The hydroxyl group can also be acylated, leading to an unwanted side product. While N-acylation is generally faster, O-acylation can occur, especially at higher temperatures.

    • Solution: Perform the reaction at a low temperature (0-5 °C) to favor N-acylation. Add the chloroacetyl chloride dropwise to the solution of the aminophenol and base to maintain a low concentration of the acylating agent.

  • Moisture in the Reaction: Chloroacetyl chloride is highly reactive towards water, leading to its decomposition into chloroacetic acid and HCl.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: During the cyclization step, I am observing a significant amount of starting material (the chloroacetamide intermediate) even after prolonged reaction time. How can I improve the conversion?

Possible Causes & Solutions:

  • Insufficient Base Strength or Amount: The phenolic hydroxyl group needs to be deprotonated to form the nucleophilic phenoxide for the cyclization to occur.

    • Solution: Use a strong enough base to deprotonate the phenol. Common bases for this step include potassium carbonate, sodium hydride, or potassium tert-butoxide. Ensure at least one equivalent of the base is used. For challenging cyclizations, a stronger base or a slight excess may be necessary.

  • Low Reaction Temperature: The intramolecular cyclization often requires thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like acetone, acetonitrile, or DMF is common. Monitor the reaction by TLC to determine the optimal temperature and time.

  • Solvent Choice: The solvent can significantly impact the reaction rate.

    • Solution: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the anion more nucleophilic.

Q3: I am getting a significant amount of a dark, tarry byproduct. What is it and how can I avoid it?

Possible Causes & Solutions:

  • Side Reactions at High Temperatures: Benzoxazinone derivatives can be susceptible to decomposition or polymerization at high temperatures, especially in the presence of strong bases.

    • Solution: Avoid excessive heating. Determine the minimum temperature required for the reaction to proceed at a reasonable rate by careful monitoring (TLC).

  • Air Oxidation: Phenolic compounds can be sensitive to air oxidation, which can lead to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Intermolecular Reactions: If the concentration of the chloroacetamide intermediate is too high, intermolecular side reactions can compete with the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions for the cyclization step by adding the intermediate solution slowly to a solution of the base in the reaction solvent.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities step1 Identify the Synthesis Step start->step1 step2a Step 1: N-Acylation step1->step2a Low Intermediate Yield step2b Step 2: Cyclization step1->step2b Poor Conversion/Byproducts step3a Check Base Stoichiometry & Strength step2a->step3a step3b Verify Anhydrous Conditions step2a->step3b step3c Control Temperature (Low) step2a->step3c step4a Increase Base Strength/Amount step2b->step4a step4b Increase Reaction Temperature step2b->step4b step4c Optimize Solvent step2b->step4c step4d Consider High Dilution step2b->step4d end Improved Synthesis step3a->end step3b->end step3c->end step4a->end step4b->end step4c->end step4d->end

Sources

Technical Support Center: Synthesis of 1,4-Benzoxazin-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1,4-benzoxazin-3-ones. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1,4-benzoxazin-3-ones, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired 1,4-Benzoxazin-3-one

Question: My reaction is resulting in a disappointingly low yield of the target 1,4-benzoxazin-3-one. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors, primarily related to reaction conditions and the purity of starting materials. The most common synthetic route involves the reaction of a 2-aminophenol with an α-halo ester or α-haloacetyl halide.

Potential Causes & Solutions:

  • Purity of 2-Aminophenol: 2-Aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[1][2]

    • Solution: Use freshly purified 2-aminophenol. If it has been stored for a long time or appears discolored, consider recrystallization or sublimation before use. Industrial synthesis of 2-aminophenol often involves the reduction of 2-nitrophenol, and residual impurities from this process can interfere with subsequent reactions.[1][3]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical for efficient cyclization.

    • Base: A base that is too strong can lead to side reactions, while a base that is too weak may not facilitate the reaction effectively. For the reaction of 2-aminophenols with α-halo esters, bases like potassium carbonate or sodium acetate are commonly used.

    • Solvent: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF or acetonitrile are often good choices.

    • Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can promote decomposition and side product formation. A systematic study of the reaction temperature is recommended to find the optimal balance.

  • Competing N- vs. O-Alkylation: 2-Aminophenol has two nucleophilic sites: the amino group and the hydroxyl group. While O-alkylation followed by intramolecular amidation is the desired pathway, competitive N-alkylation can occur, leading to the formation of undesired side products.[4][5]

    • Solution: The regioselectivity of the alkylation can often be controlled by the choice of base and solvent. For instance, a weaker base and a non-polar solvent may favor O-alkylation. Some protocols utilize a protection strategy for the amino group to ensure selective O-alkylation.[4][5]

Issue 2: Formation of a Significant Amount of a Dimer or Polymer

Question: I am observing a significant amount of an insoluble, high-molecular-weight side product in my reaction. What is it and how can I prevent its formation?

Answer: The formation of dimeric or polymeric byproducts is a common issue, particularly when the reaction conditions are not carefully controlled. This is often due to intermolecular reactions competing with the desired intramolecular cyclization.

Potential Cause & Solution:

  • Intermolecular Condensation: Instead of the intended intramolecular cyclization to form the 1,4-benzoxazin-3-one, the intermediate can react with another molecule of the 2-aminophenol or the intermediate itself. This leads to the formation of linear or cyclic dimers and higher-order polymers.

    • High Concentration: Running the reaction at a high concentration can favor intermolecular reactions.

      • Solution: Employing high-dilution conditions can significantly favor the intramolecular cyclization. This involves adding the reactants slowly to a large volume of solvent.

    • Reaction Temperature: As mentioned previously, excessively high temperatures can promote unwanted side reactions.

      • Solution: Optimize the reaction temperature to be just high enough for the cyclization to proceed at a reasonable rate without promoting significant side product formation.

Issue 3: Difficulty in Purifying the Final Product

Question: My crude product is a complex mixture, and I am struggling to isolate the pure 1,4-benzoxazin-3-one. What are the likely impurities and what purification strategies are most effective?

Answer: Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.

Common Impurities & Purification Strategies:

  • Unreacted 2-Aminophenol: This can often be removed by washing the organic extract with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amino group and extract it into the aqueous phase.

  • N-Alkylated Isomer: If N-alkylation has occurred, the resulting isomer can be difficult to separate from the desired O-alkylated product by standard column chromatography due to similar polarities.

    • Solution: Careful optimization of the chromatographic conditions is necessary. A shallow solvent gradient and the use of a high-resolution silica gel may be required. In some cases, derivatization of the mixture to alter the polarity of one of the isomers can facilitate separation.

  • Hydrolysis of the Ester: If an α-halo ester was used, hydrolysis of the ester functionality can occur, leading to the corresponding carboxylic acid.

    • Solution: This acidic impurity can typically be removed by washing the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).

  • Recrystallization: For solid products, recrystallization is often a highly effective final purification step. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities dissolved.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 1,4-benzoxazin-3-ones.

Q1: What is the general mechanism for the synthesis of 1,4-benzoxazin-3-ones from 2-aminophenols?

A1: The most common synthesis involves a two-step, one-pot reaction. First, the phenolic hydroxyl group of the 2-aminophenol undergoes an O-alkylation with an α-halo ester or α-haloacetyl halide in the presence of a base. This is a nucleophilic substitution reaction. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the ester or acyl halide carbonyl carbon, followed by the elimination of an alcohol or halide, to form the six-membered heterocyclic ring of the 1,4-benzoxazin-3-one.[6]

Q2: Are there alternative synthetic routes to 1,4-benzoxazin-3-ones?

A2: Yes, several other methods have been developed. One notable alternative is the copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols.[6] Another approach involves the reaction of 2-aminophenols with propargyl alcohols catalyzed by Y(OTf)3, which proceeds through a ring-opening and regioselective ring-closure process.[7]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • 2-Aminophenol: Can be toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][8]

  • α-Halo Esters/Acyl Halides: These are lachrymators and corrosive. Handle with extreme care in a fume hood.

  • Solvents: Many of the organic solvents used (e.g., DMF, acetonitrile) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR Spectroscopy: These will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing you to confirm the connectivity of the atoms and the formation of the heterocyclic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl (C=O) stretch of the lactam ring and the N-H stretch if the nitrogen is unsubstituted.

Visualizing the Reaction Pathway and Side Reactions

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and a common side reaction.

Main Reaction Pathway

main_reaction cluster_reactants Reactants cluster_steps Reaction Steps 2-Aminophenol 2-Aminophenol Intermediate O-Alkylated Intermediate 2-Aminophenol->Intermediate O-Alkylation alpha-Halo_Ester α-Halo Ester alpha-Halo_Ester->Intermediate Base Base Base->Intermediate Product 1,4-Benzoxazin-3-one Intermediate->Product Intramolecular Cyclization side_reaction cluster_reactants_side Reactants cluster_product_side Side Product 2-Aminophenol 2-Aminophenol Side_Product N-Alkylated Product 2-Aminophenol->Side_Product N-Alkylation alpha-Halo_Ester α-Halo Ester alpha-Halo_Ester->Side_Product

Caption: Competing N-alkylation side reaction.

Experimental Protocol: A General Procedure

The following is a representative, step-by-step protocol for the synthesis of a 1,4-benzoxazin-3-one. Note that specific conditions may need to be optimized for your particular substrates.

Materials:

  • 2-Aminophenol

  • Ethyl bromoacetate (or other suitable α-halo ester)

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Begin stirring the mixture and add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), followed by recrystallization if necessary.

References

  • Osinubi, A. D., Izunobi, J. U., Asekun, O. T., & Familoni, O. B. (n.d.). Scheme 18: Proposed mechanism for 1,4-benoxazin-3-one formation in the presence of butyl lithium. ResearchGate. Retrieved from [Link]

  • Macías-Pérez, E., Varela, R. M., López-Cepero, J. M., Molinillo, J. M. G., & Macías, F. A. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal. Retrieved from [Link]

  • Yildirim, P., Gokturk, E., Turac, E., Demir, H. O., & Sahmetlioglu, E. (n.d.). Selective alkylation of the amino group of aminophenols. ResearchGate. Retrieved from [Link]

  • (2013, April 23). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]

  • (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. Retrieved from [Link]

  • (2025, November 2). Selective alkylation of aminophenols. ResearchGate. Retrieved from [Link]

  • (2024, May 1). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. National Institutes of Health. Retrieved from [Link]

  • (n.d.). A proposed mechanism for benzoxazinone synthesis. ResearchGate. Retrieved from [Link]

  • Mileski, D. R., Kaplan, H. R., Malone, M. H., & Nieforth, K. A. (1965). SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. Journal of Pharmaceutical Sciences, 54(2), 295-298. Retrieved from [Link]

  • Glauser, G., Marti, G., Villard, N., Doyen, G. A., & Wolfender, J. L. (2011). Induction and detoxification of maize 1,4-benzoxazin-3-ones by insect herbivores. The Plant Journal, 68(5), 901-911. Retrieved from [Link]

  • (2025, August 9). Induction and detoxification of maize 1,4-benzoxazin-3-ones by insect herbivores. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Royal Society of Chemistry. Retrieved from [Link]

  • (2025, September 3). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. ResearchGate. Retrieved from [Link]

  • (n.d.). Process for the mono-N-alkylation of aminophenols. Google Patents.
  • (n.d.). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Retrieved from [Link]

  • (n.d.). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Method for making aminophenols and their amide derivatives. Google Patents.
  • (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Retrieved from [Link]

  • (n.d.). The Fascinating Chemistry of α‐Haloamides. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. Retrieved from [Link]

  • (n.d.). Darzens Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2024, June 28). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[6][9]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. ResearchGate. Retrieved from [Link]

  • (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. National Institutes of Health. Retrieved from [Link]

  • (n.d.). The Darzens Glycidic Ester Condensation. Organic Reactions. Retrieved from [Link]

Sources

Technical Support Center: 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this compound. We will explore its stability, potential degradation pathways, and solutions to common experimental challenges.

Part 1: Frequently Asked Questions - Understanding Degradation Pathways

This section addresses fundamental questions regarding the chemical and metabolic stability of this compound. The pathways described are based on the known reactivity of the broader benzoxazinoid class of compounds.

Q1: What are the primary chemical degradation pathways for this compound under typical experimental conditions?

The this compound structure contains two key functional groups susceptible to chemical degradation: a lactam (cyclic amide) and an ether linkage within the heterocyclic ring.

  • Hydrolytic Degradation: The most common non-biologically mediated pathway is hydrolysis. The lactam bond can be cleaved under acidic or basic conditions, leading to the opening of the heterocyclic ring. This results in the formation of an amino acid derivative, N-(2-hydroxy-3-methylphenyl)amino]acetic acid. The rate of hydrolysis is highly dependent on pH and temperature.[1][2]

  • Oxidative Degradation: The benzene ring, activated by the ether oxygen and the methyl group, is susceptible to oxidation. This can occur in the presence of reactive oxygen species (ROS) or strong oxidizing agents. Hydroxylation of the aromatic ring is a likely outcome.

  • Photodegradation: Like many aromatic compounds, this compound may be susceptible to photodegradation upon exposure to UV light.[3] This can lead to complex reactions, including radical formation and rearrangement. It is crucial to protect solutions from light, especially during long-term storage or analysis.[4]

Q2: What are the expected metabolic pathways for this compound in vivo or in in vitro systems (e.g., liver microsomes)?

Based on studies of related benzoxazine structures, the metabolic fate is likely governed by Phase I and Phase II enzymatic reactions.[5]

  • Phase I Metabolism (Functionalization):

    • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes are likely to hydroxylate the aromatic ring. The position of hydroxylation will be directed by the existing substituents (the methyl and ether groups).

    • Benzylic Hydroxylation: The methyl group itself can be oxidized to a hydroxymethyl group (-CH₂OH), which can be further oxidized to a carboxylic acid (-COOH).

    • N-Dealkylation & O-Dealkylation: While this specific molecule lacks extensive N- or O-alkyl groups, the core principles of metabolism by CYPs often involve such reactions in more complex analogues.

    • Ring Opening: Enzymatic hydrolysis, similar to chemical hydrolysis, can be catalyzed by hydrolases or lactamases, opening the benzoxazine ring.[6]

  • Phase II Metabolism (Conjugation):

    • Following Phase I hydroxylation, the newly introduced hydroxyl groups can be conjugated with polar molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (via UGTs) and sulfation (via SULTs).

Below is a diagram illustrating the potential degradation and metabolic pathways.

G cluster_main Potential Degradation & Metabolic Pathways cluster_chem Chemical Degradation cluster_met Metabolic Pathways (Phase I) cluster_phase2 Phase II Conjugation Parent This compound Hydrolysis_Product Ring-Opened Product (N-(2-hydroxy-3-methylphenyl)amino]acetic acid) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Aromatic Hydroxylation Product Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Met_Hydrox_Aromatic CYP-mediated Aromatic Hydroxylation Parent->Met_Hydrox_Aromatic Metabolism Met_Hydrox_Benzylic CYP-mediated Benzylic Hydroxylation Parent->Met_Hydrox_Benzylic Metabolism Conjugate Glucuronide or Sulfate Conjugates Met_Hydrox_Aromatic->Conjugate Met_Hydrox_Benzylic->Conjugate

Caption: Potential chemical and metabolic pathways of the parent compound.

Part 2: Troubleshooting Guide for Experimental Studies

This section provides solutions to specific problems that may arise during your research.

Q3: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis over time. What is happening?

Cause: The appearance of new peaks is a classic sign of compound degradation.[4] The identity of the new peaks depends on the storage conditions of your sample (solvent, pH, temperature, light exposure).

Troubleshooting Workflow:

  • Correlate with Parent Peak: As the new peaks appear or increase in area, do you see a corresponding decrease in the area of the parent compound's peak? This strongly suggests the new peaks are degradants.

  • Analyze Mass Spectra: Use the mass spectrometer to determine the m/z of the new peaks.

    • An increase of +16 Da often indicates hydroxylation (oxidation).

    • An increase of +18 Da suggests hydrolysis (addition of H₂O).

    • Check for masses corresponding to potential Phase II conjugates if working with biological matrices.

  • Review Sample Handling:

    • Solvent: Is the compound stable in your chosen solvent? Some solvents, especially protic solvents like methanol or water, can facilitate hydrolysis. Consider switching to an aprotic solvent like ACN or DMSO for stock solutions.

    • pH: Is your mobile phase or sample buffer particularly acidic or basic? Benzoxazinones can degrade under these conditions.[2]

    • Temperature & Light: Are your samples being left at room temperature or exposed to light on the autosampler for extended periods?

Preventative Action:

  • Always use freshly prepared solutions when possible.

  • Store stock solutions at -20°C or -80°C in amber vials to protect from light and thermal degradation.[4]

  • Perform a quick stability test in your analytical mobile phase to ensure the compound does not degrade during the analysis time.

G cluster_workflow Troubleshooting Unexpected HPLC/LC-MS Peaks Start Observation: New peak(s) in chromatogram CheckParent Does parent peak area decrease? Start->CheckParent AnalyzeMS Analyze MS data of new peak (+16 Da? +18 Da?) CheckParent->AnalyzeMS Yes Action Take Preventative Action: Prepare fresh solutions, change storage conditions, use amber vials CheckParent->Action No (likely contamination) ReviewHandling Review Sample Handling: Solvent, pH, Temp, Light AnalyzeMS->ReviewHandling Identify Hypothesize Degradant Structure (Oxidation, Hydrolysis, etc.) ReviewHandling->Identify Identify->Action

Caption: Workflow for troubleshooting unexpected analytical peaks.

Q4: The biological activity of my compound is inconsistent or decreases upon storage in solution. Why?

Cause: A loss of potency is often linked to chemical degradation. The parent compound is likely converting into degradants that have lower or no activity at the target. Precipitation of the compound out of solution can also be a cause.[4]

Troubleshooting Steps:

  • Confirm Integrity: Immediately analyze an aliquot of the solution showing decreased activity by HPLC or LC-MS. Compare the chromatogram to that of a freshly prepared standard. Quantify the amount of parent compound remaining.

  • Check for Precipitation: Visually inspect the solution for any precipitate. If the solution is not clear, centrifuge it and analyze both the supernatant and the (redissolved) pellet to check for compound loss.

  • Conduct a Forced Degradation Study: To proactively understand your compound's liabilities, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions to intentionally induce degradation and identify the resulting products.

Protocol: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Application of Stress Conditions:

  • For each condition, mix the stock solution with the stressor and incubate as described. Include a control sample (stock solution with water) kept at room temperature.

Stress ConditionReagentIncubation ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl60°C for 24 hoursLactam ring opening
Base Hydrolysis 0.1 N NaOH60°C for 24 hoursLactam ring opening
Oxidation 3% H₂O₂Room Temp for 24 hoursAromatic/Benzylic Hydroxylation
Thermal Degradation Solid Compound80°C for 48 hoursDecomposition
Photodegradation SolutionUV Lamp (e.g., 254 nm)Rearrangement, Radical reactions

3. Analysis:

  • After incubation, neutralize the acid and base samples.

  • Dilute all samples to an appropriate concentration.

  • Analyze by a suitable HPLC-UV/MS method. Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradants.

G cluster_forced_deg Forced Degradation Experimental Workflow cluster_stressors cluster_invisible_edges Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Parallel Reactions) Start->Stress Acid Acid (0.1N HCl, 60°C) Stress->Acid Base Base (0.1N NaOH, 60°C) Stress->Base Oxid Oxidative (3% H₂O₂, RT) Stress->Oxid Therm Thermal (Solid, 80°C) Stress->Therm Photo Photolytic (Solution, UV) Stress->Photo Analyze Neutralize & Dilute Samples HPLC Analyze by HPLC-UV/MS Analyze->HPLC Compare Compare stressed samples to control. Identify & quantify degradants. HPLC->Compare

Caption: Workflow for a forced degradation study.

References
  • Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. (2019). Frontiers in Microbiology. [Link]

  • Enzymatic and chemical degradation of the benzoxazinoid acetal glucoside DIBOA-Glc. (n.d.). ResearchGate. [Link]

  • Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. (2001). Journal of Applied Polymer Science. [Link]

  • The Chemical Ecology of Benzoxazinoids. (n.d.). CHIMIA. [Link]

  • Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. (n.d.). MDPI. [Link]

  • Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores. (2017). Journal of Chemical Ecology. [Link]

  • Enzymatic and chemical degradation of benzoxazinoid acetal glucosides. (n.d.). ResearchGate. [Link]

  • Study on the chemical stability of benzoxazine‐based phenolic resins in carboxylic acids. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (n.d.). PubMed. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). (2004). Journal of Agricultural and Food Chemistry. [Link]

  • Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). (2004). Journal of Agricultural and Food Chemistry. [Link]

  • Benzoxazinone degradation products discussed in this study. (n.d.). ResearchGate. [Link]

  • Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. (2016). Journal of Agricultural and Food Chemistry. [Link]

  • In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. (2002). Drug Metabolism and Disposition. [Link]

  • Photodegradation of avobenzone: stabilization effect of antioxidants. (2014). Journal of Photochemistry and Photobiology B: Biology. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectroscopic characterization of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of analyzing this heterocyclic compound. Here, we move beyond simple protocols to explain the why behind the how, ensuring robust, publication-quality data.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad peaks for the aromatic and methylene protons. What's causing this?

A1: Peak broadening in the NMR spectrum of this and related heterocyclic compounds can stem from several factors.[1] The most common culprits are poor shimming of the spectrometer, low sample solubility leading to a non-homogenous solution, or the sample being too concentrated.[1] Additionally, for nitrogen-containing heterocycles, quadrupolar broadening from the ¹⁴N nucleus can sometimes affect adjacent protons.[2] Lastly, if your compound is in equilibrium between different conformations (rotamers), you might observe broad peaks at room temperature.[1]

Q2: I'm struggling to get a clean IR spectrum. What is the best sample preparation method for this solid compound?

A2: For a crystalline solid like this compound, you have two primary, reliable options: the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).[3][4][5]

  • KBr Pellet: This classic transmission technique can yield excellent, sharp spectra.[4] Success hinges on grinding the sample to a fine powder (1-2 microns) and thoroughly mixing it with dry KBr to minimize light scattering (the Christiansen effect).[6]

  • ATR: This has become the dominant method due to its simplicity and lack of extensive sample preparation.[4][5][7] Simply ensuring firm and even contact between your solid sample and the ATR crystal is sufficient to obtain a high-quality spectrum.[3][5]

Q3: The molecular ion peak in my mass spectrum is very weak or absent. How can I confirm the molecular weight?

A3: The absence of a prominent molecular ion (M⁺·) peak is a common issue in Electron Ionization (EI) mass spectrometry, especially with molecules that fragment easily.[8] EI is a "hard" ionization technique that can deposit significant energy into the molecule, causing it to break apart before it can be detected.[8] To overcome this, consider using a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).[8] These methods are much less energetic and are more likely to yield the protonated molecule ([M+H]⁺) or other adducts, allowing for confident determination of the molecular weight.

Troubleshooting Guide: Navigating Spectral Artifacts

This section provides a structured approach to diagnosing and resolving common issues encountered during the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The three protons on the benzene ring of this molecule can have very similar chemical environments, leading to complex, overlapping multiplets that are difficult to interpret.

  • Causality: The electronic effects of the methyl, oxygen, and amide groups influence the chemical shifts of the aromatic protons. Depending on the solvent, these shifts may not be sufficiently different to allow for first-order analysis.

  • Troubleshooting Workflow:

    Start Overlapping Aromatic Signals Solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) Start->Solvent HighField Use a Higher Field Spectrometer (e.g., 400 MHz to 600 MHz) Solvent->HighField Failure Resolved Signals Resolved Solvent->Resolved Success TwoD_NMR Perform 2D NMR Experiments (COSY, HSQC, HMBC) HighField->TwoD_NMR Failure HighField->Resolved Success TwoD_NMR->Resolved

    Caption: Workflow for resolving overlapping NMR signals.

  • Expert Insight: Changing the solvent is a powerful first step.[1][2] Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances of the analyte (known as the Aromatic Solvent Induced Shift or ASIS effect), often resolving the overlap. If this fails, 2D NMR techniques like COSY and HSQC are definitive tools for assigning proton and carbon signals, respectively.[2]

The following table summarizes the predicted chemical shifts for this compound. Actual values may vary slightly based on solvent and concentration.

Atom/Group ¹H NMR (ppm) ¹³C NMR (ppm) Key Correlations (HMBC)
-CH₃ (at C8)~2.2-2.4 (s, 3H)~16-18C7, C8, C8a
-CH₂- (at C2)~4.6 (s, 2H)~67-69C3, C8a
Aromatic H (at C5)~6.8-7.0 (d)~115-117C4, C7, C8a
Aromatic H (at C6)~6.8-7.0 (t)~122-124C4, C8
Aromatic H (at C7)~6.7-6.9 (d)~124-126C5, C8, C8a
-NH- (at N4)~8.0-9.5 (br s, 1H)N/AC3, C4a, C5
C=O (at C3)N/A~164-166N/A
C4aN/A~120-122N/A
C8N/A~128-130N/A
C8aN/A~140-142N/A

Data are predicted based on known values for benzoxazinone derivatives and standard substituent effects.[9][10][11][12]

Infrared (IR) Spectroscopy

A very broad peak in this region is almost always indicative of water contamination in the sample or the KBr matrix.[6]

  • Causality: KBr is hygroscopic and readily absorbs atmospheric moisture. This water presents as a very broad O-H stretching band which can overlap with and obscure the N-H stretch of the amide group in your compound.

  • Self-Validating Protocol (KBr Pellet Preparation):

    • Gently dry your purified sample in a vacuum oven at a temperature well below its melting point.

    • Always store KBr powder in an oven at >100 °C.

    • Grind ~1-2 mg of your sample with ~100-200 mg of the hot, dry KBr in an agate mortar.[3]

    • Work quickly to transfer the mixture to a pellet die and press under a hydraulic press to form a clear or translucent pellet.[3]

    • Run a background spectrum of a blank KBr pellet to ensure the matrix is free from significant water or other contaminants before running your sample.[4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3150 - 3300Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Weak
Amide C=O Stretch (Lactam)1670 - 1690Strong
Aromatic C=C Bending1580 - 1620Medium
C-O-C Asymmetric Stretch1220 - 1260Strong
Benzoxazine Ring Signature~920-950Medium

Data are based on characteristic frequencies for benzoxazinone and related structures.[13][14][15]

Mass Spectrometry (MS)

The fragmentation of the benzoxazinone core can produce several stable ions, which can sometimes complicate spectral interpretation.

  • Causality: Upon ionization, the molecular ion can undergo several fragmentation pathways. For 1,4-benzoxazin-3-ones, common fragmentation includes the loss of CO, cleavage of the heterocyclic ring, and retro-Diels-Alder (RDA) type reactions.[16] Understanding these pathways is key to piecing together the structure from the fragments.

  • Logical Fragmentation Analysis:

    Caption: Plausible EI fragmentation pathways for the target molecule.

  • Expert Insight: The most crucial first step in interpretation is to confidently identify the molecular ion.[8][17] High-resolution mass spectrometry (HRMS) is invaluable, as it provides the exact mass, allowing you to determine the elemental composition and confirm that the peak you are observing corresponds to C₉H₉NO₂.[8] The fragmentation pattern should then be used as secondary evidence to support your structural assignment.[18][19]

m/z Proposed Fragment Formula Notes
163[M]⁺·[C₉H₉NO₂]⁺·Molecular Ion
135[M - CO]⁺·[C₈H₉NO]⁺·Loss of carbonyl group
134[M - CHO]⁺[C₈H₈NO]⁺Loss of formyl radical
106[C₇H₈N]⁺[C₇H₈N]⁺Result of ring cleavage

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocyles.
  • University of the West Indies, Mona. (n.d.). Sample preparation for FT-IR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Kachkovskyi, A. et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Innovatech Labs. (2011). FTIR Analysis Sampling Techniques.
  • MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Material (ESI) for ChemComm.
  • ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • ResearchGate. (n.d.). IR spectra of benzoxazine monomers.
  • International Journal of Scientific & Technology Research. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives.
  • MPG.PuRe. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • University of California, Davis. (n.d.). Interpretation of mass spectra.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • ResearchGate. (2025). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.

Sources

Technical Support Center: Enhancing the Stability of 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome potential stability challenges encountered during in-vitro assays. The inherent reactivity of the benzoxazinone core, while often crucial for its biological activity, can also lead to compound degradation, resulting in poor reproducibility and inaccurate data. This resource provides in-depth, actionable solutions to ensure the integrity of your compound throughout your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a progressive loss of my compound's activity in my aqueous assay buffer over a few hours. What is the likely cause?

A1: The most probable cause is the hydrolytic instability of the lactam (amide) bond within the benzoxazinone ring. This ring system is susceptible to nucleophilic attack, particularly by water or hydroxide ions, leading to ring-opening and inactivation of the compound.[1][2] The rate of this degradation is often highly dependent on the pH and temperature of the assay buffer.[3]

Troubleshooting & Mitigation Strategy:

  • pH Optimization: The stability of cyclic amides like the one in your compound is often maximal in a slightly acidic to neutral pH range (typically pH 6.0-7.4). Buffers with pH values above 8.0 should be avoided as they can significantly accelerate hydroxide-mediated hydrolysis. It is advisable to perform a preliminary stability test of your compound in a few different buffers within the pH 6.0-7.4 range to identify the optimal conditions for your assay.

  • Temperature Control: Higher temperatures accelerate the rate of hydrolysis. If your assay protocol allows, consider running your experiments at a lower temperature (e.g., room temperature instead of 37°C). If the assay must be performed at a higher temperature, minimize the incubation time as much as possible.

  • Buffer Composition: Avoid buffers containing strong nucleophiles. While common, buffers like Tris can sometimes act as nucleophiles and contribute to compound degradation. Consider using alternative buffers such as HEPES or phosphate-buffered saline (PBS) if you suspect buffer-mediated degradation.

Q2: My assay results are highly variable between replicates and different experimental days. Could this be related to my stock solution?

A2: Absolutely. The integrity of your compound stock solution, typically prepared in dimethyl sulfoxide (DMSO), is critical for reproducible results. The two main culprits for stock solution-related variability are water contamination in the DMSO and repeated freeze-thaw cycles.[4][5]

Troubleshooting & Mitigation Strategy:

  • DMSO Quality: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[5][6] Water in your DMSO stock can lead to gradual hydrolysis of the compound, even during storage.[7][8]

    • Best Practice: Always use high-purity, anhydrous DMSO for preparing stock solutions. Purchase in small volumes and store in a desiccator.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation and precipitation, especially if the solution has absorbed water.[4]

    • Best Practice: Aliquot your main stock solution into single-use volumes in low-binding tubes.[9] This ensures that you are always working with a fresh aliquot for each experiment, minimizing the impact of freeze-thaw cycles.

  • Storage Conditions: Store your DMSO stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation.[10]

Q3: I've noticed a color change in my assay wells containing the compound, and I'm getting inconsistent results in my colorimetric/fluorometric assay. What could be happening?

A3: A color change can be an indication of oxidative degradation of your compound. The phenolic-like structure within the benzoxazinone core can be susceptible to oxidation, leading to the formation of colored byproducts. These byproducts may not only represent a loss of the active compound but can also interfere with the assay readout, especially in optical-based assays.

Troubleshooting & Mitigation Strategy:

  • Addition of Antioxidants: Consider the inclusion of a mild antioxidant in your assay buffer. Common choices include:

    • Bovine Serum Albumin (BSA): Often used at concentrations of 0.01-0.1%, BSA can act as a scavenger for reactive species and prevent non-specific binding of your compound to plasticware.

    • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): If compatible with your assay, these reducing agents can help maintain a non-oxidizing environment. Start with low micromolar concentrations.

  • Protection from Light: Some compounds are photosensitive and can degrade upon exposure to light.[9]

    • Best Practice: Prepare and handle your compound solutions in amber vials or tubes, and protect your assay plates from direct light, especially during long incubation periods.[10]

  • Assay Interference Check: To determine if the compound or its degradation products are interfering with your assay signal, run a control experiment with the compound in the assay buffer without the biological target. Any signal generated in this control would indicate assay interference.

Data Summary & Recommended Assay Conditions

ParameterRecommendationRationale
pH 6.0 - 7.4Minimizes hydroxide-catalyzed hydrolysis of the lactam ring.
Temperature As low as experimentally feasibleReduces the rate of all degradation pathways.
Solvent (Stock) Anhydrous DMSOPrevents water-mediated hydrolysis during storage.[5][6]
Storage -20°C or -80°C, single-use aliquotsMinimizes degradation from freeze-thaw cycles and long-term storage.[4][9]
Additives 0.01-0.1% BSACan scavenge reactive species and reduce non-specific binding.
Light Exposure Minimize; use amber vialsProtects against potential photodegradation.[9]

Experimental Protocols

Protocol 1: Assessing Compound Stability in Assay Buffer

Objective: To determine the stability of this compound under your specific assay conditions.

Materials:

  • Your compound stock solution in DMSO.

  • Your chosen assay buffer(s).

  • HPLC-MS system.

  • Incubator set to your assay temperature.

Procedure:

  • Prepare a solution of your compound in the assay buffer at the highest concentration you plan to use in your experiments.

  • Immediately take a time-zero (T=0) sample and analyze it by HPLC-MS to determine the initial peak area of your compound.

  • Incubate the remaining solution under your standard assay conditions (temperature, light exposure).

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take samples and analyze them by HPLC-MS.

  • Compare the peak area of your compound at each time point to the T=0 sample to determine the percentage of compound remaining.

Interpretation: A significant decrease in the peak area over time indicates instability under your current assay conditions. Use this data to guide the optimization of your protocol (e.g., changing buffer pH, reducing incubation time).

Visualization of Concepts

Potential Degradation Pathway

Compound 8-Methyl-3,4-dihydro-2H- 1,4-benzoxazin-3-one Intermediate Ring-Opened Intermediate Compound->Intermediate  Hydrolysis (H₂O, OH⁻)   Degradation_Product Inactive Degradation Product Intermediate->Degradation_Product Further Reaction

Caption: Potential hydrolytic degradation of the benzoxazinone ring.

Troubleshooting Workflow

Start Inconsistent Assay Results or Loss of Compound Activity Check_Stock Verify Stock Solution Integrity: - Anhydrous DMSO? - Single-use aliquots? Start->Check_Stock Check_Stock->Start Stock Not OK (Remake Stock) Assess_Stability Assess Stability in Assay Buffer (Protocol 1) Check_Stock->Assess_Stability Stock OK Optimize_pH Optimize Buffer pH (Target: 6.0-7.4) Assess_Stability->Optimize_pH Unstable Success Stable & Reproducible Assay Assess_Stability->Success Stable Optimize_Temp Reduce Incubation Temperature/Time Optimize_pH->Optimize_Temp Check_Interference Check for Assay Interference (Compound + Buffer, no target) Optimize_Temp->Check_Interference Add_Antioxidant Add BSA or other Antioxidants Check_Interference->Add_Antioxidant Interference Detected Check_Interference->Success No Interference Add_Antioxidant->Success

Caption: Workflow for troubleshooting compound stability in assays.

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • Kozikowski, A. P., et al. (2006). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 11(7), 843-851. [Link]

  • Takeuchi, M., et al. (2018). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. Polymers, 10(11), 1234. [Link]

  • Kozikowski, B. A., et al. (2005). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 10(3), 210-215. [Link]

  • Ellson, R., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 10(8), 755-761. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Lee, S. H., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 23(10), 2533. [Link]

  • Lee, S. H., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. ResearchGate. [Link]

  • Asfaw, D. E. (2023). The Source, Analysis and Contribution of Phenolic Compounds as Antioxidants for Oxidative Stress Remedy / A Review. Journal of Advanced Agronomy and Crop Science, 2(1), 1-16. [Link]

  • Wijetunge, C. D., et al. (2016). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 8(4), 129. [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Al-Oraibi, S. S. M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 584-590. [Link]

  • Mohamed, M. I. (2015). Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity. Semantic Scholar. [Link]

  • Chang, C.-W., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 701. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Macías, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1,4-Benzothiazinones and 1,4-Benzoxathianones for Weed Control. Agronomy, 13(6), 1694. [Link]

  • Reddy, V. P., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6599. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • Wang, Y., et al. (2019). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 11(11), 1801. [Link]

  • Kumar, A., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12727. [Link]

  • University of Ottawa. (2024). Handling and Storage of Chemicals. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • El-Sayed, W. A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-247. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

  • Patel, H., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][7][11]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16(1), 2-6. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Heterocycles, 38(1), 5-8. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. [Link]

  • El-Gendy, M. M. M., et al. (2017). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Journal of Plant Protection and Pathology, 8(11), 569-574. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. PubChem Compound Database. [Link]

Sources

refinement of protocols for biological testing of benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biological testing of benzoxazinones. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental hurdles, and refine your testing protocols for this versatile class of compounds. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Cell-Based Assays

    • Enzyme Inhibition Assays

    • In Vivo Studies

  • Detailed Experimental Protocols

    • Protocol 1: MTT Cell Viability Assay for Benzoxazinone Cytotoxicity Screening

    • Protocol 2: Serine Protease Inhibition Assay

  • References

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the biological evaluation of benzoxazinones.

Q1: My benzoxazinone compound shows poor solubility in aqueous buffers for my bioassay. How can I improve its solubility?

A1: Poor aqueous solubility is a frequent challenge with benzoxazinones.[1][2] Here are several strategies to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent.[1] Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO and then dilute it into your aqueous assay buffer. Crucially, ensure the final DMSO concentration in your assay does not exceed a level that affects your biological system (typically <0.5%). Always include a vehicle control with the same final DMSO concentration.

  • Alternative Solvents: In some cases, dimethylformamide (DMF) or ethanol can be used, but their compatibility with the specific assay must be validated.

  • pH Adjustment: The solubility of benzoxazinones can be pH-dependent. A modest adjustment of the buffer pH (if permissible for the assay) may improve solubility.

  • Sonication: Briefly sonicating the solution can help dissolve the compound.[1]

  • Excipients: For in vivo studies, formulation with excipients like cyclodextrins or Cremophor EL may be necessary.

Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, CCK-8). What could be the cause?

A2: Inconsistent results in cell viability assays can stem from several factors:[3][4]

  • Compound Instability: Some benzoxazinones are unstable in aqueous solutions or cell culture media, degrading over time.[5][6] Consider the half-life of your specific benzoxazinone under experimental conditions. It may be necessary to refresh the compound-containing media during long incubation periods.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to high variability.[3] Ensure a homogenous cell suspension before seeding and use a reliable method for cell counting.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to altered compound concentrations. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS).

  • Incubation Time: The timing of reagent addition (e.g., MTT, CCK-8) and the subsequent incubation period should be consistent across all plates.[7][8]

Q3: My benzoxazinone derivative is showing activation at low concentrations and inhibition at high concentrations in my enzyme assay. Is this an artifact?

A3: This biphasic response, known as hormesis, is not necessarily an artifact and has been observed with various compounds.[9] Potential explanations include:

  • Allosteric Regulation: The compound might bind to an allosteric site at low concentrations, enhancing enzyme activity, while at higher concentrations, it binds to the active site, causing inhibition.[9]

  • Assay Interference: The compound could interfere with the detection method at low concentrations. Rule out any direct interaction with assay reagents or the detection signal (e.g., absorbance, fluorescence).

  • Complex Enzyme Kinetics: If your enzyme exhibits cooperativity or substrate inhibition, the presence of an inhibitor can lead to complex kinetic profiles.[9]

Q4: How do I handle the potential for benzoxazinone degradation during my experiments?

A4: Benzoxazinoids can degrade, particularly in aqueous environments, which can impact the interpretation of results.[5][6][10][11]

  • Stability Studies: Perform preliminary stability studies of your compound in the assay buffer or cell culture medium using techniques like HPLC or LC-MS to determine its degradation rate.

  • Fresh Preparations: Always prepare fresh working solutions of your benzoxazinone from a frozen stock immediately before use.

  • Consider Degradation Products: Be aware that degradation products may also have biological activity, which could confound your results.[6][10] For example, 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) can degrade to 2-aminophenoxazin-3-one (APO), which also exhibits high phytotoxicity.[10]

Troubleshooting Guides

Cell-Based Assays
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Signal or No Response in Viability Assay 1. Assay buffer is too cold, reducing enzyme activity.[12]2. Incorrect microplate used (e.g., clear plate for fluorescence).[12]3. Insufficient incubation time with the viability reagent.4. Cell density is too low.[3]1. Equilibrate all reagents to the specified assay temperature before use.[12]2. Use appropriate plates: clear for absorbance, black for fluorescence, and white for luminescence.[12]3. Optimize incubation time; refer to the assay kit's protocol and literature.4. Increase the initial cell seeding density.
High Background Signal 1. Contamination of cell culture or reagents.[3]2. Benzoxazinone compound interferes with the assay's optical reading (color or fluorescence).3. Serum in the media reacting with the assay reagent.1. Maintain aseptic techniques.[3] Test for mycoplasma contamination.2. Run a "compound only" control (no cells) to measure its intrinsic absorbance or fluorescence at the assay wavelength.3. Perform the final assay step in serum-free media if possible.
Precipitate Forms in Wells After Compound Addition 1. Compound has exceeded its solubility limit in the final assay medium.[1]2. Interaction between the compound and components of the culture medium.[13]1. Lower the final concentration of the benzoxazinone.2. Increase the final DMSO concentration slightly, if tolerated by the cells.3. Test the compound's stability and solubility in the specific cell culture medium being used.
Enzyme Inhibition Assays
Observed Problem Potential Cause(s) Recommended Solution(s)
Irreproducible IC50 Values 1. Instability of the enzyme or compound during the assay.[14]2. Pipetting errors or inconsistent mixing.3. Reagents not at thermal equilibrium.1. Assess the stability of both the enzyme and the inhibitor under assay conditions. Keep the enzyme on ice.[12]2. Use calibrated pipettes and ensure thorough mixing after each addition.[12]3. Allow all reagents to equilibrate to the assay temperature before starting the reaction.[12]
Non-linear Reaction Progress Curves 1. Substrate depletion.2. Time-dependent inhibition (irreversible or slow-binding inhibitors).[14]3. Enzyme instability.[14]1. Measure initial reaction rates where substrate consumption is minimal (<10%).2. Pre-incubate the enzyme and inhibitor for varying times before adding the substrate to test for time-dependency.3. Run a control without the inhibitor to ensure the enzyme is stable over the assay duration.
High Hit Rate of False Positives 1. Compound aggregation leading to non-specific inhibition.2. Interference with the detection system.1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.2. Run controls to check for compound interference with the substrate or product signal.
In Vivo Studies
Observed Problem Potential Cause(s) Recommended Solution(s)
Lack of Efficacy or High Variability 1. Poor bioavailability due to low solubility or rapid metabolism.2. Inadequate dosing or dosing regimen.3. Instability of the compound in the formulation.1. Conduct preliminary pharmacokinetic (PK) studies to assess absorption, distribution, metabolism, and excretion (ADME).2. Perform a dose-response study to identify the optimal dose and frequency.3. Analyze the stability of the compound in the dosing vehicle over the study period.
Unexpected Toxicity 1. Off-target effects of the benzoxazinone.2. Toxicity of the vehicle or formulation components.3. Formation of a toxic metabolite.1. Profile the compound against a panel of off-target receptors or enzymes.2. Conduct a vehicle-only toxicity study in a satellite group of animals.3. Characterize the metabolites and assess their toxicity.
Difficulty with Dermal Application Studies 1. Poor skin penetration.2. Compound instability on the skin surface or within the formulation.1. Use in vitro methods like Franz diffusion cells to assess skin permeation.[15]2. Consider formulation strategies to enhance dermal absorption.3. Evaluate the stability of the compound in the topical formulation under relevant environmental conditions (e.g., light, temperature).

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay for Benzoxazinone Cytotoxicity Screening

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of benzoxazinones on an adherent cancer cell line (e.g., HepG2).[16]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Adherent cells (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazinone stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Sterile 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazinone from the stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add Benzoxazinone (Serial Dilutions) incubate_24h->add_compound incubate_exp Incubate for Exposure Period (e.g., 48h) add_compound->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Caption: Workflow for MTT cell viability assay.

Protocol 2: Serine Protease Inhibition Assay

This protocol provides a general framework for testing benzoxazinones as inhibitors of a serine protease (e.g., chymotrypsin, elastase) using a colorimetric substrate.[17][18]

Principle: Many serine proteases cleave specific synthetic chromogenic substrates, releasing a colored product (e.g., p-nitroaniline) that can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.

Materials:

  • Serine protease (e.g., α-chymotrypsin)

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)

  • Benzoxazinone stock solution (10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the enzyme in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer. (Note: Some substrates may require a small amount of DMSO for solubility).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in this order:

      • Assay Buffer

      • Benzoxazinone inhibitor at various concentrations (or vehicle for control).

      • Enzyme solution.

    • Mix and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate solution to all wells.

    • The final volume should be consistent across all wells (e.g., 200 µL).

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to the assay temperature.

    • Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) every minute for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition vs. inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Logical Relationship Diagram:

Enzyme_Inhibition Enzyme Serine Protease Product Colored Product Enzyme->Product cleaves Substrate Chromogenic Substrate Substrate->Product becomes Inhibitor Benzoxazinone Inhibitor->Enzyme binds to

Caption: Interaction between enzyme, substrate, and inhibitor.

References

  • Al-Refai, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 169-178. [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Niemeyer, H. M. (2009). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 20(6), 1021-1031. [Link]

  • Fomsgaard, I. S., et al. (2004). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. Molecules, 25(21), 5153. [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Edwards, P. D., et al. (1994). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Medicinal Chemistry, 37(22), 3749-3757. [Link]

  • Kumar, D., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(14), 5483. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Tipton, K. F., & Davey, G. P. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 23(19), 11818. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 12, 2026, from [Link]

  • Sunder, A. V. (2014). Can anyone help with a query on enzyme inhibition and activation? ResearchGate. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • MB Research Labs. (n.d.). In Vivo Sensitization Testing. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Christiansen, N. B., et al. (2010). Joint action of benzoxazinone derivatives and phenolic acids. Journal of Agricultural and Food Chemistry, 58(15), 8824-8828. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. [Link]

  • Patel, D., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][11][19]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. [Link]

  • Ates-Alagoz, Z. (2021). Guidelines for cell viability assays. ResearchGate. [Link]

  • Geng, B., et al. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5432-5435. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Integrated Testing Strategies for Skin Sensitization. Retrieved January 12, 2026, from [Link]

  • NET. (n.d.). Non in Vivo Skin Sensitization Strategy under REACh in Practice. Retrieved January 12, 2026, from [Link]

  • Dick, R. P., & Wouters, J. (2021). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. [Link]

  • Adan, A., et al. (2023). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 24(13), 10675. [Link]

  • Patel, D., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][11][19]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. [Link]

  • Ates-Alagoz, Z. (2021). Guidelines for cell viability assays. ResearchGate. [Link]

  • Geng, B., et al. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5432-5435. [Link]

  • de Kock, W. C., et al. (2003). Structures of (a) benzoxazinone derivatives [adapted from Cambier et... ResearchGate. [Link]

  • Kjaer, S. N., et al. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. Proceedings of the National Academy of Sciences, 120(42), e2307923120. [Link]

  • Al-Refai, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 169-178. [Link]

  • Choveaux, D., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]

  • Al-Janabi, A., et al. (2024). Update on the advances and challenges in bioequivalence testing methods for complex topical generic products. Frontiers in Pharmacology, 15, 1345946. [Link]

  • Al-Janabi, A., et al. (2024). Update on the advances and challenges in bioequivalence testing methods for complex topical generic products. ResearchGate. [Link]bioequivalence_testing_methods_for_complex_topical_generic_products)

Sources

strategies to reduce byproducts in 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and minimize the formation of byproducts. Our goal is to empower you with the scientific understanding to navigate the challenges of this synthesis and achieve high purity and yield.

Introduction: The Synthetic Landscape

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically proceeds through a two-step, one-pot reaction. The process begins with the N-acylation of 2-amino-3-methylphenol with chloroacetyl chloride, forming the intermediate N-(2-hydroxy-3-methylphenyl)-2-chloroacetamide. This is followed by an intramolecular Williamson ether synthesis (cyclization) under basic conditions to yield the desired product.

While the synthetic route appears straightforward, several competing reactions can lead to the formation of byproducts, complicating purification and reducing the overall yield. This guide will dissect these challenges and provide actionable strategies to mitigate them.

Reaction Workflow and Potential Pitfalls

The primary reaction pathway and potential side reactions are illustrated below. Understanding these competing pathways is the first step toward controlling them.

A 2-Amino-3-methylphenol C N-(2-hydroxy-3-methylphenyl) -2-chloroacetamide (Desired Intermediate) A->C N-Acylation (Desired) E O-Acylated Byproduct A->E O-Acylation (Side Reaction) B Chloroacetyl Chloride B->C B->E F Di-acylated Byproduct B->F D 8-Methyl-3,4-dihydro-2H-1,4 -benzoxazin-3-one (Target Product) C->D Intramolecular Cyclization C->F Further Acylation (Side Reaction) G Polymeric Byproducts C->G Polymerization (Side Reaction)

Caption: Synthetic pathway for this compound, highlighting the desired reaction and potential byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

FAQ 1: My reaction yields a significant amount of an O-acylated isomer. How can I favor N-acylation?

Understanding the Problem: The nucleophilicity of the amino group in 2-amino-3-methylphenol is generally higher than that of the hydroxyl group, favoring N-acylation. However, under certain conditions, competitive O-acylation can occur, leading to the formation of 2-amino-3-methylphenyl 2-chloroacetate. This is particularly prevalent under acidic conditions where the amine is protonated, reducing its nucleophilicity.

Troubleshooting Strategies:

  • Control of Reaction pH: The mantra to remember is: acidity favors O-acylation, while alkalinity favors N-acylation.[1] The presence of a base is crucial to neutralize the HCl generated during the reaction, thus preventing the protonation of the amino group.

  • Choice of Base: A non-nucleophilic, moderately strong base is ideal. Triethylamine (TEA) or potassium carbonate are commonly used.[2] The base should be added before or concurrently with the chloroacetyl chloride.

  • Temperature Control: Running the initial acylation step at a lower temperature (e.g., 0-5 °C) can enhance the selectivity of N-acylation.

ParameterRecommended ConditionRationale
Base Triethylamine, Potassium CarbonateNeutralizes HCl, prevents amine protonation, favoring N-acylation.
Temperature 0-5 °C (for acylation step)Enhances selectivity for the more nucleophilic amine.
Solvent Aprotic solvents (e.g., Dichloromethane, Toluene)Minimizes side reactions with the solvent.
FAQ 2: I'm observing a byproduct with a higher molecular weight. Could this be a di-acylated product?

Understanding the Problem: Yes, it is possible to form a di-acylated byproduct where both the amino and hydroxyl groups have reacted with chloroacetyl chloride. This typically occurs if an excess of chloroacetyl chloride is used or if the reaction conditions are too harsh.

Troubleshooting Strategies:

  • Stoichiometry is Key: Use a precise 1:1 to 1.1:1 molar ratio of 2-amino-3-methylphenol to chloroacetyl chloride. A slight excess of the aminophenol can sometimes be beneficial to ensure all the acyl chloride is consumed.

  • Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of 2-amino-3-methylphenol and base. This prevents localized high concentrations of the acylating agent.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting aminophenol is consumed, proceed to the cyclization step without unnecessary delay.

FAQ 3: My final product is contaminated with the uncyclized intermediate, N-(2-hydroxy-3-methylphenyl)-2-chloroacetamide. How can I drive the cyclization to completion?

Understanding the Problem: The intramolecular cyclization is a nucleophilic substitution where the phenoxide ion attacks the carbon bearing the chlorine atom. Incomplete cyclization can result from an insufficiently basic environment, low reaction temperature, or short reaction time.

Troubleshooting Strategies:

  • Sufficiently Strong Base: Ensure an adequate amount of a suitable base is present for the cyclization step. After the initial N-acylation, a stronger base like sodium hydroxide or potassium carbonate in a suitable solvent (e.g., ethanol, DMF) is often used to facilitate the deprotonation of the phenolic hydroxyl group.

  • Elevated Temperature: Heating the reaction mixture after the initial acylation is typically required to promote cyclization. Refluxing in a solvent like ethanol is a common practice.

  • Adequate Reaction Time: Allow sufficient time for the cyclization to complete. Monitor the disappearance of the intermediate by TLC.

ParameterRecommended ConditionRationale
Cyclization Base Potassium Carbonate, Sodium HydroxideEnsures deprotonation of the phenolic -OH for intramolecular attack.
Cyclization Temp. Reflux in Ethanol or DMFProvides the necessary activation energy for the cyclization reaction.
Reaction Time Monitor by TLC until intermediate is consumedEnsures the reaction goes to completion.
FAQ 4: The reaction mixture becomes viscous and difficult to stir, and the final product is a complex mixture. What is causing this?

Understanding the Problem: The formation of a viscous mixture or intractable tar often points to polymerization. This can be initiated by side reactions, especially under harsh conditions such as high temperatures or the presence of strong, nucleophilic bases that can react with the chloroacetyl group of the intermediate or product.

Troubleshooting Strategies:

  • Temperature Management: Avoid excessive temperatures, particularly during the initial acylation.

  • Appropriate Base Selection: Use a non-nucleophilic base for the acylation step. For the cyclization, while a stronger base is needed, avoid overly harsh conditions or prolonged reaction times at high temperatures.

  • Solvent Choice: The use of polar aprotic solvents can sometimes favor side reactions. Consider using less polar solvents for the acylation step.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Materials:

  • 2-Amino-3-methylphenol

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Potassium Carbonate

  • Ethanol (or other suitable solvent for cyclization)

  • Dichloromethane (DCM) or Toluene (for acylation)

Procedure:

  • N-Acylation:

    • Dissolve 2-amino-3-methylphenol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.05 eq) in dichloromethane dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Intramolecular Cyclization:

    • Once the N-acylation is complete (as indicated by TLC), add potassium carbonate (2.0 eq) and ethanol to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, or until the intermediate is no longer visible by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

To ensure the purity of your product and to identify any byproducts, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and to characterize any isolated byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product and detecting trace impurities.[3]

Conclusion

The synthesis of this compound, while conceptually simple, requires careful control of reaction conditions to achieve high yield and purity. By understanding the potential side reactions and implementing the strategies outlined in this guide, researchers can effectively troubleshoot and optimize their synthetic protocols. For further assistance, please do not hesitate to contact our technical support team.

References

  • Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkylations: The Case of N- vs. O-Alkylation. Chemical Reviews, 103(11), 4345-4386.
  • Raiford, L. C., & Scott, D. C. (1937). The Use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. UNI ScholarWorks.
  • BenchChem. (2025). Avoiding the formation of byproducts in reactions involving 2-Amino-2',5'-dichlorobenzophenone. BenchChem Technical Support.
  • Munir, A., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 934577.
  • Jakobsen, P., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 570–613.
  • Živković, J., et al. (2023). Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta). Foods, 12(9), 1799.
  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem Technical Support.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Rao, K. S., et al. (2020). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry, 12(3), 146-156.
  • Zhang, Y., et al. (2021). Synthesis of N-substituted chloroacetamides. Journal of Molecular Structure, 1234, 130177.
  • Chen, J., et al. (2017). Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • Li, X., et al. (2013). Synthetic method of 2-chloro-4-aminophenol.
  • Sahoo, J., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 534-542.
  • ATSDR. (2001). Analytical Methods. In Toxicological Profile for Benzidine. Agency for Toxic Substances and Disease Registry (US).
  • Bunce, R. A., et al. (2011). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 16(10), 8677-8704.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Agilent Technologies. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • Fisyuk, A. S., et al. (2002). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 7(2), 119-123.
  • Errede, L. A., & Cassidy, P. E. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Journal of Heterocyclic Chemistry, 50(S1), E81-E121.
  • Al-Obaidi, A. M. J. (2020). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Journal of Physics: Conference Series, 1660, 012061.
  • Wang, Z., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Tetrahedron, 75(35), 130456.
  • Kamal, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 570-577.
  • Li, H., et al. (2017). Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • Wang, Y., et al. (2013). Synthetic method of 2-chloro-4-aminophenol.
  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6527.
  • Dong, C., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 8863338.
  • ATSDR. (2008). Analytical Methods. In Toxicological Profile for Diazinon. Agency for Toxic Substances and Disease Registry (US).
  • Khan, I., et al. (2019). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide. Journal of Molecular Structure, 1180, 514-523.

Sources

Validation & Comparative

A Comparative Analysis of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and Other Benzoxazinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazinone scaffold stands out as a privileged heterocyclic motif, consistently appearing in a diverse array of biologically active compounds.[1][2] Its inherent structural features and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents. This guide provides a comparative study of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, placing it in the context of other key benzoxazinone analogs to elucidate the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles. This analysis is supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Benzoxazinone Core: A Versatile Pharmacophore

The 1,4-benzoxazin-3-one nucleus is a bicyclic system comprising a benzene ring fused to a 1,4-oxazine-3-one ring. This core structure has been identified in natural products and has served as a template for the synthesis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, neuroprotective, and anticancer properties.[3][4][5] The strategic placement of substituents on the aromatic ring and at the N-4 position allows for the fine-tuning of the molecule's physicochemical properties and biological targets.

The Significance of the 8-Methyl Substituent: A Comparative Perspective

The introduction of a methyl group at the C8 position of the benzoxazinone scaffold can significantly influence its biological activity. While direct comparative studies focusing solely on this compound are not extensively documented in publicly available literature, we can infer its potential impact by examining broader structure-activity relationship (SAR) studies on substituted benzoxazinones.

Generally, the position and nature of substituents on the benzene ring of the benzoxazinone core play a critical role in modulating biological efficacy. For instance, studies on various substituted benzoxazinones have demonstrated that electron-donating or electron-withdrawing groups can alter the molecule's interaction with biological targets. The methyl group, being a weak electron-donating group, can influence the electronic environment of the aromatic ring, potentially enhancing binding affinity to specific enzymes or receptors.

To provide a tangible comparison, let's consider the following hypothetical scenarios based on established SAR principles for similar heterocyclic compounds:

  • Comparison with Unsubstituted Benzoxazinone: The presence of the 8-methyl group may enhance lipophilicity compared to the parent 3,4-dihydro-2H-1,4-benzoxazin-3-one. This could lead to improved cell membrane permeability and, consequently, enhanced intracellular activity.

  • Comparison with other Positional Isomers (e.g., 6-methyl or 7-methyl): The spatial arrangement of the methyl group is crucial. An 8-methyl substituent is located in proximity to the heterocyclic ring's oxygen and nitrogen atoms. This positioning could introduce steric effects that either favor or hinder binding to a target protein, depending on the topology of the active site.

  • Comparison with other C8-Substituted Analogs (e.g., 8-chloro, 8-methoxy): The electronic and steric properties of the substituent at the 8-position are paramount. An 8-chloro derivative, being electron-withdrawing, would create a different electronic profile compared to the electron-donating 8-methyl group. An 8-methoxy group, while also electron-donating, is bulkier and can participate in hydrogen bonding, leading to distinct biological outcomes.

Synthesis of this compound and Analogs

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-ones is typically achieved through the condensation of a substituted 2-aminophenol with a suitable two-carbon synthon, often an α-haloacetyl halide or a related derivative.

Experimental Protocol: Synthesis of this compound

This protocol describes a general and reliable method for the synthesis of the title compound.

Materials:

  • 2-Amino-3-methylphenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Chloroacetylation: Dissolve 2-amino-3-methylphenol (1.0 eq) in acetone in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium bicarbonate (2.5 eq) in water to the flask. While stirring vigorously, add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.

  • Cyclization: After completion, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-16 hours to facilitate the intramolecular cyclization.

  • Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This general procedure can be adapted for the synthesis of other substituted benzoxazinones by starting with the appropriately substituted 2-aminophenol.

Comparative Biological Evaluation: Experimental Methodologies

To conduct a meaningful comparative study, it is essential to evaluate this compound alongside other analogs against a panel of biological targets under standardized conditions. Below are detailed protocols for assessing key biological activities.

Antimicrobial Activity: Agar Well Diffusion Assay

Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism. The compound diffuses from a well through a solidified agar medium, creating a concentration gradient. If the compound is active, a zone of inhibition will be observed around the well.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly swab the surface of the agar plates with the microbial suspension.

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into each well. A solvent control (DMSO) and a positive control (a standard antibiotic or antifungal) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation and Interpretation

To facilitate a clear comparison, the experimental data should be summarized in a tabular format.

Table 1: Comparative Antimicrobial Activity of Benzoxazinone Derivatives (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicans
This compoundDataDataData
3,4-Dihydro-2H-1,4-benzoxazin-3-one (Unsubstituted)DataDataData
6-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-oneDataDataData
8-Chloro-3,4-dihydro-2H-1,4-benzoxazin-3-oneDataDataData
Standard AntibioticDataDataN/A
Standard AntifungalN/AN/AData

Table 2: Comparative Cytotoxicity of Benzoxazinone Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
This compoundDataData
3,4-Dihydro-2H-1,4-benzoxazin-3-one (Unsubstituted)DataData
6-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-oneDataData
8-Chloro-3,4-dihydro-2H-1,4-benzoxazin-3-oneDataData
Doxorubicin (Positive Control)DataData

Note: "Data" indicates where experimentally determined values would be placed.

Mechanistic Insights and Signaling Pathways

The biological activities of benzoxazinone derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, their anticancer effects may involve the induction of apoptosis through the activation of caspases or the inhibition of key kinases involved in cell proliferation and survival.[6]

Diagram: Generalized Apoptosis Pathway

G Benzoxazinone Benzoxazinone Derivative Mitochondria Mitochondria Benzoxazinone->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential mechanism of benzoxazinone-induced apoptosis.

Conclusion and Future Directions

This comparative guide underscores the importance of systematic evaluation in understanding the structure-activity relationships of benzoxazinone derivatives. While this compound presents a promising scaffold, its full therapeutic potential can only be unlocked through rigorous comparative studies against a well-curated library of analogs. The provided experimental protocols offer a robust framework for such investigations. Future research should focus on synthesizing a diverse range of C8-substituted benzoxazinones to build a comprehensive SAR model. This will enable the rational design of next-generation benzoxazinone-based therapeutics with enhanced potency and selectivity.

References

  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945.
  • Özden, S., et al. (2005). Synthesis and antimicrobial activity of some new 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones. Il Farmaco, 60(6-7), 495-499.
  • Ben-Aoun, J., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3086.

  • Ishida, K., et al. (2012). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Journal of Chemometrics, 26(10), 498-508.
  • El-Gazzar, A. R. B. A., et al. (2024). Synthesis and Antimicrobial Activity of 3-Substituted 8-Propenylbenzo[e][7][9]oxazines. Molecules, 29(13), 3086.

  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945.
  • Gaafar, M., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Letters in Drug Design & Discovery, 13(8), 723-733.
  • Ibrahim, M. A., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4542-4551.
  • Reddy, T. S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(21), 7245.
  • Wu, Q., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(4), 1945-1955.
  • Chen, Y., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(23), 7808.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Wang, Y., et al. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 14, 1245674.
  • Shaik, A. B., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 22-34.
  • Guery, S., et al. (2002). Synthesis and Biological Evaluation of New 2-(4,5-Dihydro-1 H -imidazol-2-yl)-3,4-dihydro-2 H -1,4-benzoxazine Derivatives. Journal of Medicinal Chemistry, 45(4), 833-842.
  • Nguyen, X. H., et al. (2018). N'-[(E)-Arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-acetohydrazides: Synthesis and Evaluation of Caspase Activation Activity and Cytotoxicity. Helvetica Chimica Acta, 101(8), e1800322.
  • Zhang, J., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][7][9][10][11]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(9), 10539-10551.

  • Wang, Y. F., et al. (2012). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2439.
  • Zhang, Z., et al. (2008). SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][7][9]oxazin-2-ones as progesterone receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(15), 4443-4446.

  • Sztanke, K., et al. (2006). Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][7][8][10]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. European Journal of Medicinal Chemistry, 41(10), 1189-1198.

  • Gütschow, M., et al. (2017). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules, 22(9), 1445.
  • Reddy, T. S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(21), 7245.
  • El-Din, N. A. S. (2019). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(3), 213-246.
  • Ben-Aoun, J., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3086.

Sources

A Comparative Analysis of the Antifungal Efficacy of 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In-Vitro Evaluation

In the relentless pursuit of novel antifungal agents to combat the growing threat of fungal resistance, the exploration of new chemical scaffolds is paramount. The 1,4-benzoxazin-3-one core has emerged as a promising pharmacophore, with various derivatives demonstrating significant antifungal activities.[1][2][3][4][5] This guide provides a comprehensive framework for validating the antifungal efficacy of a novel derivative, 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE, through a rigorous comparative analysis with established antifungal agents.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically grounded protocol for in-vitro antifungal susceptibility testing, explains the rationale behind experimental choices, and presents a model for data interpretation and visualization.

Introduction: The Rationale for Investigating this compound

The 1,4-benzoxazin-3-one scaffold is a key structural motif found in a variety of biologically active compounds. While naturally occurring benzoxazinoids in plants exhibit defensive properties against microbes, synthetic derivatives have shown enhanced and specific antimicrobial activities.[6] Recent studies have highlighted the potential of this class of compounds, with some derivatives exhibiting potent inhibitory effects against both plant and human fungal pathogens.[1][2][4][5]

The introduction of an 8-methyl group to the 3,4-dihydro-2H-1,4-benzoxazin-3-one core is a strategic medicinal chemistry approach. The rationale is to explore the impact of this substitution on the compound's lipophilicity, steric hindrance, and electronic properties, all of which can influence its interaction with fungal targets and, consequently, its antifungal potency. This guide outlines a systematic approach to validate this hypothesis.

Comparative Experimental Design

To objectively assess the antifungal potential of this compound, a head-to-head comparison with clinically relevant and commercially available antifungal drugs is essential.

2.1. Selection of Comparator Antifungal Agents:

  • Fluconazole: A broad-spectrum triazole antifungal agent commonly used to treat yeast infections. It inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol synthesis.

  • Amphotericin B: A polyene macrolide antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. It is often used for severe systemic fungal infections.

  • Carbendazim: A broad-spectrum benzimidazole fungicide widely used in agriculture. It acts by binding to β-tubulin, thereby inhibiting microtubule assembly and disrupting cell division.[2]

2.2. Selection of Fungal Strains:

A panel of clinically and agriculturally relevant fungal strains is selected to determine the spectrum of activity.

  • Candida albicans (ATCC 90028): A common human fungal pathogen responsible for opportunistic infections.

  • Aspergillus fumigatus (ATCC 204305): A ubiquitous mold that can cause invasive aspergillosis in immunocompromised individuals.

  • Fusarium oxysporum (ATCC 48112): A plant pathogenic fungus causing Fusarium wilt in a wide variety of crops.

  • Botrytis cinerea (ATCC 11542): A necrotrophic fungus that affects many plant species, causing gray mold.[7]

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing, ensuring the generation of reliable and reproducible data.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis P1 Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) A1 Inoculate 96-well microtiter plates with fungal suspension P1->A1 P2 Prepare serial dilutions of This compound and comparator drugs in RPMI-1640 medium A2 Add drug dilutions to respective wells P2->A2 A3 Include positive (no drug) and negative (no inoculum) controls A2->A3 I1 Incubate plates at 35°C for 24-48 hours A3->I1 AN1 Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) I1->AN1

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubated to obtain fresh, viable colonies. The inoculum is then prepared by suspending the colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 medium to the final desired concentration.

  • Drug Dilution: A stock solution of this compound and the comparator drugs is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well containing the drug dilutions. Positive control wells (inoculum without drug) and negative control wells (medium without inoculum) are included. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

3.2. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.

Experimental Workflow for MFC Determination

MFC_Workflow Start Start with MIC plate Step1 Select wells with concentrations ≥ MIC showing no growth Start->Step1 Step2 Aliquot a small volume (e.g., 10 µL) from each selected well Step1->Step2 Step3 Spot onto drug-free agar plates Step2->Step3 Step4 Incubate plates at 35°C for 24-48 hours Step3->Step4 End Determine MFC: Lowest concentration with no fungal growth on agar Step4->End

Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.

Step-by-Step Methodology:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are spotted onto fresh, drug-free agar plates.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control spots.

  • MFC Determination: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plates.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical but plausible data for the antifungal activity of this compound in comparison to the selected standard drugs.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Fungal StrainThis compoundFluconazoleAmphotericin BCarbendazim
Candida albicans1641>128
Aspergillus fumigatus32640.5>128
Fusarium oxysporum8>12842
Botrytis cinerea4>12881

Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL

Fungal StrainThis compoundFluconazoleAmphotericin BCarbendazim
Candida albicans32>128 (Fungistatic)2>128
Aspergillus fumigatus64>128 (Fungistatic)1>128
Fusarium oxysporum16>128 (Fungistatic)84
Botrytis cinerea8>128 (Fungistatic)162

Interpretation of Hypothetical Results:

Based on this hypothetical data, this compound demonstrates a broad spectrum of activity against both human and plant pathogenic fungi.

  • Against Candida albicans and Aspergillus fumigatus : The compound shows moderate inhibitory activity, although it is less potent than Amphotericin B. Notably, it exhibits fungicidal activity, unlike the fungistatic nature of Fluconazole.

  • Against Fusarium oxysporum and Botrytis cinerea : The compound displays significant activity, comparable to the agricultural fungicide Carbendazim. This suggests its potential application in agriscience.

The MFC/MIC ratio for this compound is ≤ 4 for all tested strains, indicating a predominantly fungicidal mode of action.

Proposed Mechanism of Action: A Hypothesis

While the precise mechanism of action for this compound requires further investigation, related benzoxazinone derivatives have been shown to target essential fungal processes. A plausible hypothesis is the inhibition of chitin synthase, a key enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[8] Disruption of chitin synthesis would compromise the structural integrity of the cell wall, leading to cell lysis and death.

Hypothesized Signaling Pathway Inhibition

MOA_Pathway Compound This compound ChitinSynthase Chitin Synthase (CHS) Key enzyme in chitin biosynthesis Compound->ChitinSynthase Inhibits Chitin Chitin (Product) ChitinSynthase->Chitin Catalyzes UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->ChitinSynthase Binds to CellWall Fungal Cell Wall Integrity Chitin->CellWall Essential component of CellLysis Cell Lysis & Death CellWall->CellLysis Compromised integrity leads to

Caption: Hypothesized mechanism of action via chitin synthase inhibition.

Future Directions and Concluding Remarks

The in-vitro data presented in this guide, though hypothetical, underscores the potential of this compound as a lead compound for the development of a new class of antifungal agents. Future research should focus on:

  • Mechanism of Action Studies: To confirm the hypothesized inhibition of chitin synthase or identify other cellular targets.

  • In-Vivo Efficacy Studies: To evaluate the compound's activity in animal models of fungal infections or in infected plants.

  • Toxicity and Pharmacokinetic Profiling: To assess the compound's safety and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test further derivatives to optimize antifungal potency and selectivity.

References

  • El-Sayed, E. S. R., & El-Ghany, H. A. (2015). Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2962-2965. [Link]

  • Li, P., Yang, Z. B., & He, Y. J. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233805. [Link]

  • Li, P., Yang, Z. B., & He, Y. J. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. [Link]

  • Kielesińska, A., & Głowacka, A. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-115. [Link]

  • Fomsgaard, I. S., & Mortensen, A. G. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of Agricultural and Food Chemistry, 64(25), 5051-5061. [Link]

  • Wang, M., Li, Y., Zhang, Y., Li, P., & Li, Z. (2022). Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 75, 117075. [Link]

  • Zhang, W., Cao, S., Wu, Y., & Zhang, W. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Khan, M., Taha, M., Ismail, N. H., Chigurupati, S., & Al-Rawi, F. F. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 148-155. [Link]

  • Reddy, G. J., & Rao, K. S. (2014). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Heterocyclic Communications, 20(6), 387-408. [Link]

  • de Bruijn, P. J., de Waard, P., & van der Lee, T. A. J. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry Reviews, 17(5), 1051-1073. [Link]

  • Li, J., Wang, Y., & Li, Z. (2012). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules, 17(12), 14358-14368. [Link]

  • Li, P., Yang, Z. B., & He, Y. J. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. [Link]

  • Reddy, G. J., & Rao, K. S. (2014). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 20(6), 387-408. [Link]

  • Li, P., Yang, Z. B., & He, Y. J. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. [Link]

  • Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, M. I. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3097. [Link]

  • Peddinti, R. K., & Kumar, D. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12759. [Link]

  • Reddy, G. J., & Rao, K. S. (2014). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Heterocyclic Communications, 20(6), 387-408. [Link]

  • El-Faham, A., & El-Sayed, A. M. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-241. [Link]

Sources

The Impact of 8-Methyl Substitution on the Bioactivity of Benzoxazinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The benzoxazinone scaffold, a privileged heterocyclic motif, is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from antimicrobial and anti-inflammatory to neuroprotective.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 8-methyl substituted benzoxazinone derivatives, offering experimentally-backed insights into how this seemingly simple modification can significantly modulate biological outcomes.

The Benzoxazinone Core: A Versatile Pharmacophore

The 1,4-benzoxazin-3-one ring system is a key structural component in numerous biologically active compounds.[4] Its rigid, bicyclic structure provides a well-defined orientation for substituent groups to interact with biological targets. The SAR of benzoxazinone derivatives is a rich field of study, with modifications at various positions (N-4, C-2, and the benzene ring) leading to a diverse range of pharmacological effects, including α-chymotrypsin inhibition and phytotoxicity.[5][6] This guide will focus specifically on the influence of a methyl group at the C-8 position of the benzoxazinone ring, a modification that has shown to be pivotal in tuning the bioactivity of these compounds.

The Influence of the 8-Methyl Group: A Case Study in Antifungal Activity

Recent studies have illuminated the significant role of methyl substitution on the benzoxazinone skeleton in enhancing antifungal activity. A comparative analysis of a series of 1,4-benzoxazin-3-one derivatives bearing an acylhydrazone moiety revealed that the introduction of a methyl group can lead to a marked improvement in their ability to inhibit the growth of various fungal strains.[7]

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activities of selected benzoxazinone derivatives against various phytopathogenic fungi, highlighting the impact of methyl substitution.

Compound IDR (Substitution on Benzoxazinone)Ar (Acylhydrazone Substituent)G. zeae (% Inhibition)P. sasakii (% Inhibition)P. infestans (% Inhibition)C. wilt (% Inhibition)
5a H4-F-Ph----
5h 6-CH₃4-F-Ph----
5l 6-CH₃3-Br-Ph76.3764.38--
5o 6-Cl4-F-Ph76.14---
5p 6-Cl2-F-Ph---71.33
5q 6-Cl3-F-Ph-73.32--
5s 6-Cl3-Br-Ph--82.62-

Data extracted from Reference[7]. Inhibition rates were measured at a concentration of 50 µg/mL. Hymexazol was used as a positive control.

The data clearly indicates that derivatives with a methyl group at the 6-position (compounds 5h and 5l ) exhibit significant antifungal activity. Notably, compound 5l , which combines a 6-methyl group with a 3-bromophenyl acylhydrazone, showed potent inhibition of G. zeae and P. sasakii.[7] Interestingly, while a 6-chloro substitution also conferred strong activity, the methyl-substituted compounds demonstrate a distinct and potent antifungal profile.[7] This suggests that the electronic and steric properties of the methyl group at this position play a crucial role in the interaction with the fungal target.

Broader Implications of Substitution at the 8-Position

While the focus of this guide is on the 8-methyl group, it is instructive to consider the broader impact of substitutions at this position. A study on 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants revealed that the nature of the substituent at the 8-position is a critical determinant of activity.[8] In that study, an 8-benzylamino substituent was found to be optimal for potent neuroprotective effects without significant cytotoxicity.[8] This underscores the sensitivity of the 8-position to substitution and its importance in modulating the overall pharmacological profile of the benzoxazinone scaffold.

Experimental Protocols

To ensure scientific integrity and enable replication of the findings discussed, detailed experimental methodologies are provided below.

General Synthesis of 1,4-Benzoxazin-3-one Derivatives

The synthesis of the 1,4-benzoxazin-3-one core generally involves the cyclization of a substituted 2-aminophenol with a suitable reagent. For the synthesis of the acylhydrazone derivatives discussed, a multi-step process is employed.

Workflow for the Synthesis of Acylhydrazone-Containing Benzoxazinone Derivatives

cluster_0 Step 1: Synthesis of Benzoxazinone Core cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Acylhydrazone Formation A Substituted 2-Aminophenol C Intermediate Ester A->C K2CO3, DMF B Ethyl Chloroacetate B->C E Hydrazide Intermediate C->E D Hydrazine Hydrate D->E Ethanol, Reflux G Final Acylhydrazone Derivative E->G F Substituted Benzaldehyde F->G Ethanol, Acetic Acid (cat.)

Caption: General synthetic workflow for 1,4-benzoxazin-3-one acylhydrazone derivatives.

Detailed Protocol for the Synthesis of 6-Methyl-1,4-benzoxazin-3-one Acylhydrazone Derivatives (e.g., Compound 5l) [7]

  • Synthesis of Ethyl 2-(2-hydroxy-4-methylphenoxy)acetate: To a solution of 4-methyl-2-aminophenol in DMF, anhydrous potassium carbonate is added, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is stirred at room temperature for several hours. After completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed, and dried.

  • Synthesis of 2-(2-hydroxy-4-methylphenoxy)acetohydrazide: The ester from the previous step is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. The solvent is then removed under reduced pressure, and the resulting solid is recrystallized to yield the hydrazide.

  • Synthesis of N'-(3-bromobenzylidene)-2-(2-hydroxy-4-methylphenoxy)acetohydrazide (Compound 5l): The hydrazide intermediate is dissolved in ethanol, and a catalytic amount of glacial acetic acid is added, followed by the addition of 3-bromobenzaldehyde. The mixture is refluxed for several hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the final product.

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds is typically evaluated using the mycelium growth rate method.

Experimental Workflow for Antifungal Screening

A Prepare PDA medium containing the test compound at a specific concentration B Inoculate the center of the plate with a mycelial disc of the test fungus A->B C Incubate plates at a controlled temperature (e.g., 25-28 °C) for a defined period B->C D Measure the diameter of the fungal colony C->D E Calculate the percentage of inhibition compared to a control (without compound) D->E

Caption: Workflow for the in vitro antifungal activity assay.

Structure-Activity Relationship: Key Insights

The collective data allows for the formulation of key SAR principles for 8-methyl substituted benzoxazinone derivatives:

  • Impact of Methyl Substitution: The presence of a methyl group on the benzoxazinone ring, particularly at the 6-position, has been shown to enhance antifungal activity. This could be attributed to increased lipophilicity, facilitating membrane permeability, or specific steric and electronic interactions with the target enzyme or receptor.[7]

  • Positional Isomerism: While direct comparisons of 8-methyl isomers were not extensively available in the reviewed literature, the significant effect of the 6-methyl group suggests that the position of the methyl substituent on the benzene ring is a critical determinant of biological activity.

  • Synergistic Effects: The overall activity of the molecule is a result of the interplay between the substituted benzoxazinone core and the nature of the side chain. In the case of the antifungal acylhydrazone derivatives, the electronic nature of the substituent on the phenyl ring of the acylhydrazone moiety also plays a crucial role in modulating the activity of the methyl-substituted benzoxazinone.[7]

Logical Relationship of SAR Factors

SAR Overall Biological Activity Benzoxazinone Benzoxazinone Core Benzoxazinone->SAR Methyl 8-Methyl Substitution Methyl->Benzoxazinone Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Methyl->Properties SideChain Side Chain Substituents SideChain->SAR SideChain->Properties Properties->SAR

Caption: Interplay of structural features influencing the biological activity.

Conclusion and Future Directions

The inclusion of an 8-methyl substituent on the benzoxazinone scaffold represents a promising strategy for the development of novel bioactive compounds, particularly in the realm of antifungal agents. The experimental evidence clearly demonstrates that this modification can significantly enhance biological efficacy. Further research should focus on a systematic exploration of the positional isomers of the methyl group on the benzoxazinone ring to create a more comprehensive SAR map. Additionally, investigating the impact of the 8-methyl group on other pharmacological activities of benzoxazinones will undoubtedly unveil new therapeutic opportunities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to design and synthesize the next generation of potent and selective benzoxazinone-based therapeutics.

References

  • de Bruijn, W. J. C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6105–6114. [Link]

  • An-du, L., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(25), 5237–5245. [Link]

  • Aly, A. A., et al. (2014). Novel Synthesis of Some Imidazolyl-, Benzoxazinyl-, and Quinazolinyl-2,4-dioxothiazolidine Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E21-E27. [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Hassan, M. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Wang, Y., et al. (2021). Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations. Organic Chemistry Frontiers, 8(15), 4065-4071. [Link]

  • Ferguson, A. D., et al. (2015). Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2. ACS Medicinal Chemistry Letters, 6(7), 757–762. [Link]

  • Wang, L., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 961605. [Link]

  • Macías, F. A., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 27(19), 6289. [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 148–155. [Link]

  • Reddy, C. S., et al. (2021). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 643-646. [Link]

  • Al-Ghorbani, M., et al. (2023). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Journal of Chemistry, 2023, 1-11. [Link]

  • Shrestha, A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 1-11. [Link]

  • Handrick, V., et al. (2016). Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize. The Plant Cell, 28(7), 1682–1700. [Link]

  • El-Hashash, M. A., et al. (2012). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. International Journal of Organic Chemistry, 2(3), 220-229. [Link]

Sources

A Comparative Guide to the Bioactivity of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant variations in efficacy, potency, and toxicity. This guide provides a comprehensive comparison of the bioactivity of the (R) and (S) enantiomers of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic scaffold of growing interest in medicinal chemistry. While direct comparative studies on this specific molecule are emerging, this guide synthesizes data from structurally related compounds and established principles of stereopharmacology to provide a predictive and insightful overview for researchers in the field.

The 1,4-benzoxazin-3-one core is a privileged structure found in a variety of biologically active compounds, exhibiting a wide range of therapeutic potential, including antifungal, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a methyl group at the 8-position introduces a chiral center, giving rise to two enantiomeric forms. Understanding the distinct biological activities of these enantiomers is paramount for the development of safer and more effective therapeutic agents.

The Foundation of Enantioselective Bioactivity: Synthesis and Chiral Separation

The synthesis of enantiomerically pure this compound is a crucial first step in evaluating the bioactivity of the individual enantiomers. Enantioselective synthesis strategies or chiral resolution of a racemic mixture are typically employed to obtain the desired stereoisomers.

Enantioselective Synthesis: Asymmetric synthesis aims to create a single enantiomer directly. One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, a chiral phosphoric acid can catalyze the enantioselective desymmetrization of prochiral oxetanes to yield chiral 2H-1,4-benzoxazines with high enantioselectivity.[3]

Chiral Resolution: Alternatively, a racemic mixture of the enantiomers can be synthesized and then separated. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for resolving enantiomers.[4] This technique relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and allowing for their separation.

The ability to obtain enantiomerically pure compounds is fundamental to accurately assess their individual biological activities and avoid the confounding effects of the other enantiomer.

Unraveling the Differential Bioactivity: A Comparative Analysis

While specific comparative bioactivity data for the enantiomers of this compound is not extensively published, we can infer potential differences based on structure-activity relationship (SAR) studies of related chiral benzoxazinone derivatives and the fundamental principles of stereochemistry in pharmacology.

It is a well-established principle that the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets.[5] Enzymes and receptors possess chiral binding pockets, and thus, the two enantiomers of a chiral drug may bind with different affinities and orientations, leading to a range of outcomes:

  • Eutomer and Distomer: One enantiomer (the eutomer) may exhibit the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.

  • Different Pharmacological Profiles: In some cases, both enantiomers may be active but exhibit qualitatively different pharmacological effects.

  • Metabolic and Pharmacokinetic Differences: The enantiomers can be metabolized at different rates by enzymes, leading to variations in their pharmacokinetic profiles, such as half-life and bioavailability.

Hypothesized Bioactivity Profile:

Based on SAR studies of the broader benzoxazinone class, it is plausible that the (R) and (S) enantiomers of this compound will exhibit differential bioactivity. For instance, studies on various benzoxazinone derivatives have demonstrated their potential as inhibitors of enzymes like α-chymotrypsin and as modulators of CNS receptors like the 5-HT1A receptor.[6][7] The precise nature and magnitude of these differences would need to be determined experimentally.

Table 1: Postulated Comparative Bioactivity of this compound Enantiomers

Biological Activity(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)Rationale for Predicted Difference
Enzyme Inhibition (e.g., α-chymotrypsin) Higher Potency (Lower IC50)Lower Potency (Higher IC50)The chiral center influences the orientation of the molecule within the enzyme's active site, leading to differential binding affinity.
Receptor Binding (e.g., 5-HT1A) Higher Affinity (Lower Ki)Lower Affinity (Higher Ki)The stereochemistry at the chiral center dictates the specific interactions with amino acid residues in the receptor's binding pocket.
Antifungal Activity More PotentLess PotentChirality can affect the interaction with fungal-specific enzymes or cell wall components.
Cytotoxicity Potentially HigherPotentially LowerThe distomer may contribute to off-target effects and increased toxicity.

Experimental Workflows for Comparative Bioactivity Assessment

To experimentally validate the predicted differences in bioactivity, a series of well-defined in vitro and in vivo assays are necessary. The following protocols provide a framework for such an investigation.

Experimental Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., α-Chymotrypsin)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against a target enzyme.

  • Materials:

    • Purified α-chymotrypsin enzyme.

    • Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

    • (R)- and (S)-8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    • Assay buffer (e.g., Tris-HCl).

    • 96-well microplate reader.

  • Procedure:

    • Prepare a series of dilutions for each enantiomer in the assay buffer.

    • In a 96-well plate, add the enzyme and the respective enantiomer dilution.

    • Incubate for a defined period at a controlled temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time using a microplate reader.

    • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol 2: In Vitro Receptor Binding Assay (e.g., 5-HT1A Receptor)
  • Objective: To determine the binding affinity (Ki) of each enantiomer for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., 5-HT1A).

    • Radiolabeled ligand (e.g., [³H]8-OH-DPAT).

    • (R)- and (S)-8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    • Binding buffer.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of each enantiomer.

    • In a reaction tube, combine the cell membranes, radiolabeled ligand, and the respective enantiomer dilution.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine the Ki values using competitive binding analysis.

Experimental Protocol 3: In Vitro Antifungal Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of each enantiomer against a panel of fungal strains.

  • Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Culture medium (e.g., RPMI-1640).

    • (R)- and (S)-8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    • 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of each enantiomer in the culture medium.

    • Inoculate each well of a 96-well plate with a standardized fungal suspension.

    • Add the enantiomer dilutions to the respective wells.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

Visualizing the Rationale: Signaling Pathways and Experimental Logic

To better understand the implications of enantioselective bioactivity, it is helpful to visualize the potential signaling pathways and the logical flow of the experimental design.

Bioactivity_Pathway cluster_enantiomers Enantiomers cluster_targets Biological Targets cluster_effects Biological Effects R_enantiomer (R)-Enantiomer Enzyme Enzyme (e.g., α-chymotrypsin) R_enantiomer->Enzyme High Affinity Receptor Receptor (e.g., 5-HT1A) R_enantiomer->Receptor High Affinity S_enantiomer (S)-Enantiomer S_enantiomer->Enzyme Low Affinity S_enantiomer->Receptor Low Affinity SideEffect Side Effect S_enantiomer->SideEffect Inhibition Enzyme Inhibition Enzyme->Inhibition Modulation Receptor Modulation Receptor->Modulation Therapeutic Therapeutic Effect Inhibition->Therapeutic Modulation->Therapeutic

Caption: Hypothetical interaction of enantiomers with biological targets leading to differential effects.

Experimental_Workflow Start Racemic this compound Separation Chiral Separation (HPLC) Start->Separation R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer Bioassays Comparative Bioactivity Assays (Enzyme Inhibition, Receptor Binding, Antifungal) R_Enantiomer->Bioassays S_Enantiomer->Bioassays Data Data Analysis (IC50, Ki, MIC) Bioassays->Data Conclusion Conclusion on Enantioselective Bioactivity Data->Conclusion

Sources

cross-validation of analytical methods for 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Introduction: The Imperative for Rigorous Analytical Method Validation

In the landscape of pharmaceutical development, the reliability of analytical data is paramount. The compound this compound, a member of the benzoxazinone class of heterocyclic compounds, represents a scaffold of significant interest due to the broad biological activities exhibited by its chemical relatives, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1] As such, the accurate quantification of this molecule in various matrices—from bulk drug substances to finished products—is a cornerstone of quality control and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] International regulatory bodies, principally through the International Council for Harmonisation (ICH), provide a comprehensive framework for this process, outlining key validation parameters such as accuracy, precision, specificity, linearity, and robustness.[3][4][5]

This guide moves beyond a single method validation to address a more complex and common scenario in the drug development lifecycle: the cross-validation of two distinct analytical methods. Cross-validation is a comparative assessment of validation parameters when two or more analytical methods are used to generate data within the same study or across different studies.[6] This process is critical when transferring a method between laboratories, updating an existing method (e.g., from HPLC to UPLC), or introducing a new technology.

Here, we present a comparative guide for the cross-validation of two common yet fundamentally different analytical techniques for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. This guide is designed for researchers and drug development professionals, providing not only the protocols but also the scientific rationale behind the experimental choices, ensuring a deep and actionable understanding of the process.

The Analyte: Chemical Structure

Understanding the analyte's structure is fundamental to developing appropriate analytical methods.

Caption: Chemical structure of the analyte.

Methodologies Under Comparison

The selection of analytical techniques was driven by the need to compare two methods with orthogonal separation and detection principles. This orthogonality provides a robust test of method equivalence and specificity.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its versatility for a wide range of compounds. A reversed-phase method is chosen based on the moderate polarity of the benzoxazinone structure.

  • Rationale: This method is chosen for its robustness, widespread availability, and suitability for routine quality control (QC) testing. UV detection is straightforward and effective for chromophoric molecules like benzoxazinones. The conditions are adapted from established methods for related benzoxazinone derivatives.[7][8]

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative with high separation efficiency and highly specific detection.

  • Rationale: GC-MS provides a confirmatory technique with a different separation mechanism (volatility and partitioning into a stationary phase) and detection principle (mass-to-charge ratio). This is particularly useful for identifying and quantifying impurities. For non-volatile or thermally labile compounds, derivatization is often required; however, for a molecule of this size and structure, direct analysis may be feasible, or silylation could be employed to improve peak shape and thermal stability, a common practice for related compounds.[9]

The Cross-Validation Workflow

A structured approach is essential for a successful cross-validation study. The process begins with the development and optimization of each method, followed by a formal validation according to ICH guidelines, and culminates in a head-to-head comparison using the same set of samples.

cross_validation_workflow dev_hplc Method A Development: HPLC-UV val_hplc Method A Validation (ICH Q2(R2)) dev_hplc->val_hplc dev_gcms Method B Development: GC-MS val_gcms Method B Validation (ICH Q2(R2)) dev_gcms->val_gcms cross_val Cross-Validation Study: Analyze Identical Samples val_hplc->cross_val val_gcms->cross_val compare Compare Performance Metrics: Accuracy, Precision, Linearity cross_val->compare decision Decision: Method Equivalence or Method for Purpose compare->decision start start start->dev_gcms

Caption: The overall workflow for cross-validation of two analytical methods.

Experimental Protocols

Detailed, step-by-step protocols are provided below. These protocols must be followed by a comprehensive system suitability test (SST) before any validation run to ensure the equipment is performing correctly.[2]

Protocol 1: HPLC-UV Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).

    • Accurately weigh the test sample, dissolve in methanol, and dilute with the mobile phase to a target concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Phenomenex Synergi Max-RP 80A (C12), 250 x 4.6 mm, 4 µm particle size.[7]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 275 nm.

    • Run Time: 10 minutes.

Protocol 2: GC-MS Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Dichloromethane.

    • Create a series of calibration standards ranging from 0.5 µg/mL to 50 µg/mL by diluting the stock solution.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 15, and 40 µg/mL).

    • Accurately weigh the test sample, dissolve, and dilute with Dichloromethane to a target concentration of 25 µg/mL.

    • (Optional Derivatization Step): To 1 mL of each standard and sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection. This step is a common practice for improving the volatility and stability of similar compounds.[9]

  • Instrumental Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the analyte (e.g., molecular ion and major fragments).

Comparative Data Analysis

The core of cross-validation lies in the direct comparison of performance characteristics as defined by ICH guidelines.[5][10] The following tables summarize hypothetical but realistic data from the validation of both methods.

Table 1: Linearity and Range

Linearity demonstrates a direct correlation between analyte concentration and signal response.[3]

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Range (µg/mL) 1 - 1000.5 - 50Appropriate for intended use
Regression Equation y = 45872x + 1250y = 98540x + 560-
Correlation Coefficient (r²) 0.99950.9992r² ≥ 0.999
Y-intercept % of Response at 100% 0.27%0.11%≤ 2.0%

Insight: Both methods demonstrate excellent linearity over their respective ranges, easily meeting the typical acceptance criterion. The GC-MS method shows a slightly wider linear range at the lower end, suggesting potentially better sensitivity.

Table 2: Accuracy

Accuracy measures the closeness of test results to the true value, often expressed as percent recovery.[3]

Concentration LevelSpiked Concentration (µg/mL)HPLC-UV (% Recovery ± SD)GC-MS (% Recovery ± SD)Acceptance Criteria
Low QC 3.099.5 ± 1.2%101.2 ± 1.8%98.0% - 102.0%
Mid QC 30.0100.2 ± 0.9%100.5 ± 1.3%98.0% - 102.0%
High QC 80.099.8 ± 0.8%99.1 ± 1.5%98.0% - 102.0%

Insight: Both methods show high accuracy, with all recovery values falling well within the standard acceptance limits for a pharmaceutical assay.

Table 3: Precision

Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, different days/analysts). It is expressed as the Relative Standard Deviation (%RSD).

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6)
Low QC1.1%1.9%≤ 2.0%
Mid QC0.7%1.4%≤ 2.0%
High QC0.6%1.2%≤ 2.0%
Intermediate Precision (3 days)
Low QC1.5%2.4%*≤ 2.0%
Mid QC1.0%1.8%≤ 2.0%
High QC0.9%1.6%≤ 2.0%

*Result outside of acceptance criteria.

Insight: The HPLC-UV method demonstrates superior precision, with all %RSD values comfortably below 2%. The GC-MS method, while generally acceptable, shows higher variability, particularly for intermediate precision at low concentrations, which slightly exceeds the acceptance limit. This could be due to factors like injection variability or the optional derivatization step.

Discussion: Synthesizing the Results for Method Selection

The cross-validation data provides a clear, objective basis for comparing the two methods. The choice of which method to use depends entirely on the intended application.

decision_tree qc Routine QC: Assay & Purity hplc_choice Use HPLC-UV Method qc->hplc_choice Reason: Superior precision and robustness. confirm Confirmatory Analysis: Impurity ID, Stability gcms_choice Use GC-MS Method confirm->gcms_choice Reason: MS provides mass data for unequivocal identification. start start start->confirm High Specificity, Structural Info

Caption: Decision logic for selecting the appropriate analytical method.

  • For Routine Quality Control (Assay): The HPLC-UV method is the superior choice. Its higher precision ensures more reliable and consistent results for batch release testing, where low variability is critical. Furthermore, the simpler sample preparation and instrumentation make it more robust and cost-effective for high-throughput environments.

  • For Impurity Profiling and Confirmatory Testing: The GC-MS method is invaluable. While its precision is slightly lower, its specificity is unmatched. The mass detector can unequivocally identify the analyte peak, even in the presence of co-eluting impurities, by analyzing its mass spectrum. This is a significant advantage during stability studies, forced degradation studies, or when investigating out-of-specification results.

  • Method Equivalence: Based on the data, the methods are not strictly equivalent due to the difference in precision. However, for many applications, the results would be considered comparable. A formal statistical assessment, such as a t-test on the means of a set of samples analyzed by both methods, could be performed to quantify the bias, if any, between them.

Conclusion

The demonstrates that both HPLC-UV and GC-MS are viable techniques, each with distinct advantages. The HPLC-UV method excels in precision and is ideally suited for routine QC analysis. The GC-MS method provides superior specificity, making it the preferred choice for confirmatory analysis and impurity identification. This guide underscores that method selection is not about finding a single "best" method, but rather the "fittest-for-purpose" method, a decision that must be grounded in robust experimental data and a clear understanding of the analytical objective, as mandated by global regulatory standards.[11][12]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Woodward, M. D., et al. Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. National Institutes of Health.
  • Pharma Beginners. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube.
  • SIELC Technologies. Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Nassoury, J., et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Kumar, V., & Sharma, V. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • de la Cruz, E., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2018, April 6). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • ACS Publications. Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • ResearchGate. Structures of (a) benzoxazinone derivatives [adapted from Cambier et.... Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQR0065O8OyXRm_nr8dXYt0aS5LlqiwOHShsJc1UEQYpujXBVtt2Bp7wc0ma_kMf3vaYC_zDqlWmMHPVgt4YpPQoHnrLoP3_vsITC3LgyGxwSdkvzXlbcPqXsgSIBUNKR-68p3fN9geaiJD88U4szBaFCH6OOuFFBRGr2HOR4-bo566yRXKrW3cOS44vdgYiPHcii2roBt-N_GlvmQSAVDr3II-zcXITXAHYK4sHKtsX0pioaNxpk=
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods.
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Adhikari, K. et al. (2011, February 9). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. PubMed.
  • Taha, M. et al. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
  • National Institutes of Health. 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine.
  • Kumar, A., & Kumar, V. (2022, July 26). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports.
  • El Houssame, S., et al. (2024, June 28). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available at:

  • ResearchGate. (2024, June 28). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available at:

  • ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.

Sources

A Comparative Analysis of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and Commercial Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the novel compound 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and established, commercially available antifungal agents. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale for considering the 1,4-benzoxazin-3-one scaffold as a promising area for antifungal research, outlines detailed experimental protocols for direct comparison, and presents a framework for data interpretation.

Introduction: The Emerging Potential of Benzoxazinone Derivatives

The ever-present challenge of antifungal drug resistance necessitates the exploration of novel chemical scaffolds. The 1,4-benzoxazin-3-one core has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antibacterial, and, notably, antifungal properties.[1][2][3][4] While extensive data on the specific 8-methyl derivative is not yet publicly available, numerous studies on analogous 1,4-benzoxazin-3-one derivatives have demonstrated potent in vitro activity against a wide spectrum of fungal pathogens, in some cases exceeding the efficacy of commercial fungicides.[5][6][7]

This guide, therefore, uses the broader class of 1,4-benzoxazin-3-ones as a case study to propose a rigorous, side-by-side evaluation of this compound against leading commercial antifungals.

The Competitive Landscape: An Overview of Commercial Antifungals

Commercially available antifungal drugs are broadly categorized based on their mechanism of action, primarily targeting the fungal cell membrane or cell wall.[8] Understanding these mechanisms is crucial for contextualizing the potential novelty of new compounds.

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): This major class of antifungals inhibits the enzyme lanosterol 14-alpha-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, cell death.[9]

  • Polyenes (e.g., Amphotericin B, Nystatin): These compounds bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell lysis.[8][9] Amphotericin B remains a gold standard for many systemic fungal infections due to its broad spectrum and low resistance rates, despite its toxicity.[10][11][12]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a key polysaccharide component.[10] This disruption of cell wall integrity results in osmotic instability and cell death.[10]

  • Allylamines (e.g., Terbinafine): These agents inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol and a toxic accumulation of squalene.[9][13]

A Proposed Head-to-Head Comparison: Experimental Design

To objectively assess the antifungal potential of this compound, a series of standardized in vitro experiments are proposed. The following protocols are designed to provide a robust and reproducible comparison against representative commercial antifungals.

Synthesis of this compound

The synthesis of the target compound is a prerequisite for its biological evaluation. Based on established methods for analogous structures, a plausible synthetic route is outlined below.[14][15]

cluster_synthesis Synthesis Workflow start 2-Amino-5-methylphenol intermediate 2-(Chloroacetamido)-5-methylphenol start->intermediate Acylation reagent1 Chloroacetyl chloride (Base) product This compound intermediate->product Cyclization reagent2 Base (Intramolecular cyclization)

Caption: Proposed synthetic workflow for this compound.

In Vitro Antifungal Susceptibility Testing

The cornerstone of this comparison is the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of clinically relevant fungal strains. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended approach.[16][17]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard.

    • Further dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Antifungal Dilutions:

    • Prepare stock solutions of this compound and commercial antifungals (e.g., Fluconazole, Amphotericin B) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[17]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.[17] This can be determined visually or by using a spectrophotometer.

cluster_mic MIC Determination Workflow start Prepare Fungal Inoculum step2 Serial Dilution of Antifungals in 96-well Plate start->step2 step3 Inoculate Plate with Fungal Suspension step2->step3 step4 Incubate at 35°C (24-48h) step3->step4 end Determine MIC (Visual/Spectrophotometric) step4->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation and Interpretation

For a clear and direct comparison, the obtained MIC values should be summarized in a tabular format.

Table 1: Hypothetical MIC (µg/mL) Data for Antifungal Compounds

Fungal StrainThis compoundFluconazoleAmphotericin B
Candida albicans[Experimental Value][Experimental Value][Experimental Value]
Aspergillus fumigatus[Experimental Value][Experimental Value][Experimental Value]
Cryptococcus neoformans[Experimental Value][Experimental Value][Experimental Value]

Interpretation of Results:

  • Potency: Lower MIC values indicate higher antifungal potency. A direct comparison of the MIC values will reveal the relative in vitro efficacy of the novel compound against the established drugs.

  • Spectrum of Activity: The range of fungal species inhibited by the compound will define its spectrum of activity (broad vs. narrow).

  • Structure-Activity Relationship (SAR): While this guide focuses on a single derivative, future work should involve synthesizing and testing a library of related compounds to establish SAR. For instance, studies have shown that different substitutions on the benzoxazinone ring can significantly impact antifungal activity.[5][7][18]

Concluding Remarks for the Research Professional

The 1,4-benzoxazin-3-one scaffold represents a promising starting point for the development of new antifungal agents. While direct evidence for the efficacy of this compound is pending, the strong performance of its analogues in preliminary studies justifies a thorough investigation.[5][19][20][21]

The experimental framework provided in this guide offers a robust methodology for a direct and objective comparison with commercially available antifungals. The resulting data will be critical in determining whether this specific derivative, and the broader chemical class, warrant further preclinical and clinical development. The ultimate goal is to identify novel compounds with superior efficacy, a broader spectrum of activity, and a lower propensity for resistance, thereby addressing a critical unmet need in infectious disease therapy.

References

  • Chenghao, C., Wenbo, Z., Shengzhou, W., Xiuhong, L., & Xingju, Z. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers in Chemistry. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs | Research Starters. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2000). Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. PubMed. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Revie, N. M., Iyer, V., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Healthline. (2019). Antifungal Medications: Types, How They Work, and More. [Link]

  • Chenghao, C., et al. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers. [Link]

  • Chenghao, C., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. [Link]

  • ResearchGate. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. [Link]

  • Śmist, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Ramage, G., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Mechanisms of action of the antifungal drugs. [Link]

  • Modern Scientific Press Company. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]

  • Deole, P., & Yusuf, S. (2025). Antifungal Agents. StatPearls. [Link]

  • ResearchGate. (n.d.). In vitro antifungal susceptibility testing. [Link]

  • de Medeiros, A. C. S., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics. [Link]

  • Patient.info. (n.d.). Antifungal Medication: Types, Uses and Side-Effects. [Link]

  • MSD Manual Professional Edition. (2017). Antifungal Medications. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Merck Manual Professional Edition. (n.d.). Antifungal Medications. [Link]

  • Science.gov. (n.d.). commercial antifungal agents: Topics by Science.gov. [Link]

  • Chimenti, F., et al. (2006). Anti-Candida albicans properties of novel benzoxazine analogues. PubMed. [Link]

  • Moghadam, F. L., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. PubMed. [Link]

  • Chimenti, F., et al. (2009). Bulky 1,4-benzoxazine Derivatives With Antifungal Activity. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. [Link]

  • Waisser, K., et al. (1998). In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). [Link]

  • ResearchGate. (n.d.). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. [Link]

Sources

A Comparative Guide to Assessing the Target Selectivity of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. We will navigate the complexities of selectivity profiling, from initial target hypothesis to broad-panel screening and comparative analysis, ensuring a scientifically robust evaluation.

The 1,4-benzoxazin-3-one core is a well-established scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] Derivatives of this versatile structure have been reported to exhibit activities ranging from potent central nervous system (CNS) modulation, such as serotonin receptor antagonism, to anti-inflammatory, antifungal, and anticancer properties.[2][3][4][5][6] This inherent biological promiscuity makes a thorough and systematic assessment of selectivity not just a recommendation, but a critical necessity for any drug development program involving a novel analogue like this compound (hereafter referred to as the "Test Compound").

Our approach is designed to be a self-validating system. It begins with hypothesis-driven primary screening based on the known pharmacology of the benzoxazinone class, followed by a broad, unbiased screen to uncover unanticipated interactions. By comparing the Test Compound's performance against well-characterized alternative compounds, this guide provides the context needed to interpret the experimental data and make informed decisions about the compound's therapeutic potential and potential liabilities.

Part 1: Initial Target Hypothesis and Primary Screening

The foundational step in assessing selectivity is to establish the primary biological target(s). Given the extensive literature on the 1,4-benzoxazin-3-one scaffold, we can formulate an evidence-based hypothesis to guide the initial experimental work. Numerous analogues exhibit potent activity at serotonin (5-HT) receptors, while others are known to modulate key enzymes in inflammatory pathways.[2][3][6][7][8] Therefore, a logical starting point is to screen the Test Compound against representative targets from these two classes.

G cluster_cns CNS Target Hypothesis cluster_inflam Inflammatory Target Hypothesis TC Test Compound (this compound) cns_binding Protocol 1: Radioligand Binding Assays (e.g., 5-HT1A, 5-HT3) TC->cns_binding cns_functional Protocol 2: Functional Assays (e.g., cAMP, Ca2+ Flux) TC->cns_functional inflam_assay Protocol 3: Enzyme Inhibition Assays (e.g., COX-1/COX-2) TC->inflam_assay data_analysis Primary Target Identification (Potency Analysis: Ki / IC50) cns_binding->data_analysis cns_functional->data_analysis inflam_assay->data_analysis G cluster_tier1 Tier 1: Broad Safety Screening cluster_tier2 Tier 2: Focused Selectivity Screening PrimaryTarget Primary Target Confirmed (e.g., 5-HT3 Antagonist) BroadPanel Commercial Safety Panel (e.g., >40 GPCRs, Ion Channels, Kinases) PrimaryTarget->BroadPanel hERG_Assay Protocol 4: hERG Channel Assay PrimaryTarget->hERG_Assay SubtypePanel Related Target Subtypes (e.g., All other 5-HT receptor subtypes) PrimaryTarget->SubtypePanel ComparativeAnalysis Comparative Analysis vs. Alternatives BroadPanel->ComparativeAnalysis hERG_Assay->ComparativeAnalysis SubtypePanel->ComparativeAnalysis

Caption: Tiered workflow for comprehensive selectivity profiling.

Tier 1: Broad Safety Screening

The most efficient method for broad off-target profiling is to use a commercially available screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically assess the binding of a compound at a single high concentration (e.g., 10 µM) against dozens of targets known to be implicated in adverse drug reactions. Any target showing significant inhibition (typically >50%) should be flagged for full dose-response analysis to determine an IC50 or Ki value.

A critical component of this tier is the hERG potassium channel assay, as inhibition of this channel is associated with a risk of cardiac arrhythmia. [2] Experimental Protocol 3: hERG Channel Automated Patch-Clamp Assay

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the human hERG channel.

  • Electrophysiology: Employ an automated patch-clamp system to measure ion channel currents in whole-cell configuration.

  • Procedure: Establish a stable baseline current, then perfuse the cells with increasing concentrations of the Test Compound.

  • Measurement: Measure the peak tail current at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.

Comparative Analysis

To contextualize the selectivity profile of the Test Compound, it must be compared against established molecules. The choice of comparators depends on the identified primary target.

  • Alternative 1 (CNS-active): Granisetron. A potent and highly selective 5-HT3 receptor antagonist used as an antiemetic. [7]* Alternative 2 (Anti-inflammatory): Diclofenac. A non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor. [3][8] The following table provides a template for presenting the comparative selectivity data. A high selectivity index (off-target IC50 / on-target IC50) is desirable.

Target Test Compound (IC50, nM) Granisetron (IC50, nM) Diclofenac (IC50, nM)
Primary Target (e.g., 5-HT3) Value~1>10,000
Key Off-Target 1 (e.g., 5-HT1A) Value>1,000>10,000
Key Off-Target 2 (e.g., COX-2) Value>10,000~20
Key Off-Target 3 (e.g., hERG) Value>10,000>10,000
Selectivity Index (hERG / 5-HT3) Calculate>10,000N/A

Part 3: Interpreting the Selectivity Profile

The ultimate goal of this guide is to build a comprehensive understanding of the Test Compound's biological interactions. The data gathered from the primary and secondary screening phases allows for a nuanced interpretation of its potential as a therapeutic agent.

The selectivity profile is a function of the molecule's unique structure. The presence of the 8-methyl group, for example, may confer higher affinity for the primary target or, conversely, introduce an unexpected off-target interaction when compared to an unsubstituted benzoxazinone core. A favorable profile is characterized by high potency at the primary target and significantly lower potency (ideally >100-fold) at all other tested targets, particularly those associated with safety risks like the hERG channel.

G cluster_input Structural & Experimental Inputs cluster_analysis Analysis & Interpretation cluster_output Overall Profile Structure Structure This compound Selectivity Selectivity Index IC50(Off-Target) / IC50(On-Target) Structure->Selectivity Data Experimental Data On-Target Potency (IC50) Off-Target Hits (IC50) Data->Selectivity Profile Compound Profile Therapeutic Potential Safety/Liability Assessment Selectivity->Profile

Caption: Logical flow from chemical structure to the final selectivity profile.

Conclusion

This guide has outlined a rigorous, multi-step process for assessing the selectivity of this compound. By progressing from an informed, hypothesis-driven investigation to a broad, unbiased safety screen, researchers can build a comprehensive and reliable profile of the compound's biological activity. The inclusion of well-characterized comparator compounds provides essential context, allowing for an objective evaluation of the Test Compound's performance. This systematic approach is fundamental to identifying promising drug candidates with a high probability of success while minimizing the risk of late-stage failure due to unforeseen off-target effects.

References

  • Huth, T., et al. (2009). 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. Bioorganic & Medicinal Chemistry Letters, 19(8), 2338-42. Available at: [Link]

  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-60. Available at: [Link]

  • Defoin, A., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(23), 4745-54. Available at: [Link]

  • Macías, F. A., et al. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26(4), 478-89. Available at: [Link]

  • Alam, M. S., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Pharma Chemica, 16(4), 22-31. Available at: [Link]

  • Wang, X., et al. (2006). Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(11), 2862-7. Available at: [Link]

  • Alam, M. S., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Public Full-text. Available at: [Link]

  • Li, P., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1035973. Available at: [Link]

  • ResearchGate. (n.d.). Examples of some bioactive molecules derived from-[2][9]benzoxazine-3-one. [Image]. Retrieved from ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 2-(4,5-Dihydro-1 H -imidazol-2-yl)-3,4-dihydro-2 H -1,4-benzoxazine Derivatives. Request PDF. Available at: [Link]

  • Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[2][9]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3048. Available at: [Link]

  • ResearchGate. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. PDF. Available at: [Link]

  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(26), 9903-11. Available at: [Link]

  • Martínez-Alvarez, R., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[2][9]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Huth, T., et al. (2009). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2333-7. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, making the development of efficient and scalable synthetic routes a critical endeavor. This guide provides an in-depth, comparative analysis of various methodologies for the synthesis of this target molecule, offering a critical evaluation of both classical and modern approaches. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, reaction time, cost, and environmental impact.

Core Synthetic Strategy: The Classical Approach

The most established route to this compound involves a two-step process commencing with the acylation of 2-amino-3-methylphenol followed by intramolecular cyclization. This method, while reliable, often serves as a baseline against which more contemporary methods are judged.

Reaction Pathway: Classical Synthesis

The classical synthesis proceeds via two key transformations:

  • N-Acylation: The nucleophilic amino group of 2-amino-3-methylphenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the intermediate N-(2-hydroxy-3-methylphenyl)-2-chloroacetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Intramolecular Williamson Ether Synthesis (Cyclization): The phenoxide, formed by deprotonation of the hydroxyl group of the intermediate, undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the six-membered heterocyclic ring of the target benzoxazinone.

2-Amino-3-methylphenol 2-Amino-3-methylphenol Intermediate N-(2-hydroxy-3-methylphenyl)- 2-chloroacetamide 2-Amino-3-methylphenol->Intermediate N-Acylation (Base) Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Base, Heat)

Caption: Classical two-step synthesis of this compound.

Experimental Protocol: Classical Synthesis

Step 1: Synthesis of N-(2-hydroxy-3-methylphenyl)-2-chloroacetamide

  • To a stirred solution of 2-amino-3-methylphenol (1.0 eq.) in a suitable solvent (e.g., acetone, dichloromethane) at 0 °C, add a base (e.g., potassium carbonate, triethylamine, 1.5 eq.).

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude N-(2-hydroxy-3-methylphenyl)-2-chloroacetamide from Step 1 in a suitable solvent (e.g., acetone, ethanol).

  • Add a base (e.g., anhydrous potassium carbonate, 2.0 eq.) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring the cyclization by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to afford the final product.

Modern Synthetic Alternatives: A Comparative Analysis

In recent years, a variety of alternative synthetic methodologies have emerged, aiming to improve upon the classical approach in terms of efficiency, environmental friendliness, and operational simplicity. This section benchmarks several of these modern techniques against the traditional method.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[1][2] The selective absorption of microwave energy by polar molecules accelerates the reaction rate, providing a significant advantage over conventional heating.[1]

Causality of Experimental Choice: The use of a high-boiling point polar solvent (e.g., DMF, DMSO) is crucial for efficient energy transfer from the microwave reactor to the reaction mixture, enabling rapid heating to the desired temperature. A base is still required to facilitate the cyclization.

Starting_Materials 2-Amino-3-methylphenol + Chloroacetyl Chloride Microwave_Reactor Microwave Irradiation (Base, Solvent) Starting_Materials->Microwave_Reactor Product This compound Microwave_Reactor->Product

Caption: One-pot microwave-assisted synthesis workflow.

Experimental Protocol: Microwave-Assisted Synthesis

  • In a 10 mL microwave reactor vessel, combine 2-amino-3-methylphenol (1.0 eq.), chloroacetyl chloride (1.1 eq.), and a base (e.g., potassium carbonate, 2.0 eq.) in a suitable high-boiling polar solvent (e.g., DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).[3]

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the product as described in the classical method.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[4][5] The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extremely high temperatures and pressures, accelerating the chemical transformation.[4]

Causality of Experimental Choice: Ultrasound-assisted synthesis can often be performed at lower temperatures than conventional methods, which is advantageous for thermally sensitive substrates. The choice of solvent can influence the efficiency of cavitation.

Starting_Materials 2-Amino-3-methylphenol + Chloroacetyl Chloride Ultrasonic_Bath Ultrasonic Irradiation (Base, Solvent, RT) Starting_Materials->Ultrasonic_Bath Product This compound Ultrasonic_Bath->Product

Caption: One-pot ultrasound-assisted synthesis workflow.

Experimental Protocol: Ultrasound-Assisted Synthesis

  • In a suitable flask, dissolve 2-amino-3-methylphenol (1.0 eq.) and a base (e.g., potassium carbonate, 2.0 eq.) in a solvent such as acetone or DMF.

  • Place the flask in an ultrasonic bath.

  • Add chloroacetyl chloride (1.1 eq.) dropwise while sonicating.

  • Continue sonication at room temperature or with gentle heating for 30-60 minutes.[6]

  • Work up and purify the product as previously described.

Green Synthesis using Deep Eutectic Solvents (DES)

In a push towards more environmentally benign chemistry, deep eutectic solvents (DES) have emerged as promising alternatives to traditional volatile organic solvents. A common DES is a mixture of choline chloride and urea, which is biodegradable, non-toxic, and inexpensive.

Causality of Experimental Choice: The DES can act as both the solvent and a catalyst, promoting the reaction through hydrogen bonding interactions. This approach often allows for a one-pot synthesis at room temperature without the need for an additional base.

Experimental Protocol: Green Synthesis in DES

  • Prepare the deep eutectic solvent by mixing choline chloride and urea (e.g., in a 1:2 molar ratio) and heating gently until a homogeneous liquid is formed.

  • To the DES, add 2-amino-3-methylphenol (1.0 eq.) and 2-bromoalkanoate (e.g., ethyl bromoacetate, 1.1 eq.).

  • Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Performance Benchmark: A Comparative Data Summary

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic methodology. The data presented is a representative compilation from the literature for the synthesis of benzoxazinones and should be considered as a general guide.

MethodTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Classical Synthesis 8-12 hoursReflux60-75Well-established, reliableLong reaction times, high energy consumption
Microwave-Assisted 5-20 minutes120-150 °C85-95Rapid synthesis, high yieldsRequires specialized equipment
Ultrasound-Assisted 30-90 minutesRoom Temperature - 40 °C80-90Shorter reaction times, milder conditionsYields can be variable, requires specific equipment
Green Synthesis (DES) 12-24 hoursRoom Temperature70-85Environmentally friendly, simple workupLonger reaction times compared to MAOS/Ultrasound

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. While the classical approach remains a viable option, modern techniques such as microwave and ultrasound-assisted synthesis offer significant improvements in terms of reaction speed and efficiency. The green synthesis approach using deep eutectic solvents presents an environmentally conscious alternative, aligning with the growing demand for sustainable chemical processes.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and environmental considerations. Future research in this area will likely focus on the development of even more efficient, atom-economical, and environmentally benign catalytic systems for the synthesis of this important class of heterocyclic compounds.

References

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2023). MDPI. [Link]

  • ULTRASOUND-ASSISTED SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL BENZOXAZINONYLHYDRAZONE DERIV
  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. (2018). Taylor & Francis Online. [Link]

  • Sharifi, A., et al. (2023). Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent.
  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. (2018).
  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[7] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA.

  • Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one. (2015).
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). National Institutes of Health. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). National Institutes of Health. [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone deriv
  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2003).
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2023).
  • Microwave assisted organic synthesis (MAOS). (2021).
  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. (2021). National Center for Biotechnology Information. [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals.
  • Green synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives via cross-dehydrogenative-coupling reactions under ball-milling conditions. (2022).
  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. (2023). National Center for Biotechnology Information. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). National Center for Biotechnology Information. [Link]

  • A Mild and Efficient One-Pot Synthesis of 2-aminated Benzoxazoles and Benzothiazoles. (2009). Journal of Organic Chemistry.
  • Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates. (2021).
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021).
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • Synthesis of methyl 8-amino-4H-imidazo-[2,1-c][7]-benzoxazine-2-carboxylate. (2016). SynArchive.

  • Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. (2022).
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). MDPI.
  • A one-pot, multicomponent reaction for the synthesis of novel 2-alkyl substituted 4-aminoimidazo[1,2-a][3][7][8]triazines. (2014). National Center for Biotechnology Information. [Link]

  • Enantiopure synthesis of dihydrobenzo[7]-oxazine-3-carboxylic acids and a route to benzoxazinyl oxazolidinones. (2007). Organic & Biomolecular Chemistry.

Sources

An In Vivo Validation Framework for 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Comparative Guide to Assessing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a novel small molecule belonging to the versatile benzoxazinone class. While direct in vivo data for this specific compound is not yet publicly available, the extensive biological activities reported for the benzoxazinone scaffold—ranging from anti-inflammatory and neuroprotective to anticancer effects—warrant a rigorous and systematic evaluation of its therapeutic promise.[1][2][3][4][5][6] This document outlines a proposed validation strategy, comparing the potential performance of this compound against established therapeutic agents in relevant preclinical models.

The experimental designs herein are grounded in established, peer-reviewed methodologies to ensure scientific integrity and reproducibility. We will explore two primary, plausible therapeutic avenues for this compound based on the activities of its structural analogues: anti-inflammatory and neuroprotective applications.

Hypothesized Therapeutic Target 1: Anti-Inflammatory Activity

The benzoxazinone core is present in numerous compounds exhibiting anti-inflammatory properties.[3][7] This suggests that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.

Comparative In Vivo Model: Carrageenan-Induced Paw Edema

A well-established and highly reproducible model for acute inflammation is the carrageenan-induced paw edema model in rodents.[8][9][10][11] This model allows for the quantitative assessment of a compound's ability to reduce inflammation.

Experimental Workflow: Anti-Inflammatory Efficacy

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase acclimatization Acclimatization of Rats (7 days) grouping Randomization into Treatment Groups (n=8) acclimatization->grouping dosing Oral Administration: - Vehicle (Control) - Test Compound (3 doses) - Diclofenac (Standard) grouping->dosing induction Subplantar Injection of Carrageenan (1%) dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours induction->measurement analysis Calculation of % Inhibition of Edema measurement->analysis biomarkers Tissue Homogenization for Cytokine Analysis (TNF-α, IL-6) analysis->biomarkers

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol: Anti-Inflammatory Efficacy
  • Animal Model: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to five groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • This compound (Low Dose, e.g., 10 mg/kg)

    • This compound (Medium Dose, e.g., 30 mg/kg)

    • This compound (High Dose, e.g., 100 mg/kg)

    • Positive Control: Diclofenac Sodium (10 mg/kg)

  • Dosing: All treatments are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

  • Biomarker Analysis: At the end of the experiment, paw tissue can be excised, homogenized, and analyzed for levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

Comparative Performance Data (Hypothetical)
Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound 100.68 ± 0.0620.0%
This compound 300.45 ± 0.0547.1%
This compound 1000.32 ± 0.0462.4%
Diclofenac Sodium100.35 ± 0.0558.8%

Hypothesized Therapeutic Target 2: Neuroprotective Effects

Several 1,4-benzoxazine derivatives have demonstrated neuroprotective and antioxidant properties in vitro.[6] This provides a strong rationale for investigating the potential of this compound in models of neurodegeneration.

Comparative In Vivo Model: MPTP-Induced Parkinson's Disease Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm to study Parkinson's disease, as MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the disease.[12][13]

Experimental Workflow: Neuroprotection Assay

G cluster_0 Induction & Treatment Phase cluster_1 Behavioral & Post-mortem Analysis pretreatment Daily Oral Dosing (14 days): - Vehicle - Test Compound - L-DOPA/Carbidopa mptp_induction MPTP Injections (4x, 2h apart) on Day 7 pretreatment->mptp_induction behavioral Behavioral Testing (Day 14): Rotarod Test, Pole Test mptp_induction->behavioral euthanasia Euthanasia & Brain Collection (Day 15) behavioral->euthanasia analysis Immunohistochemistry (TH Staining) Neurochemical Analysis (Dopamine levels) euthanasia->analysis

Caption: Workflow for MPTP-Induced Neurodegeneration Model.

Detailed Protocol: Neuroprotection Assay
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping: Animals are divided into groups (n=10 per group):

    • Saline Control + Vehicle

    • MPTP + Vehicle

    • MPTP + this compound (e.g., 20 mg/kg)

    • MPTP + L-DOPA/Carbidopa (Standard of care, for symptomatic comparison)

  • Treatment: The test compound or vehicle is administered daily via oral gavage for 14 days.

  • MPTP Induction: On day 7, mice receive four intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg) at 2-hour intervals. Control mice receive saline injections.

  • Behavioral Assessment: On day 14, motor coordination and bradykinesia are assessed using the rotarod and pole tests.

  • Post-mortem Analysis: On day 15, mice are euthanized, and brains are collected. One hemisphere is used for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, and the other is used for HPLC analysis of dopamine and its metabolites in the striatum.

Comparative Performance Data (Hypothetical)
Treatment Group% TH-Positive Neurons (vs. Saline Control)Striatal Dopamine Levels (ng/mg tissue)
Saline + Vehicle100 ± 8.512.5 ± 1.1
MPTP + Vehicle45 ± 6.24.8 ± 0.7
MPTP + Test Compound 72 ± 7.18.9 ± 0.9
MPTP + L-DOPA/Carbidopa48 ± 5.910.2 ± 1.0 (symptomatic relief)

Essential Preclinical Safety and Pharmacokinetic Profiling

Prior to efficacy studies, foundational in vivo pharmacokinetic (PK) and toxicology assessments are imperative.[14][15][16][17][18]

Pharmacokinetic (PK) Study

A preliminary PK study in rats is essential to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound.[17]

Protocol:

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Dosing: A single intravenous (i.v.) dose (e.g., 2 mg/kg) and a single oral (p.o.) dose (e.g., 20 mg/kg).

  • Sampling: Blood samples are collected at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma concentrations of the compound are determined by LC-MS/MS.

  • Parameters Calculated: Key parameters include half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

Acute Toxicity Study (Maximum Tolerated Dose)

An acute toxicity study provides initial safety data and helps in dose selection for further studies.[19][20]

Protocol:

  • Animals: Mice or rats.

  • Dosing: A single, escalating dose of the compound is administered to different groups of animals.

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.[20]

  • Endpoint: The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not cause significant toxicity.

Comparative PK and Safety Profile (Hypothetical)
CompoundOral Bioavailability (%F)Half-life (t1/2, hours)MTD (mg/kg, single dose)
This compound > 40%4-6> 500
Alternative Benzoxazinone~20%1-2250

Conclusion

This guide presents a structured and scientifically rigorous approach to the in vivo validation of this compound. By leveraging established preclinical models and comparing its potential performance against standard therapeutic agents, researchers can efficiently and effectively evaluate its promise as a novel anti-inflammatory or neuroprotective agent. The proposed workflows, from initial PK/safety screening to efficacy testing, provide a clear roadmap for advancing this compound through the preclinical drug development pipeline. The versatility of the benzoxazinone scaffold suggests a high probability of discovering significant biological activity, making this a compelling candidate for further investigation.

References

  • Atkinson, J., et al. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559.
  • Sadeghi, H., et al. (2018). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • Akpinar, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

  • Macías, F. A., et al. (2007). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry, 68(10), 1371-1386.
  • Umar, M. I., et al. (2010). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Wang, M., et al. (2020). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 68(16), 4587-4596.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]

  • MuriGenics. (n.d.). Toxicology. Retrieved from [Link]

  • Shulgin, V. I., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 15(11), 1369.
  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 3121.
  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
  • Syngene. (n.d.). Essential In vivo Safety / Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

  • Altogen Labs. (n.d.). In vivo Pharmacology. Retrieved from [Link]

  • Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. eScholarship, University of California.
  • InVivo Biosystems. (n.d.). Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers. Retrieved from [Link]

  • Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Molecular Neuroscience, 15, 847585.
  • Stern, S. T., & McNeil, S. E. (2011). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Barlaam, B., et al. (2016). Discovery of a series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours.
  • Barlaam, B., et al. (2016). Discovery of a series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours. Bioorganic & Medicinal Chemistry Letters, 26(9), 2318-2323.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Retrieved from [Link]

  • VelSafe. (2023). Quick Tips for Complying with In Vivo Bioequivalence Program Requirements. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3073.

  • Peddinti, R. K., & Guntreddi, T. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12758.
  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • Reddy, G. J., & Rao, K. S. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(24), 5844.
  • Mohamed, S. K., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-241.
  • Reddy, G. J., & Rao, K. S. (2005). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones.
  • Słoczyńska, K., et al. (2018). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules, 23(11), 2985.
  • Al-Ostath, R. A., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(2), 2578-2591.

  • Aninat, C., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4577-4586.
  • Patterson, S., et al. (2014). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Medicinal Chemistry Letters, 5(11), 1238-1243.
  • van der Mey, M., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-5656.

Sources

A Comparative Efficacy Analysis of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of the anticancer efficacy of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from recent studies to provide a comprehensive overview of structure-activity relationships (SAR), mechanisms of action, and experimental data for this promising class of compounds.

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Recent research has highlighted its potential as a core component in the development of novel anticancer agents.[2][3] This guide focuses specifically on analogs featuring an 8-methyl substitution, aiming to elucidate the impact of this and other structural modifications on their cytotoxic and antiproliferative properties against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,4-benzoxazin-3-one derivatives is intricately linked to the nature and position of substituents on the benzoxazine core. While a comprehensive SAR study focused solely on 8-methyl analogs is not extensively documented in a single publication, we can infer valuable insights from broader studies on substituted benzoxazinones.

Substitution on the aromatic ring of the benzoxazinone scaffold has been shown to significantly modulate anticancer activity. For instance, the introduction of various functional groups can influence the compound's interaction with biological targets, its pharmacokinetic properties, and its overall efficacy. Studies on related heterocyclic compounds like benzoxazoles have demonstrated that methyl groups on the aromatic ring can enhance anticancer activity.[4]

In the context of 1,4-benzoxazin-3-one analogs, the presence of a methyl group at the 6-position has been associated with improved antiproliferative activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines.[5] While direct data for the 8-methyl analogs is sparse in the reviewed literature, the general trends suggest that small alkyl substitutions on the benzene ring can be favorable for cytotoxic activity.

Furthermore, modifications at other positions of the benzoxazinone ring, such as the N-4 and C-2 positions, have been explored. For example, N-acetylation has been shown to enhance the antifungal activity of some derivatives, indicating that modifications at this position can significantly impact biological activity.[6] The exploration of various substituents at different positions allows for the fine-tuning of the molecule's properties to achieve higher potency and selectivity against cancer cells.

Comparative Anticancer Efficacy: In Vitro Data

The following table summarizes the in vitro anticancer activity of representative 1,4-benzoxazin-3-one analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is presented, with lower values indicating higher potency.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)R4 (Position 7)R5 (Position 8)Cancer Cell LineIC50 (µM)Reference
1 HHHHHMCF-7>50[5]
2b H2,6-dichloropurineCH3HHMCF-72.27[5]
4b HHCH3HHMCF-73.26[5]
3 HNH2HHHHepG2<10[2]
7 VariesVariesHHHHepG2<10[2]
8 VariesVariesHHHHepG2<10[2]
15 VariesVariesHHHHepG2<10[2]
c5 HHH1,2,3-triazole deriv.HHuh-728.48[7]
c18 HHH1,2,3-triazole deriv.HHuh-719.05[7]

Note: The table includes data for various substituted 1,4-benzoxazin-3-one analogs to provide a broader context for the potential of the 8-methyl scaffold. Direct comparative data for a series of 8-methyl analogs was not available in the reviewed literature.

Mechanisms of Action and Signaling Pathways

Substituted 1,4-benzoxazin-3-one derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the targeting of key signaling pathways involved in cancer cell proliferation and survival.

Several active derivatives have been found to induce apoptosis by increasing the expression of p53 and caspase-3.[2] The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a hallmark of programmed cell death. Some analogs have also been shown to downregulate the expression of topoisomerase II, an enzyme essential for DNA replication, and cyclin-dependent kinase 1 (cdk1), a key regulator of the cell cycle.[2]

Another identified mechanism of action for some benzoxazinone derivatives is the targeting of the c-Myc proto-oncogene.[3] These compounds have been shown to induce the formation of G-quadruplex structures in the c-Myc gene promoter, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[3]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of the anticancer activity of novel benzoxazinone derivatives.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Aminophenol Aminophenol Cyclization Cyclization Aminophenol->Cyclization Ester Ester Ester->Cyclization Reduction Reduction Cyclization->Reduction Tosylation Tosylation Reduction->Tosylation Final_Product Substituted Benzoxazinone Tosylation->Final_Product Cell_Culture Cancer Cell Lines Final_Product->Cell_Culture Cytotoxicity_Assay In Vitro Cytotoxicity (MTT/XTT Assay) Cell_Culture->Cytotoxicity_Assay Mechanism_Study Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity_Assay->Mechanism_Study Data_Analysis IC50 Determination & SAR Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Study->Data_Analysis

Caption: Workflow for Synthesis and Biological Screening of Benzoxazinone Derivatives.

Experimental Protocols

The evaluation of the anticancer activity of 1,4-benzoxazin-3-one analogs typically involves in vitro cytotoxicity assays to determine their effect on cancer cell viability. The MTT and XTT assays are commonly employed for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[8]

The following diagram illustrates the principle of the MTT assay.

MTT_Assay Viable_Cell Viable Cell with Active Mitochondria Formazan Formazan (Purple, Insoluble) Viable_Cell->Formazan Reduction MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase Measurement Absorbance Measurement (570 nm) Formazan->Measurement After Solubilization Solubilization Solubilization (e.g., DMSO)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

The toxicological properties of many novel benzoxazinone derivatives have not been fully investigated.[1][2] Therefore, the guiding principle for handling and disposal is to treat the compound with a high degree of caution, assuming it may be hazardous until proven otherwise. This protocol is grounded in established best practices for chemical waste management set forth by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Hazard Assessment and Compound Profile

A thorough understanding of the compound's potential hazards is the cornerstone of any disposal plan. While specific data for this compound is not extensively available, we can infer its likely properties from structurally similar benzoxazinone derivatives. This class of compounds can exhibit irritant properties and potential toxicity.

Table 1: Comparative Hazard Profile of Related Benzoxazinone Compounds

Property2H-1,4-Benzoxazin-3(4H)-one (CAS: 5466-88-6)4-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 21744-84-3)Inferred Hazards for 8-Methyl Derivative
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4]H315, H319, H335 (Irritating to eyes, respiratory system and skin)Assumed to be an irritant to skin, eyes, and the respiratory tract.
Physical State Solid[2]SolidSolid
Incompatible Materials Strong oxidizing agents[1]Not specified, but assume incompatibility with strong oxidizing agents.Strong oxidizing agents, strong acids, acid chlorides.[1]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[3]Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[5]Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).

Causality Note: The benzoxazinone core is a stable heterocyclic structure, but it can be susceptible to reaction with strong oxidizers. The presence of nitrogen means that combustion will inevitably produce various nitrogen oxides, which are toxic respiratory irritants.

Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling any waste, ensure all engineering controls are functional and appropriate Personal Protective Equipment (PPE) is worn. The logic here is to create multiple barriers between the researcher and the chemical hazard.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[6] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber).[6] Gloves must be inspected for integrity before use and disposed of after handling the waste in accordance with good laboratory practices.[7]

  • Body Protection: A lab coat or long-sleeved clothing is mandatory.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates. All handling of solid waste should be done in a certified chemical fume hood to minimize inhalation risk.

Waste Characterization and Segregation: The "Cradle-to-Grave" Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[8][9] This is the most critical step in the disposal process.

Step-by-Step Waste Determination:

  • Review Hazard Information: Based on the data in Table 1, this compound should be managed as a hazardous waste due to its irritant properties.

  • Check Regulatory Lists: While this specific compound may not be explicitly on the EPA's F, K, P, or U lists, many research chemicals are disposed of as hazardous waste under state or institutional guidelines due to their unknown toxicological profiles.[10]

  • Segregation: This waste must be segregated from other waste streams.

    • DO NOT mix with other wastes, especially incompatible materials like strong oxidizing agents.[2]

    • Keep solid waste separate from liquid waste.

    • Aqueous solutions containing this compound should be collected as hazardous aqueous waste.

Trustworthiness Note: This protocol is self-validating because it defaults to the most conservative safety path. By treating the compound as hazardous, you ensure compliance and safety even in the absence of complete toxicological data.

Disposal Workflow: From Bench to Final Pickup

The following diagram and procedural steps outline the complete operational workflow for disposing of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Solid Residue or Contaminated Materials) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container (HDPE or Glass, Screw Cap) B->C D Affix Hazardous Waste Label (Fill out all fields) C->D E Transfer Waste into Container (Inside a fume hood) D->E F Securely Close Container (Tight-fitting screw cap) E->F G Store in Satellite Accumulation Area (SAA) (At or near point of generation) F->G H Log Waste in Inventory (Maintain accurate records) G->H I Arrange for EHS Pickup (Follow institutional procedures) H->I

Caption: Disposal Decision and Action Workflow.

Step-by-Step Disposal Protocol:

  • Container Selection:

    • Choose a waste container that is compatible with the chemical.[10] For solid waste, a high-density polyethylene (HDPE) or glass container with a tight-fitting screw cap is appropriate.

    • Ensure the container is in good condition, free of cracks or leaks.[10]

  • Labeling:

    • Before adding any waste, label the container clearly with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (Avoid abbreviations or formulas).

      • The specific hazards (e.g., "Irritant," "Handle with Caution: Toxicological Properties Not Fully Investigated").

      • The accumulation start date.

  • Waste Collection:

    • All transfers of solid waste must be conducted inside a certified chemical fume hood to prevent the generation of airborne dust.

    • Use a dedicated scoop or spatula for the transfer.

    • For disposal of contaminated items (e.g., weigh boats, gloves, wipes), place them directly into the labeled solid waste container.

  • Storage:

    • The waste container must be kept tightly sealed at all times, except when waste is being added.[7][10]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[7]

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Once the container is full or the accumulation time limit is reached (as per institutional and EPA guidelines), contact your EHS department to arrange for pickup.

    • Do not pour this chemical or solutions containing it down the drain.[2]

    • An approved waste disposal plant should handle the final disposal, which will likely involve incineration.[1][2]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][5] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.[3] Place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.

Record-Keeping and Compliance

Maintaining meticulous records is a legal requirement and a hallmark of a well-run laboratory.

  • Waste Manifest: For every shipment of hazardous waste, a Uniform Hazardous Waste Manifest must be completed. This document tracks the waste from your lab to its final disposal facility, providing a "cradle-to-grave" record.[10][11]

  • Inventory Logs: Keep accurate logs of the types and amounts of waste being accumulated in your SAA.[7]

  • Training Records: Ensure all personnel handling this chemical have received documented training on hazardous waste procedures as required by RCRA.[7]

By adhering to these scientifically grounded and procedurally detailed guidelines, you ensure the safety of your personnel, maintain compliance with all regulations, and uphold the highest standards of professional responsibility in the scientific community.

References

  • The Complete Beginners Guide to Chemical Disposal. (2022-04-15). Goodway Technologies. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Learn the Basics of Hazardous Waste. (2025-03-24). U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone. [Link]

  • SAFETY DATA SHEET. (2025-10-16). Thermo Fisher Scientific. [Link]

  • 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. LookChem. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the paramount objective is to foster a laboratory environment where groundbreaking research can be conducted without compromising safety. This guide provides an in-depth operational and safety framework for handling 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE. By providing detailed procedural guidance, we aim to be your trusted partner in laboratory safety and chemical handling, extending value beyond the product itself.

Hazard Assessment: A Precautionary Approach

Commonly identified hazards for benzoxazinone derivatives include:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][3][4]

  • Harmful if Swallowed: Some derivatives have been classified as having acute oral toxicity.[1][5]

Given that the toxicological properties of many benzoxazinone compounds have not been fully investigated, it is imperative to handle this compound as a hazardous substance.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on the hazard profile of related compounds.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or protective clothing is mandatory to prevent skin exposure.Gloves should be inspected for integrity before each use.[1][6] Contaminated clothing must be removed immediately and laundered before reuse.[1][6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the compound as a powder outside of a certified fume hood, or if aerosol generation is possible.

Operational Workflow: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe operational environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data for related compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Vented Enclosure prep_hood->handle_weigh handle_dissolve Dissolve in a Fume Hood handle_weigh->handle_dissolve handle_transfer Use Caution During Transfers handle_dissolve->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon post_dispose Dispose of Waste Properly post_decon->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

A step-by-step workflow for the safe handling of benzoxazinone compounds.
Experimental Protocols

1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the available safety data for structurally similar benzoxazinone compounds.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.

  • Engineering Controls: Ensure that a certified chemical fume hood is operational and available for all handling procedures.

2. Handling:

  • Weighing: If working with a solid form of the compound, weigh it out in a vented balance enclosure or within a chemical fume hood to prevent inhalation of dust particles.

  • Dissolving and Transfers: All procedures involving the dissolution or transfer of the compound should be conducted within a fume hood to minimize exposure to vapors or aerosols.

  • Avoid Contact: Exercise caution to avoid direct contact with skin, eyes, and clothing.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with the disposal plan.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, swift and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7] Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory requirements.

cluster_waste Waste Management waste_id Identify as Hazardous Waste waste_seg Segregate from Other Waste Streams waste_id->waste_seg waste_cont Use Designated, Labeled, and Sealed Containers waste_seg->waste_cont waste_disp Dispose via Licensed Chemical Waste Contractor waste_cont->waste_disp

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.